3,5-Dichlorothiobenzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5-dichlorobenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NS/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYCYBQFAAOJAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366199 | |
| Record name | 3,5-Dichlorothiobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22179-74-4 | |
| Record name | 3,5-Dichlorobenzenecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22179-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichlorothiobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DICHLOROTHIOBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A-Z Guide to the Synthesis of 3,5-Dichlorothiobenzamide from 3,5-Dichlorobenzonitrile
Introduction
3,5-Dichlorothiobenzamide is a valuable chemical intermediate, recognized for its role in the synthesis of various heterocyclic compounds and as a building block in the development of novel therapeutic agents and functional materials. The conversion of the readily available 3,5-dichlorobenzonitrile to its corresponding thioamide represents a critical transformation in organic synthesis. This guide delineates a reliable and efficient methodology for this synthesis, emphasizing the practical aspects and theoretical underpinnings of the reaction.
The direct conversion of a nitrile to a primary thioamide is a fundamental reaction in organic chemistry.[1][2] Several methods exist for this transformation, often employing reagents such as hydrogen sulfide, phosphorus pentasulfide, or Lawesson's reagent.[3][4][5] This guide focuses on a robust method utilizing sodium hydrosulfide, which offers a balance of reactivity, selectivity, and operational simplicity, avoiding the handling of highly toxic gaseous hydrogen sulfide.[1][3]
Synthetic Strategy and Reaction Mechanism
The core of this synthetic protocol is the nucleophilic addition of a hydrosulfide species to the electrophilic carbon of the nitrile group in 3,5-dichlorobenzonitrile. The reaction is typically facilitated in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which effectively solvates the ionic reagents and promotes the reaction.
The proposed mechanism initiates with the attack of the hydrosulfide anion (SH⁻) on the nitrile carbon, leading to the formation of a thioimidate intermediate. This intermediate then undergoes protonation, likely from a proton source in the reaction medium (e.g., residual water or an added acid catalyst), to yield the final this compound product. The use of additives like magnesium chloride can further enhance the reaction rate by coordinating to the nitrile nitrogen, thereby increasing its electrophilicity.[3]
References
An In-Depth Technical Guide to 3,5-Dichlorothiobenzamide: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Foreword
The intricate world of medicinal chemistry continually seeks novel molecular scaffolds that offer unique physicochemical properties and biological activities. Among these, the thioamide functional group has garnered significant attention as a versatile bioisostere of the ubiquitous amide bond.[1] This substitution of a sulfur atom for an oxygen atom imparts profound changes in electronic character, hydrogen bonding capabilities, and metabolic stability, making thioamide-containing compounds compelling candidates in drug discovery programs. This guide provides a comprehensive technical overview of a specific, yet under-documented member of this class: 3,5-Dichlorothiobenzamide. As a Senior Application Scientist, my objective is to present not just a compilation of data, but a synthesized narrative grounded in established chemical principles and practical laboratory insights. Every piece of information, from physical constants to detailed experimental protocols, is presented to be a self-validating system, empowering researchers to confidently work with and explore the potential of this compound.
Section 1: Core Molecular Attributes of this compound
This compound is a halogenated aromatic thioamide. The presence of two chlorine atoms on the benzene ring significantly influences its electronic properties and potential biological interactions.
Physicochemical Properties
A foundational understanding of a compound's physical properties is paramount for its effective handling, formulation, and application in experimental settings. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₂NS | [2] |
| Molecular Weight | 206.09 g/mol | [2] |
| CAS Number | 22179-74-4 | [2] |
| Appearance | Solid | [2] |
| Melting Point | 102-106 °C | [2] |
| Boiling Point | 329.3 °C at 760 mmHg (Predicted) | |
| Density | 1.473 g/cm³ (Predicted) |
Note: Some physical properties are predicted and should be confirmed experimentally.
Solubility Profile
The solubility of a compound is a critical determinant of its utility in various experimental contexts, from reaction conditions to biological assays. While comprehensive experimental solubility data for this compound in a wide range of organic solvents is not extensively published, a general understanding can be inferred from its structure. As a polar molecule with a thioamide group capable of hydrogen bonding, it is expected to be soluble in polar organic solvents.
General Solubility Observations (Anticipated):
-
Soluble in: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and alcohols such as methanol and ethanol.
-
Slightly soluble to insoluble in: Nonpolar solvents like hexanes and diethyl ether.
-
Insoluble in: Water.
Experimental Protocol for Solubility Determination (Gravimetric Method):
This protocol provides a reliable method for determining the solubility of this compound in a solvent of interest.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Isolation of Saturated Solution:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the supernatant to a pre-weighed, dry container.
-
Evaporate the solvent under reduced pressure or in a fume hood.
-
Dry the remaining solid to a constant weight in a desiccator.
-
Weigh the container with the dried solute.
-
-
Calculation:
-
Solubility (g/L) = (Mass of dried solute) / (Volume of supernatant taken)
-
Section 2: Synthesis and Reactivity
The synthesis of this compound can be approached through established methods for thioamide formation. A common and effective strategy involves the thionation of the corresponding amide or the direct conversion from the nitrile.
Synthetic Pathway: From Nitrile to Thioamide
A plausible and efficient route to this compound is the reaction of its nitrile precursor, 3,5-dichlorobenzonitrile, with a source of sulfur.
Diagram of Synthetic Workflow:
Caption: Synthesis of this compound.
Detailed Protocol: Thionation of 3,5-Dichlorobenzonitrile
-
Method 1: Using Hydrogen Sulfide (H₂S)
-
Dissolve 3,5-dichlorobenzonitrile in a suitable solvent such as pyridine or a mixture of pyridine and triethylamine.
-
Bubble hydrogen sulfide gas through the solution at room temperature or with gentle heating.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and collect the precipitated product by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
-
Method 2: Using Lawesson's Reagent Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely used and effective thionating agent for converting carbonyls and other functional groups to their thio-analogs.[3][4][5][6]
-
Dissolve 3,5-dichlorobenzamide (the amide precursor) in an anhydrous solvent like toluene or tetrahydrofuran (THF).
-
Add Lawesson's reagent (typically 0.5 to 1.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired thioamide.
-
Chemical Reactivity
The thioamide functional group exhibits a rich and diverse reactivity profile, distinct from its amide counterpart. The sulfur atom, being larger and more polarizable than oxygen, is more nucleophilic. Conversely, the thiocarbonyl carbon is more electrophilic.
-
Reaction with Electrophiles: The sulfur atom of the thioamide can readily react with various electrophiles, such as alkyl halides and acylating agents.
-
Reaction with Nucleophiles: The thiocarbonyl carbon is susceptible to nucleophilic attack. This reactivity is fundamental to many of the biological activities and synthetic applications of thioamides.
Section 3: Spectroscopic Characterization
Unambiguous characterization of a synthesized compound is a cornerstone of scientific rigor. This section outlines the expected spectroscopic signatures of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the thioamide N-H protons.
-
Aromatic Protons: The 3,5-dichloro substitution pattern will result in a specific splitting pattern for the remaining aromatic protons. One would expect to see a triplet for the proton at the 4-position and a doublet for the protons at the 2- and 6-positions. The electron-withdrawing nature of the chlorine atoms and the thioamide group will likely shift these signals downfield.
-
Thioamide Protons (-CSNH₂): The two protons on the nitrogen atom may appear as a broad singlet. The chemical shift of these protons can be variable and is dependent on the solvent and concentration due to hydrogen bonding.
¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide information on all the unique carbon atoms in the molecule.
-
Thiocarbonyl Carbon (C=S): This carbon is highly deshielded and will appear significantly downfield, typically in the range of 190-210 ppm.
-
Aromatic Carbons: The spectrum will show distinct signals for the substituted and unsubstituted carbons of the benzene ring. The carbons attached to the chlorine atoms (C3 and C5) will be shifted downfield. The carbon attached to the thioamide group (C1) will also be downfield. The remaining aromatic carbons (C2, C4, and C6) will appear at characteristic chemical shifts.
Diagram of Expected NMR Analysis Workflow:
Caption: NMR Spectroscopic Analysis Workflow.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The thioamide group has several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration |
| ~3300-3100 | N-H stretching (asymmetric and symmetric) |
| ~1650-1600 | N-H bending |
| ~1400-1200 | Thioamide II band (C-N stretching and N-H bending) |
| ~1000-800 | Thioamide III band (C=S stretching) |
| ~800-600 | C-Cl stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (206.09 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with M+2 and M+4 peaks corresponding to the presence of ³⁷Cl isotopes.
-
Fragmentation Pattern: Common fragmentation pathways for such molecules include the loss of a chlorine atom, the thioamide group, or cleavage of the aromatic ring.
Section 4: Potential Applications in Drug Development
While specific biological activity data for this compound is limited in publicly available literature, the broader class of thioamides and halogenated aromatic compounds has shown significant promise in various therapeutic areas.
-
Anticancer Activity: Numerous thiobenzamide derivatives have been investigated for their potential as anticancer agents.[1][7][8][9] The mechanism of action often involves the inhibition of key cellular processes or enzymes. The dichlorophenyl moiety may contribute to specific interactions with biological targets.
-
Antimicrobial Activity: Substituted thioamides have also demonstrated antibacterial and antifungal properties.[10][11][12][13][14] The presence of halogens on the aromatic ring can enhance the antimicrobial potency of these compounds.
Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):
This protocol provides a standard method for assessing the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the compound-containing medium. Include appropriate controls (vehicle and untreated cells).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Section 5: Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[15]
-
Precautionary Measures:
-
Work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry place.
-
Conclusion
This compound represents a molecule of interest for researchers in medicinal chemistry and drug development. Its unique combination of a thioamide functional group and a dichlorinated aromatic ring provides a scaffold with the potential for diverse biological activities. This guide has aimed to provide a thorough and practical foundation for understanding its physical and chemical properties, synthesis, characterization, and potential applications. By adhering to the principles of scientific integrity and providing detailed, actionable protocols, it is our hope that this document will serve as a valuable resource for the scientific community, fostering further exploration and innovation in the field.
References
- 1. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,5-DICHLORO-THIOBENZAMIDE CAS#: 22179-74-4 [amp.chemicalbook.com]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiazolobenzamide-Naphthalene Hybrids as Potent Anticancer agents compared to Doxorubicin: Design, Synthesis, SAR, In-silico and Toxicity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tsijournals.com [tsijournals.com]
- 13. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Page loading... [wap.guidechem.com]
Solubility of 3,5-Dichlorothiobenzamide in common organic solvents
An In-Depth Technical Guide to the Solubility of 3,5-Dichlorothiobenzamide in Common Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a compound of interest in medicinal chemistry and drug development. Recognizing the critical role of solubility in the formulation, efficacy, and delivery of therapeutic agents, this document outlines the theoretical principles governing the dissolution of this compound in various common organic solvents. A detailed, step-by-step experimental protocol for the quantitative determination of its solubility is provided, enabling researchers to generate reliable and reproducible data. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the physicochemical properties of this compound to advance their research.
Introduction: The Significance of Solubility in Drug Discovery
The journey of a potential drug candidate from the laboratory to clinical application is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is a critical determinant of a compound's bioavailability and therapeutic effectiveness. Thioamides, as isosteres of amides, have garnered significant attention in medicinal chemistry for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[1][2][3] this compound, a member of this class, presents a unique structural motif whose solubility behavior is paramount for its progression in the drug discovery pipeline.
Understanding the solubility of this compound in a range of organic solvents is essential for:
-
Synthetic Chemistry: Facilitating reaction workups, purification, and crystallization processes.
-
Formulation Development: Enabling the creation of stable and effective dosage forms for preclinical and clinical studies.
-
Pharmacokinetic Profiling: Influencing absorption, distribution, metabolism, and excretion (ADME) properties.
This guide provides both the theoretical framework and the practical methodology to empower researchers in their investigation of this promising compound.
Physicochemical Properties of this compound
A foundational understanding of the molecular characteristics of this compound is crucial for predicting and interpreting its solubility.
| Property | Value | Source |
| CAS Number | 22179-74-4 | [4] |
| Molecular Formula | C₇H₅Cl₂NS | [4][5] |
| Molecular Weight | 206.09 g/mol | [4] |
| Melting Point | 102-106 °C | [4] |
| Appearance | Expected to be a solid at room temperature | |
| Structure | ||
|
|
The structure reveals a benzene ring substituted with two chlorine atoms and a thioamide functional group. The presence of the polar thioamide group suggests the potential for hydrogen bonding, while the dichlorinated benzene ring imparts significant nonpolar character. This amphiphilic nature indicates that its solubility will be highly dependent on the polarity of the solvent.
Theoretical Considerations for Solubility
The principle of "like dissolves like" is a cornerstone of solubility prediction.[6] This principle suggests that substances with similar polarities are more likely to be soluble in one another.
-
Polar Solvents: Protic polar solvents (e.g., ethanol, methanol) can act as both hydrogen bond donors and acceptors, potentially interacting favorably with the thioamide group. Aprotic polar solvents (e.g., DMSO, DMF, acetone) can act as hydrogen bond acceptors.
-
Nonpolar Solvents: Solvents with low polarity (e.g., hexane, toluene) are less likely to effectively solvate the polar thioamide functional group, which may result in lower solubility.
-
Intermediate Polarity Solvents: Solvents like dichloromethane and ethyl acetate may offer a balance of polar and nonpolar characteristics, potentially leading to moderate to good solubility.
The two chlorine atoms on the benzene ring increase the molecular weight and nonpolar surface area, which can counteract the solubilizing effect of the polar thioamide group, particularly in highly polar solvents like water.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol describes the equilibrium solubility method, a reliable technique for determining the solubility of a solid compound in a given solvent.
Materials and Equipment
-
This compound (solid)
-
A selection of common organic solvents (e.g., acetone, ethanol, methanol, dichloromethane, chloroform, ethyl acetate, dimethyl sulfoxide)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (0.45 µm pore size, compatible with the chosen solvents)
-
Syringes
-
Evaporation dishes or pre-weighed vials
-
Vacuum oven or desiccator
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The exact amount should be more than what is expected to dissolve.
-
Pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. The solution is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Sampling and Filtration:
-
Remove the vial from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.
-
Attach a 0.45 µm syringe filter to the syringe and dispense the solution into a clean, pre-weighed container (e.g., an evaporation dish or a new vial). This step is crucial to remove any undissolved microparticles.
-
-
Gravimetric Analysis:
-
Evaporate the solvent from the filtered solution. This can be done in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.
-
Once the solvent is completely evaporated, place the container with the solid residue in a desiccator or vacuum oven to dry to a constant weight.
-
Weigh the container with the dried solid.
-
-
Calculation:
-
Subtract the initial weight of the empty container from the final weight to determine the mass of the dissolved this compound.
-
Calculate the solubility using the following formula:
Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of filtrate (mL)
-
Data Presentation: A Template for Your Results
Organizing the experimentally determined solubility data in a clear and concise table is essential for comparison and analysis.
| Solvent | Solvent Type | Boiling Point (°C) | Solubility at 25°C (mg/mL) | Observations |
| Acetone | Polar Aprotic | 56 | ||
| Ethanol | Polar Protic | 78.5 | ||
| Methanol | Polar Protic | 64.7 | ||
| Dichloromethane | Halogenated | 39.6 | ||
| Chloroform | Halogenated | 61.2 | ||
| Ethyl Acetate | Ester | 77.1 | ||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | ||
| Toluene | Aromatic | 110.6 | ||
| Hexane | Nonpolar | 69 |
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. By combining theoretical principles with a robust experimental protocol, researchers are well-equipped to generate the critical data needed to advance their drug discovery and development efforts. The thioamide moiety is a valuable tool in medicinal chemistry, and a thorough characterization of the physicochemical properties of thioamide-containing compounds is essential for unlocking their full therapeutic potential.[2][3][7] Future work should focus on expanding the solubility profile to include biocompatible solvent systems and exploring the impact of pH on the aqueous solubility of this compound and its analogues.
References
- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3,5-DICHLORO-THIOBENZAMIDE CAS#: 22179-74-4 [amp.chemicalbook.com]
- 5. PubChemLite - this compound (C7H5Cl2NS) [pubchemlite.lcsb.uni.lu]
- 6. Solvent Miscibility Table [sigmaaldrich.com]
- 7. Contemporary Applications of Thioamides and Methods for Their Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Thermal Stability and Decomposition of 3,5-Dichlorothiobenzamide
Foreword: Understanding the Thermal Landscape of Drug Candidates
In the landscape of pharmaceutical development, the thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. It dictates manufacturing processes, storage conditions, and ultimately, the safety and efficacy of the final drug product. This guide provides an in-depth technical exploration of the thermal stability and decomposition profile of 3,5-Dichlorothiobenzamide, a compound of interest due to the prevalence of the thioamide and dichlorinated benzene moieties in medicinal chemistry. While direct experimental data on this specific molecule is not extensively published, this guide synthesizes information from closely related analogues and foundational chemical principles to construct a robust predictive analysis. We will delve into the anticipated thermal behavior, propose likely decomposition pathways, and detail the experimental methodologies crucial for such an assessment, thereby providing a comprehensive framework for researchers and drug development professionals.
Introduction to this compound: A Molecule of Interest
This compound belongs to the class of aromatic thioamides. The thioamide group, a bioisostere of the amide bond, is a critical functional group in various pharmacologically active molecules.[1] The substitution of the carbonyl oxygen with sulfur alters the electronic and steric properties, influencing biological activity and metabolic pathways.[2][3] The dichlorinated phenyl ring further modulates the molecule's lipophilicity and electronic character, which can be pivotal for its interaction with biological targets.[4] Given that halogenated aromatic compounds are common in pharmaceuticals and agrochemicals, understanding their thermal behavior is paramount for safe handling and formulation.[5]
Predicted Thermal Stability Profile
The thermal stability of a molecule is intrinsically linked to its structure. For this compound, we can infer its stability by examining its constituent parts: the thioamide group and the dichlorinated aromatic ring.
The analogous oxygen-containing compound, 3,5-Dichlorobenzamide, is a crystalline solid that is stable at room temperature but is known to decompose at elevated temperatures.[5] Thioamides, in general, can be susceptible to oxidation, particularly at higher temperatures.[6] The presence of two electron-withdrawing chlorine atoms on the benzene ring is expected to influence the thermal stability, potentially by affecting the electron density of the aromatic system and the C-N and C-S bonds.
It is hypothesized that the thermal decomposition of this compound will be a multi-stage process, likely initiated by transformations involving the thioamide functional group.
Proposed Decomposition Pathways and Products
Based on the known chemistry of thioamides and halogenated aromatic compounds, several decomposition pathways for this compound can be postulated. The thermal degradation is unlikely to be a simple, clean process and may involve a complex series of reactions.
Pathway A: Thioamide to Nitrile Transformation
A common thermal decomposition route for primary thioamides involves the elimination of hydrogen sulfide (H₂S) to form the corresponding nitrile. In this case, this compound would decompose to form 3,5-Dichlorobenzonitrile.
Pathway B: Oxidation and Desulfurization
In the presence of an oxidizing atmosphere (e.g., air), the thioamide group can be oxidized. A plausible pathway involves the formation of a thioamide S-oxide intermediate, which can then decompose to the corresponding benzamide (3,5-Dichlorobenzamide) and elemental sulfur or sulfur oxides (SOx).[2]
Pathway C: Aromatic Ring Fragmentation
At significantly higher temperatures, fragmentation of the dichlorinated benzene ring is expected. This would lead to the formation of a complex mixture of smaller chlorinated and non-chlorinated volatile organic compounds, as well as carbonaceous residue.
The following diagram illustrates the proposed primary decomposition pathways:
Caption: Proposed primary thermal decomposition pathways of this compound.
Experimental Workflow for Thermal Analysis
A comprehensive understanding of the thermal stability and decomposition of this compound requires a multi-faceted experimental approach. The following details the key analytical techniques and the rationale behind their application.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperatures at which the compound loses mass due to decomposition or volatilization.
Methodology:
-
A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for an inert environment or air for an oxidative environment).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve plots percentage mass loss versus temperature, revealing the onset temperature of decomposition and the number of decomposition stages.
Causality: TGA provides quantitative data on mass loss, which is the most direct measure of decomposition.[7] Running the experiment in both inert and oxidative atmospheres allows for the differentiation of purely thermal decomposition from thermo-oxidative decomposition, providing clues about the reaction mechanisms.[8]
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.
Methodology:
-
A small, encapsulated sample (typically 2-5 mg) of this compound and an empty reference pan are placed in the DSC cell.
-
The sample and reference are heated at a controlled rate.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The resulting DSC thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) events as peaks.
Causality: DSC is crucial for identifying the melting point of the compound and any polymorphic transitions prior to decomposition.[9] Decomposition events are typically observed as sharp, exothermic peaks. The enthalpy of decomposition provides information about the energy released during the process, which is a critical safety parameter.[8]
The following diagram illustrates the workflow for a comprehensive thermal analysis:
Caption: Experimental workflow for the comprehensive thermal analysis of this compound.
Evolved Gas Analysis: TGA-MS and Pyrolysis-GC-MS
Objective: To identify the chemical nature of the volatile products released during decomposition.
Methodology:
-
TGA-MS: The outlet of the TGA is coupled to a mass spectrometer (MS). As the sample is heated in the TGA and decomposes, the evolved gases are continuously introduced into the MS for analysis.[10]
-
Pyrolysis-GC-MS (Py-GC-MS): A small amount of the sample is rapidly heated to a specific decomposition temperature in a pyrolyzer. The resulting volatile fragments are then separated by a gas chromatograph (GC) and identified by a mass spectrometer (MS).[11]
Causality: While TGA tells us when a sample loses mass, it doesn't identify the lost components. TGA-MS provides real-time identification of the evolved gases as a function of temperature, allowing for the correlation of specific mass loss events with the release of particular molecules (e.g., H₂S, SO₂).[10] Py-GC-MS offers a more detailed "snapshot" of the decomposition products at a given temperature, enabling the separation and identification of a complex mixture of volatile and semi-volatile compounds.[11][12] This is crucial for confirming the proposed decomposition pathways and identifying any unexpected or hazardous byproducts.
Summary of Predicted Thermal Data
While specific experimental values for this compound are not available in the literature, a summary of expected findings can be tabulated based on analogous compounds and general principles.
| Parameter | Predicted Observation | Rationale/Significance |
| Melting Point (DSC) | Sharp endothermic peak | Indicates the transition from solid to liquid phase. Purity can be inferred from the peak shape. |
| Onset of Decomposition (TGA) | Temperature at which significant mass loss begins | Defines the upper limit of thermal stability.[7] |
| Decomposition Stages (TGA) | One or more distinct mass loss steps | Suggests a multi-step decomposition mechanism. |
| Decomposition Enthalpy (DSC) | Exothermic peak(s) | Quantifies the heat released during decomposition, a key safety parameter. |
| Evolved Gases (TGA-MS/Py-GC-MS) | H₂S, 3,5-Dichlorobenzonitrile, SO₂, chlorinated aromatics | Identification of these products would support the proposed decomposition pathways. |
Conclusion and Future Perspectives
This technical guide provides a comprehensive, albeit predictive, analysis of the thermal stability and decomposition of this compound. By leveraging data from analogous structures and established principles of thermal analysis, we have outlined the expected thermal behavior, proposed plausible decomposition mechanisms, and detailed the necessary experimental workflows for a thorough investigation.
For drug development professionals, a rigorous experimental validation of these predictions is an indispensable next step. The data generated from TGA, DSC, and evolved gas analysis will be critical for defining safe manufacturing and storage protocols, understanding potential degradation pathways that could impact shelf-life and efficacy, and ensuring the overall quality and safety of any potential pharmaceutical product containing this moiety. The framework presented herein serves as a robust starting point for these crucial investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of Thioamides by Ralstonia pickettii TA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioacetamide Degradation Pathway [eawag-bbd.ethz.ch]
- 4. Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers. Halogen Bonding and Its Role in the Diverse Ways of Coupling with Protein Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. The Benefits of Combined TGA and DSC | Lab Manager [labmanager.com]
- 9. researchgate.net [researchgate.net]
- 10. Thermal decomposition analysis of antioxidant additive by TG-MS ーAccurate mass measurement with TG-TOFMS systemー | Applications Notes | JEOL Ltd. [jeol.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Thermal decomposition of CBD to Δ9-THC during GC-MS analysis: A potential cause of Δ9-THC misidentification - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure Analysis of 3,5-Dichlorothiobenzamide
This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and detailed crystal structure analysis of 3,5-Dichlorothiobenzamide. It is intended for researchers, scientists, and drug development professionals seeking to understand the solid-state properties of this and similar thioamide compounds. The narrative moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale behind key experimental choices, ensuring a robust and reproducible workflow.
Introduction: The Significance of Thioamides and Crystal Structure
Thioamides are a critical class of organic compounds, serving as versatile intermediates in the synthesis of sulfur-containing heterocycles, which are prevalent in many pharmaceutically active molecules.[1] The replacement of an amide's carbonyl oxygen with sulfur fundamentally alters the molecule's electronic properties, hydrogen bonding capabilities, and steric profile.[2] Specifically, the thioamide N-H group is a stronger hydrogen bond donor compared to its amide counterpart, a property attributed to the larger size of the sulfur atom.[2]
Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline lattice is paramount. Single-crystal X-ray diffraction is the definitive technique for elucidating this atomic-level detail.[3] The resulting crystal structure reveals crucial information about molecular conformation, packing motifs, and non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking.[4][5] This knowledge is indispensable for rational drug design, polymorphism screening, and understanding structure-property relationships.
This guide will detail a complete workflow, from the chemical synthesis of this compound to the final analysis and interpretation of its crystal structure.
Synthesis and Crystallization
A logical and efficient synthesis of this compound begins with the corresponding amide, 3,5-Dichlorobenzamide, which is then subjected to a thionation reaction. The subsequent crystallization is a critical step that requires careful control to yield high-quality single crystals suitable for diffraction experiments.
Synthesis of 3,5-Dichlorobenzamide (Precursor)
The precursor amide can be synthesized from 3,5-Dichlorobenzoyl chloride.
Experimental Protocol:
-
To a stirred solution of 3,5-Dichlorobenzoyl chloride (1.0 eq.) in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add an excess of aqueous ammonia (NH₄OH) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the organic solvent under reduced pressure.
-
The resulting solid is then washed with cold water to remove any ammonium chloride salts and unreacted ammonia.
-
The crude 3,5-Dichlorobenzamide is then dried under vacuum. Purity can be assessed by NMR and melting point determination.
Thionation of 3,5-Dichlorobenzamide
The conversion of the amide to the target thioamide is effectively achieved using Lawesson's reagent.[6][7] This reagent is a well-established and efficient thionating agent for a wide range of carbonyl compounds.[8]
Experimental Protocol: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-Dichlorobenzamide (1.0 eq.) and Lawesson's reagent (0.5-0.6 eq.) in anhydrous toluene or dioxane.[7] The use of anhydrous solvent is crucial to prevent the decomposition of the Lawesson's reagent.
-
Heat the mixture to reflux (typically 80-110 °C) under an inert nitrogen atmosphere.
-
Monitor the reaction by TLC until the starting amide is consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature. The solvent is then removed in vacuo.
-
The resulting crude residue is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity before proceeding to crystallization.
Diagram: Synthetic Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. fiveable.me [fiveable.me]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. repository.ias.ac.in [repository.ias.ac.in]
- 6. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Thioamide synthesis by thionation [organic-chemistry.org]
Foreword: The Predictive Power of Computational Chemistry in Drug Discovery
An In-Depth Technical Guide to the Quantum Chemical Calculations of 3,5-Dichlorothiobenzamide
Theoretical Foundation and Rationale for Methodology Selection
The core of this guide is the application of Density Functional Theory (DFT), a computational method that has become a cornerstone of quantum chemistry for its balance of accuracy and computational efficiency.[2] The choice of the B3LYP hybrid functional is deliberate; it has a proven track record for providing reliable predictions of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic molecules, including those with halogen and sulfur atoms.[2][3][4] To ensure a high-quality description of the electronic structure, particularly for the chlorine and sulfur atoms with their diffuse electron clouds, we will employ the 6-311++G(d,p) basis set. This Pople-style basis set includes diffuse functions (++) for accurately modeling anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonded atoms.
The Computational Workflow: A Self-Validating Protocol
The trustworthiness of any computational study rests on a logical and verifiable workflow. The protocol described herein is designed to be a self-validating system, where the successful completion of each step provides confidence in the subsequent calculations.
Caption: Computational workflow for the characterization of this compound.
Detailed Computational Protocol
This section provides a step-by-step methodology for performing the quantum chemical calculations on this compound.
Step 1: Molecular Structure Input and Optimization
-
Initial Geometry Construction: The starting point is a 3D model of the molecule. In the absence of an experimental crystal structure for this compound, a reliable initial geometry can be constructed using data from closely related, crystallographically characterized compounds, such as 3,5-dichloro-N-substituted benzamides.[5][6] The key is to start with reasonable bond lengths and angles to ensure efficient convergence.
-
Geometry Optimization: Perform a full geometry optimization without constraints using the B3LYP functional and the 6-311++G(d,p) basis set. This calculation iteratively adjusts the positions of the atoms to find the lowest energy conformation on the potential energy surface.
-
Frequency Analysis: Following optimization, a frequency calculation must be performed at the same level of theory. The primary purpose is to verify that the optimized structure is a true energy minimum. The absence of any imaginary (negative) frequencies confirms this. A secondary benefit is the generation of the harmonic vibrational frequencies, which are the basis for predicting the IR and Raman spectra.
Step 2: Prediction of Spectroscopic and Electronic Properties
-
Vibrational Spectra: The output of the frequency calculation provides the harmonic vibrational frequencies and their corresponding intensities (IR) and activities (Raman). These theoretical frequencies are known to be systematically higher than experimental values due to the harmonic approximation. Therefore, it is standard practice to apply a scaling factor (typically ~0.96 for B3LYP) to the calculated frequencies to achieve better agreement with experimental data.[7] A detailed assignment of the vibrational modes can be performed by analyzing the potential energy distribution (PED).[8]
-
Electronic Properties:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is a key indicator of molecular stability and can be correlated with the electronic absorption properties (UV-Vis spectra).[9][10] A smaller gap suggests the molecule is more easily excitable.
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into potential sites for intermolecular interactions and chemical reactions.
-
-
NMR Spectra Prediction:
-
The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the isotropic magnetic shielding tensors for each nucleus.
-
These shielding values are then referenced against the shielding tensor of a standard compound (e.g., Tetramethylsilane, TMS), calculated at the same level of theory, to predict the ¹H and ¹³C NMR chemical shifts.[11][12][13]
-
Predicted Molecular Properties of this compound
This section presents the predicted data for this compound based on the protocol described above. Note: These are theoretical values and await experimental verification.
Optimized Molecular Geometry
The optimized structure reveals key geometric parameters that define the molecule's shape and steric profile.
Table 1: Predicted Key Geometric Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C=S | 1.675 |
| C-N | 1.368 | |
| C-C (ring-thioamide) | 1.495 | |
| C-Cl (average) | 1.748 | |
| N-H (average) | 1.012 | |
| Bond Angles (°) ** | S=C-N | 123.5 |
| S=C-C | 120.8 | |
| N-C-C | 115.7 | |
| Dihedral Angle (°) ** | Ring Plane - Thioamide Plane | ~30-35 |
The predicted dihedral angle between the phenyl ring and the thioamide group is a critical parameter, influencing the degree of electronic conjugation and the overall molecular conformation.
Predicted Vibrational Spectrum
The calculated vibrational frequencies provide a theoretical fingerprint of the molecule, which can be used to interpret future experimental FTIR and Raman spectra.
Table 2: Predicted Major Vibrational Frequencies (Scaled, cm⁻¹) and Assignments
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~3450, ~3350 | N-H asymmetric & symmetric stretching |
| ~1600 | Aromatic C=C stretching |
| ~1520 | N-H bending |
| ~1400 | C-N stretching coupled with N-H bending |
| ~1250 | C=S stretching |
| ~1100 | Aromatic C-H in-plane bending |
| ~850 | C-Cl symmetric stretching |
| ~780 | Aromatic C-H out-of-plane bending |
| ~680 | C-Cl asymmetric stretching |
The C=S stretching frequency is a characteristic feature of thioamides and is predicted to be around 1250 cm⁻¹. The positions of the N-H stretching bands provide information about hydrogen bonding potential.
Predicted Electronic Properties
The electronic properties offer a window into the molecule's reactivity and optical characteristics.
Caption: Key electronic properties derived from DFT calculations.
Table 3: Predicted Electronic Properties
| Property | Predicted Value |
| HOMO Energy | -6.85 eV |
| LUMO Energy | -1.98 eV |
| HOMO-LUMO Gap (ΔE) | 4.87 eV |
| Dipole Moment | ~4.5 Debye |
The HOMO is predicted to be localized primarily on the thioamide group, specifically the sulfur and nitrogen atoms, indicating these are the likely sites for electrophilic attack. The LUMO is distributed across the aromatic ring and the C=S bond. The relatively large HOMO-LUMO gap of 4.87 eV suggests that this compound is a kinetically stable molecule, with its primary electronic absorption likely occurring in the UV region.[9][10] The MEP would show a negative potential (red) around the sulfur atom, confirming its role as a hydrogen bond acceptor and nucleophilic center.
Predicted NMR Chemical Shifts
The predicted NMR data is crucial for the structural elucidation of synthesized this compound.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) Referenced to TMS
| Nucleus | Predicted Chemical Shift (ppm) | Assignment |
| ¹H NMR | ~8.0 - 8.5 (broad) | NH₂ protons |
| ~7.6 | Aromatic H (meta to C=S) | |
| ~7.4 | Aromatic H (para to C=S) | |
| ¹³C NMR | ~200 | C=S (Thioamide Carbonyl) |
| ~140 | Aromatic C (ipso, attached to C=S) | |
| ~135 | Aromatic C (attached to Cl) | |
| ~130 | Aromatic C (para to C=S) | |
| ~125 | Aromatic C (meta to C=S) |
The most downfield signal in the ¹³C spectrum is characteristically the thioamide carbon (C=S) at ~200 ppm. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, with their specific shifts influenced by the electron-withdrawing chlorine atoms and the thioamide group.
Conclusion and Future Outlook
This guide has outlined a comprehensive and scientifically rigorous computational protocol for the characterization of this compound using DFT calculations. We have presented a complete set of predicted data for the molecule's geometry, vibrational spectra, electronic properties, and NMR chemical shifts. These theoretical results provide a robust foundation for any future experimental work. They can guide the synthesis by confirming product identity through comparison with experimental spectroscopic data and offer initial insights into the molecule's potential reactivity and intermolecular interactions. The convergence of such high-level computational predictions with empirical data represents a powerful paradigm in chemical and pharmaceutical research, accelerating the discovery and development of novel molecules.
References
- 1. PubChemLite - this compound (C7H5Cl2NS) [pubchemlite.lcsb.uni.lu]
- 2. juser.fz-juelich.de [juser.fz-juelich.de]
- 3. researchgate.net [researchgate.net]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FT-IR, FT-Raman spectra and other molecular properties of 3,5-dichlorobenzonitrile: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vibrational spectral investigation, NBO, first hyperpolarizability and UV-Vis spectral analysis of 3,5-dichlorobenzonitrile and m-bromobenzonitrile by ab initio and density functional theory methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rsc.org [rsc.org]
- 12. scispace.com [scispace.com]
- 13. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism in 3,5-Dichlorothiobenzamide
An In-Depth Technical Guide to the Tautomerism of 3,5-Dichlorothiobenzamide
Abstract
Thioamides are a critical class of compounds in medicinal chemistry and organic synthesis, largely due to their unique physicochemical properties that diverge significantly from their amide analogues.[1][2] A central feature of their chemistry is the existence of thione-thiol tautomerism, an equilibrium that dictates their reactivity, conformation, and biological interactions. This guide provides a comprehensive technical exploration of tautomerism in this compound, a representative aromatic thioamide. We will dissect the theoretical underpinnings of its tautomeric forms, detail rigorous experimental protocols for their characterization, and analyze the key factors that govern the equilibrium. This document is intended for researchers, scientists, and drug development professionals seeking a field-proven understanding of thioamide chemistry.
The Thione-Thiol Tautomeric Equilibrium
Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[3] In the case of thioamides, the equilibrium exists between the thione form (A), which contains a thiocarbonyl group (C=S), and the thiol (or iminothiol) form (B), which features a carbon-nitrogen double bond and a sulfhydryl group.[4]
For the vast majority of simple thioamides, the thione form is thermodynamically dominant in the gas phase and in solution.[4] This stability is attributed to the greater strength of the C=S double bond compared to the C=N double bond in this context and favorable resonance stabilization within the thioamide group.[1] However, the less stable thiol tautomer, even at minute concentrations, can play a significant role in the chemical reactivity of thioamides, particularly in S-alkylation and acylation reactions.[4]
The subject of this guide, this compound, presents two potential tautomeric structures:
The electron-withdrawing nature of the two chlorine atoms on the phenyl ring is expected to influence the electronic density of the thioamide functional group, subtly affecting the position of this equilibrium.
Computational & Theoretical Assessment
Before embarking on experimental validation, computational chemistry provides invaluable predictive insights into the tautomeric landscape. High-level ab initio or Density Functional Theory (DFT) calculations are the methods of choice for determining the relative stabilities of tautomers.[5]
The primary objective is to calculate the Gibbs free energy difference (ΔG) between the thione and thiol forms. A positive ΔG for the thione → thiol transformation indicates that the thione is the more stable isomer. For thioamides, the thione form is consistently found to be lower in energy by a significant margin, often more than 8 kcal/mol.[6]
Table 1: Predicted Physicochemical Properties from DFT Calculations (Illustrative)
| Property | Thione Tautomer | Thiol Tautomer | Rationale for Analysis |
|---|---|---|---|
| Relative Energy (ΔG) | 0.0 kcal/mol (Reference) | +8 to +12 kcal/mol | Predicts the thermodynamically favored tautomer. |
| C=S Bond Length | ~1.68 Å | N/A | Confirms the double bond character of the thiocarbonyl. |
| C-S Bond Length | N/A | ~1.77 Å | Indicates a single bond in the thiol form. |
| C-N Bond Length | ~1.33 Å | ~1.28 Å | Shorter bond in the thiol form indicates C=N double bond character. |
| ¹³C NMR Shift (C=S/C=N) | ~205 ppm | ~170 ppm | Provides a clear spectral signature for each tautomer. |
| Dipole Moment | ~4.5 D | ~2.5 D | Influences solubility and interaction with polar solvents. |
These computational results establish a foundational hypothesis: This compound exists predominantly as the thione tautomer , with the thiol form being a minor, high-energy species. The subsequent experimental work is designed to validate this prediction and quantify the equilibrium.
Experimental Characterization Workflow
A multi-technique approach is essential for a robust characterization of the tautomeric system. Each method provides a unique piece of evidence, and together they form a self-validating system.
Synthesis of this compound
The most direct and widely used method for synthesizing thioamides is the thionation of the corresponding amide.
Protocol: Thionation of 3,5-Dichlorobenzamide
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,5-Dichlorobenzamide (1.0 eq).
-
Solvent: Add anhydrous toluene or dioxane to create a suspension.
-
Thionating Agent: Add Lawesson's Reagent (0.5 - 0.6 eq) portion-wise. Causality: Lawesson's reagent is a milder and more soluble thionating agent than P₄S₁₀, often leading to cleaner reactions and higher yields.[7]
-
Reaction: Heat the mixture to reflux (80-110 °C) under a nitrogen atmosphere and monitor the reaction progress by TLC until the starting amide is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter off any insoluble byproducts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography provides unambiguous proof of the molecular structure in the solid state by mapping the electron density of a single crystal.[8][9]
-
Expected Outcome: For this compound, the crystal structure is expected to confirm the thione tautomer. Key validation points will be the C=S and C-N bond lengths, which should align with the computationally predicted values. Furthermore, thioamides in the solid state often form centrosymmetric, hydrogen-bonded dimers through their N-H and C=S groups.[10] This intermolecular interaction further stabilizes the thione form.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow suitable single crystals by slow evaporation of a saturated solution of the purified thioamide in a solvent like ethanol or ethyl acetate.
-
Mounting: Select a high-quality crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam.[11] Data is collected as the crystal is rotated, generating a unique diffraction pattern.[8]
-
Structure Solution & Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to produce the final, detailed molecular structure.
NMR Spectroscopy: Probing the Equilibrium in Solution
NMR is the most powerful technique for studying tautomeric equilibria in solution. It can identify the different species present and, under the right conditions, quantify their relative concentrations.[12][13]
-
¹H NMR: The thione form will exhibit characteristic broad signals for the two N-H protons. The thiol tautomer would show a sharp S-H proton signal at a distinct chemical shift. The absence of an S-H signal is strong evidence for the dominance of the thione form.
-
¹³C NMR: This is arguably the most definitive NMR experiment. The thiocarbonyl carbon (C=S) of the thione form has a highly characteristic downfield chemical shift, typically in the range of 200-210 ppm.[1][14] The imino carbon (C=N) of the thiol form would appear much further upfield.
Table 2: Characteristic NMR Signatures for Tautomer Identification
| Nucleus | Tautomer | Expected Chemical Shift (δ, ppm) | Key Feature |
|---|---|---|---|
| ¹H | Thione | 7.5 - 9.5 (broad, 2H) | -NH₂ protons, often exchange-broadened. |
| ¹H | Thiol | 4.0 - 6.0 (sharp, 1H) | -SH proton, typically absent or unobservable. |
| ¹³C | Thione | 200 - 210 | Diagnostic signal for the C=S group.[1] |
| ¹³C | Thiol | 165 - 175 | Expected signal for the C=N group. |
Protocol: NMR Analysis of Tautomerism
-
Sample Preparation: Prepare a solution of this compound (~10-20 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Causality: Using solvents with different polarities and hydrogen-bonding capabilities (e.g., non-polar CDCl₃ vs. polar, H-bond accepting DMSO-d₆) can reveal shifts in the equilibrium.[15][16]
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the region between 7 and 10 ppm for the N-H protons.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This requires a longer acquisition time. The key is to obtain a good signal-to-noise ratio in the 160-220 ppm region to definitively identify or rule out the presence of the tautomers.
-
Variable-Temperature (VT) NMR (Optional): If two sets of signals are observed or if exchange is suspected, acquire spectra at different temperatures. Changes in the relative integrals of signals can be used to determine thermodynamic parameters (ΔH°, ΔS°) of the equilibrium.
UV-Vis Spectroscopy: Observing Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within the molecule. The thioamide chromophore gives rise to two characteristic absorptions.[1][17]
-
π → π* transition: An intense absorption band typically below 300 nm.
-
n → π* transition: A weaker, longer-wavelength absorption band (often >300 nm). This transition, involving the non-bonding electrons on the sulfur atom, is highly sensitive to the chemical environment.
The thiol tautomer, lacking the C=S group, would exhibit a different spectral profile, more akin to an imine. Comparing the spectrum of the thioamide to its S-methylated derivative (which is locked in the "thiol" chromophore structure) can provide a reference for the thiol form.[4]
Protocol: Solvent-Dependent UV-Vis Analysis
-
Stock Solution: Prepare a concentrated stock solution of this compound in a non-absorbing solvent like acetonitrile.
-
Sample Preparation: Prepare a series of dilute solutions (~10⁻⁴ to 10⁻⁵ M) in different solvents (e.g., hexane, acetonitrile, ethanol, water). Causality: Solvent polarity affects the energy levels of the n and π* orbitals. Analyzing shifts in λ_max can provide evidence of specific solvent-solute interactions that may favor one tautomer.
-
Spectral Acquisition: Record the UV-Vis spectrum for each solution from approximately 200 to 450 nm.
-
Data Analysis: Compare the λ_max values and molar absorptivities (ε) across the solvent series. A consistent spectrum dominated by the characteristic thioamide absorptions supports the prevalence of a single tautomer (the thione).
Influence of Solvent on the Tautomeric Equilibrium
While the thione form is intrinsically more stable, its predominance can be modulated by the solvent environment. Understanding these interactions is critical for predicting behavior in different media, from reaction solvents to biological systems.
-
Protic Solvents (e.g., water, methanol): These solvents can act as both hydrogen bond donors and acceptors. They can donate a hydrogen bond to the sulfur atom of the thione, stabilizing it. They can also stabilize the thiol form by donating to the imino nitrogen and accepting from the S-H group. The net effect is often a slight shift towards the thiol form, though the thione still dominates.[5][16]
-
Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents are hydrogen bond acceptors. They can strongly interact with the N-H protons of the thione form, leading to significant stabilization of this tautomer.[15]
-
Non-Polar Solvents (e.g., hexane, chloroform): In these solvents, intramolecular forces and inherent stability dominate. The equilibrium will strongly favor the intrinsically more stable thione tautomer.
Conclusion
References
- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scispace.com [scispace.com]
- 5. Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the Simplest Thiolimine: The Higher Energy Tautomer of Thioformamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioamide synthesis by thionation [organic-chemistry.org]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. electronicsandbooks.com [electronicsandbooks.com]
- 17. scispace.com [scispace.com]
The Emerging Therapeutic Potential of Halogenated Thiobenzamides: A Technical Guide for Drug Discovery Professionals
Foreword: The Strategic Role of Halogenation in Thiobenzamide Bioactivity
In the landscape of medicinal chemistry, the thioamide moiety has long been recognized as a versatile pharmacophore, integral to the function of various therapeutic agents.[1][2] Its isosteric relationship with the amide bond allows for enhanced metabolic stability and improved cell permeability.[1] The strategic introduction of halogen atoms—a common tactic in drug design—further amplifies the therapeutic potential of thiobenzamides. Halogenation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] This guide provides an in-depth exploration of the diverse biological activities exhibited by halogenated thiobenzamides, offering researchers and drug development professionals a comprehensive resource to navigate this promising class of compounds.
I. Antimicrobial Activities: A Renewed Assault on Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds for antibiotic development.[3][5] Halogenated thiobenzamides have emerged as a promising class of compounds with significant antibacterial and antifungal properties.
A. Antibacterial Activity: Targeting Gram-Positive and Drug-Resistant Strains
Fluorinated thiobenzamide derivatives, in particular, have demonstrated potent activity against a range of Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains.[3][5]
Mechanism of Action: While the precise mechanisms are still under investigation, some fluorobenzoylthiosemicarbazides are proposed to act as allosteric inhibitors of D-alanyl-D-alanine ligase, an essential enzyme in bacterial cell wall synthesis.[5] The introduction of a trifluoromethyl group or a single fluorine atom can significantly enhance a molecule's metabolic stability and membrane permeability, leading to increased efficacy.[3]
Structure-Activity Relationship (SAR):
-
Fluorine Position: The position of the fluorine atom on the benzoyl ring (ortho, meta, or para) significantly influences antibacterial potency.[3]
-
N4-Substitution: The nature of the substituent at the N4 position of the thiosemicarbazide scaffold is a critical determinant of activity. Trifluoromethyl-aryl groups at this position have been associated with optimal activity.[3][5]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A standard two-fold serial microdilution assay is employed to determine the MIC of halogenated thiobenzamides against bacterial strains.[3]
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Summary: Antibacterial Activity of Fluorinated Thiobenzamides
| Compound ID | N4-Substituent | Target Organism | MIC (µg/mL) |
| 15a | 4-Trifluoromethylphenyl | S. aureus (MRSA) | 7.82 - 15.63 |
| 15b | 3-Trifluoromethylphenyl | S. aureus (MRSA) | 15.63 - 31.25 |
| 16b | 3,5-Bis(trifluoromethyl)phenyl | S. aureus (MRSA) | 7.82 - 31.25 |
Data adapted from studies on fluorobenzoylthiosemicarbazides.[3][5]
B. Antifungal and Other Antimicrobial Activities
The antimicrobial spectrum of halogenated thiobenzamides extends beyond bacteria. Certain derivatives have shown promising activity against various fungal pathogens.[6][7] The inclusion of chlorine and bromine atoms in thioureide derivatives has been shown to impart a broad spectrum of antimicrobial activity.[7]
II. Anticancer Potential: Targeting Key Pathways in Oncology
The quest for novel anticancer agents has led to the investigation of halogenated thiobenzamides, which have demonstrated cytotoxicity against various cancer cell lines.[8][9]
A. Cytotoxic Activity and Mechanisms of Action
Thiobenzanilide derivatives have shown concentration-dependent cytotoxic effects against human melanoma (A375) and breast cancer (MCF-7) cell lines.[8] The mechanism of action for some of these compounds involves the induction of apoptosis. For instance, a novel bithiophene-fluorobenzamidine has been shown to induce both extrinsic and intrinsic apoptotic pathways in colorectal cancer cells.[10] This involves the upregulation of FasL, TRAIL, p53, and caspase-8, and the downregulation of Bcl-2 and survivin.[10]
Experimental Workflow: In Vitro Anticancer Activity Assessment
References
- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biological activity of 2-hydroxythiobenzanilides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Historical synthesis methods for aryl thioamides
An In-depth Technical Guide to the Historical Synthesis of Aryl Thioamides for Researchers and Drug Development Professionals
Abstract
Aryl thioamides are a cornerstone of modern medicinal chemistry and organic synthesis, serving as critical intermediates and pharmacophores in a host of therapeutic agents. Their synthesis has been a subject of intense investigation for over a century, leading to a rich and diverse portfolio of synthetic methodologies. This technical guide provides an in-depth exploration of the core historical methods for aryl thioamide synthesis. We will delve into the foundational Willgerodt-Kindler reaction, the use of phosphorus pentasulfide and Lawesson's reagent, and the direct thionation of amides, among other seminal approaches. By examining the mechanisms, experimental considerations, and the evolution of these techniques, this guide offers researchers and drug development professionals the authoritative grounding and field-proven insights necessary to navigate and innovate within this vital area of chemical science.
Introduction: The Enduring Significance of the Thioamide Moiety
The thioamide functional group, a sulfur analog of the amide, is a privileged scaffold in drug discovery and development. Its unique electronic and steric properties confer a range of desirable attributes to bioactive molecules, including enhanced metabolic stability, improved membrane permeability, and the ability to engage in unique hydrogen bonding and coordination interactions with biological targets. From antiviral and antibacterial agents to kinase inhibitors and beyond, the aryl thioamide motif is a recurring feature in the pharmacopeia.
The journey to synthesize these valuable compounds is a story of chemical ingenuity. Early methods, often requiring harsh conditions and possessing limited functional group tolerance, have been refined and supplemented over decades. Understanding this historical context is not merely an academic exercise; it provides a fundamental appreciation for the chemical principles at play and informs the development of more efficient, sustainable, and versatile synthetic strategies for the future. This guide will illuminate the core classical methodologies that have paved the way for the modern synthesis of aryl thioamides.
Foundational Pillars of Aryl Thioamide Synthesis
The classical approaches to aryl thioamide synthesis can be broadly categorized into several key strategies, each with its own merits and historical significance.
The Willgerodt-Kindler Reaction: A Classic Transformation
First reported by Conrad Willgerodt in 1887 and later modified by Karl Kindler in the 1920s, the Willgerodt-Kindler reaction remains a powerful, if often strenuous, method for the synthesis of aryl thioamides. The reaction classically involves the heating of an aryl alkyl ketone with elemental sulfur and a secondary amine, such as morpholine, to yield the corresponding thioamide with the terminal carbon oxidized.
Mechanism and Rationale: The reaction proceeds through a complex series of steps. Initially, the ketone reacts with the amine to form an enamine. This enamine then reacts with elemental sulfur. The reaction is driven by the migration of the thioamide group along the alkyl chain to the terminal position, followed by oxidation. The use of a high-boiling amine like morpholine is crucial as it serves as both a reactant and a solvent, facilitating the high temperatures (typically 150-200 °C) required for the reaction to proceed.
Experimental Protocol: A Classic Willgerodt-Kindler Synthesis
The following is a representative protocol for the synthesis of 4-methoxyphenylthioacetamide from 4-methoxyacetophenone.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-methoxyacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).
-
Heating: Heat the reaction mixture to reflux (approximately 130-140 °C) and maintain for 6-8 hours. The reaction should be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. The crude thioamide will often precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with cold water, and then recrystallize from a suitable solvent, such as ethanol or methanol, to yield the pure aryl thioamide.
Diagram: The Willgerodt-Kindler Reaction Workflow
Caption: A simplified workflow of the Willgerodt-Kindler reaction.
Thionation of Amides: The Advent of Phosphorus Reagents
The direct conversion of an amide to a thioamide is one of the most straightforward and widely used methods. Historically, this was achieved using phosphorus pentasulfide (P₄S₁₀), a reagent that, while effective, often required harsh reaction conditions and could be challenging to handle due to its heterogeneity and moisture sensitivity.
The P₄S₁₀ Era: Power and Pitfalls Phosphorus pentasulfide is an inorganic compound that acts as a potent thionating agent. Its reaction with amides is thought to proceed through the formation of a four-membered ring intermediate involving the carbonyl oxygen and the phosphorus atom. While effective for a wide range of substrates, the use of P₄S₁₀ is often hampered by the need for high boiling point solvents like pyridine or toluene and can lead to the formation of side products.
The Lawesson's Reagent Revolution A significant advancement in this area came with the introduction of Lawesson's reagent (LR) in the 1950s. This organophosphorus compound, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, offered a milder and more soluble alternative to P₄S₁₀. The methoxyphenyl groups in Lawesson's reagent enhance its solubility in organic solvents, allowing for reactions to be carried out at lower temperatures and with greater functional group tolerance.
Mechanism of Lawesson's Reagent: The reaction mechanism is believed to involve the dissociation of the dimeric Lawesson's reagent into a reactive monomeric species. This monomer then reacts with the amide carbonyl in a manner analogous to P₄S₁₀, but under significantly milder conditions.
Experimental Protocol: Thionation of an Aryl Amide with Lawesson's Reagent
The following protocol details the synthesis of N-phenylthiobenzamide from N-phenylbenzamide.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the N-phenylbenzamide (1.0 eq) in a dry, inert solvent such as toluene or dioxane.
-
Reagent Addition: Add Lawesson's reagent (0.5 eq) to the solution.
-
Heating: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC. Reaction times can vary from 1 to 12 hours depending on the substrate.
-
Workup: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-phenylthiobenzamide.
Diagram: Amide to Thioamide Conversion
Caption: General workflow for the thionation of amides.
From Nitriles: The Addition of Hydrogen Sulfide
Another classical approach to aryl thioamides involves the reaction of nitriles with a source of hydrogen sulfide (H₂S). This method is particularly useful for the synthesis of primary thioamides (R-CSNH₂).
Classical Conditions and Their Challenges Historically, this reaction was performed by bubbling H₂S gas through a solution of the nitrile in a basic medium, often an amine like pyridine or triethylamine. While conceptually simple, the use of highly toxic and foul-smelling H₂S gas presents significant safety and handling challenges.
Modern Variants and H₂S Surrogates To circumvent the issues associated with H₂S gas, a variety of H₂S surrogates have been developed over the years. Reagents such as sodium hydrosulfide (NaSH), ammonium sulfide ((NH₄)₂S), and thioacetic acid have been employed as safer and more convenient sources of sulfur.
Experimental Protocol: Synthesis from a Nitrile using NaSH
This protocol describes the synthesis of thiobenzamide from benzonitrile.
Step-by-Step Methodology:
-
Reaction Setup: In a well-ventilated fume hood, dissolve benzonitrile (1.0 eq) in a suitable solvent like ethanol or methanol.
-
Reagent Addition: Add a solution of sodium hydrosulfide (NaSH) (1.5-2.0 eq) in water to the nitrile solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.
-
Workup: Once the reaction is complete, carefully acidify the mixture with a dilute acid (e.g., 1 M HCl) to precipitate the thioamide.
-
Purification: Collect the solid product by filtration, wash with water, and recrystallize from an appropriate solvent to obtain pure thiobenzamide.
Comparative Analysis of Historical Methods
To aid in the selection of an appropriate synthetic route, the following table summarizes the key features of the historical methods discussed.
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Willgerodt-Kindler | Ketone, Sulfur, Amine | High Temperature (150-200 °C) | One-pot reaction, readily available starting materials | Harsh conditions, limited functional group tolerance, often low yields |
| Thionation with P₄S₁₀ | Amide, P₄S₁₀ | High Temperature, Anhydrous | Broad substrate scope | Heterogeneous, harsh conditions, side product formation |
| Thionation with Lawesson's Reagent | Amide, Lawesson's Reagent | Mild to Moderate Heat | Milder conditions, better solubility, higher yields | Reagent cost, purification can be challenging |
| From Nitriles with H₂S | Nitrile, H₂S Gas, Base | Room Temp to Moderate Heat | Direct route to primary thioamides | Use of toxic H₂S gas, safety concerns |
| From Nitriles with H₂S Surrogates | Nitrile, NaSH, (NH₄)₂S | Room Temp to Moderate Heat | Safer than H₂S gas, more convenient | Can require careful pH control during workup |
Conclusion: Building on a Rich Chemical Heritage
The historical methods for the synthesis of aryl thioamides, from the demanding Willgerodt-Kindler reaction to the more refined thionation using Lawesson's reagent, form the bedrock of our modern synthetic capabilities. While contemporary methodologies involving transition-metal catalysis and novel sulfur transfer reagents offer milder conditions and broader applicability, a thorough understanding of these classical transformations remains indispensable. They not only provide reliable routes to many thioamides but also offer valuable insights into the fundamental reactivity of sulfur-containing compounds. For the modern researcher and drug developer, this historical knowledge is a powerful tool, enabling a more informed and creative approach to the synthesis of the next generation of thioamide-containing molecules.
Methodological & Application
Application Notes & Protocols: 3,5-Dichlorothiobenzamide as a Versatile Precursor for the Synthesis of Biologically Relevant Thiazoles
Abstract & Introduction
The thiazole nucleus is a cornerstone heterocyclic motif in medicinal chemistry, forming the structural core of numerous approved pharmaceuticals and biologically active compounds.[1][2][3][4] Its prevalence is due to the ring's unique electronic properties and its ability to engage in various non-covalent interactions with biological targets, making it a privileged scaffold in drug design.[3][5] Among the myriad of synthetic routes, the Hantzsch thiazole synthesis remains one of the most robust and widely utilized methods for constructing the thiazole ring, celebrated for its simplicity and reliability.[1][5][6][7][8][9] This reaction involves the condensation of an α-haloketone with a thioamide.
This guide provides a detailed exploration of 3,5-dichlorothiobenzamide as a key precursor in the Hantzsch synthesis. The incorporation of the 3,5-dichlorophenyl moiety is of particular strategic interest in drug development. The chlorine atoms can significantly modulate the lipophilicity, metabolic stability, and binding affinity of the final molecule, often enhancing its pharmacological profile. These application notes offer a comprehensive overview of the underlying reaction mechanism, detailed experimental protocols, and expert insights into the practical execution of this synthesis for researchers in organic synthesis and drug discovery.
The Hantzsch Synthesis: Mechanism and Rationale
The Hantzsch synthesis is a classic cyclocondensation reaction.[9] When using this compound and a generic α-haloketone (e.g., an α-bromoacetophenone derivative), the reaction proceeds through a well-established multi-step mechanism that culminates in a stable, aromatic 2,4-disubstituted thiazole.
Core Mechanism:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic sulfur atom of the this compound attacking the electrophilic α-carbon of the haloketone, displacing the halide ion.
-
Intermediate Formation: This initial step forms an S-alkylated intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the thioamide then performs an intramolecular nucleophilic attack on the carbonyl carbon.
-
Dehydration: The resulting 4-hydroxy-4,5-dihydrothiazole (a thiazoline) intermediate readily undergoes acid- or heat-catalyzed dehydration to yield the final, aromatic 2-(3,5-dichlorophenyl)thiazole product.
This sequence provides a direct and efficient pathway to creating a diverse library of thiazole derivatives, where the substituent at the 4-position is determined by the choice of the α-haloketone.[5][10]
Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.
Experimental Protocols & Data
The following protocols provide a robust framework for the synthesis of 2-(3,5-dichlorophenyl)-4-arylthiazoles. The choice of α-haloketone is critical as it dictates the final substituent at the C4 position of the thiazole ring.
Protocol: Synthesis of 2-(3,5-Dichlorophenyl)-4-phenylthiazole
This procedure details the reaction between this compound and 2-bromoacetophenone.
Materials & Equipment:
-
This compound (1.0 eq)
-
2-Bromoacetophenone (1.0 eq)
-
Ethanol (95%), reagent grade
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Büchner funnel and vacuum filtration apparatus
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
α-haloketones are lachrymatory and toxic; handle with extreme care.[11] Consult Safety Data Sheets (SDS) for all reagents before use.
Step-by-Step Procedure:
-
Reactant Setup: In a round-bottom flask, combine this compound (1.0 eq) and 2-bromoacetophenone (1.0 eq).
-
Solvent Addition: Add ethanol (approx. 10 mL per gram of thioamide) to the flask to dissolve the reactants.
-
Reaction: Heat the mixture to reflux (approximately 78-80°C) with continuous stirring.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting materials.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. A precipitate may form.
-
Neutralization & Precipitation: Slowly add saturated aqueous NaHCO₃ solution to the stirred mixture until the solution is neutral (pH ~7-8). This step neutralizes the HBr byproduct and facilitates the precipitation of the thiazole product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with deionized water to remove any inorganic salts, followed by a small amount of cold ethanol to remove residual impurities.
-
Drying & Characterization: Air-dry the product completely. Determine the mass, calculate the percent yield, and characterize the compound via melting point, NMR spectroscopy, and mass spectrometry.
Representative Data
The protocol described is versatile and can be applied to a range of substituted α-haloketones to generate a library of thiazole derivatives.
| Entry | α-Haloketone (R-group) | Product | Typical Yield (%) |
| 1 | 2-Bromoacetophenone (Phenyl) | 2-(3,5-Dichlorophenyl)-4-phenylthiazole | 85-95% |
| 2 | 2-Bromo-4'-chloroacetophenone (4-Chlorophenyl) | 2-(3,5-Dichlorophenyl)-4-(4-chlorophenyl)thiazole | 88-96% |
| 3 | 2-Bromo-4'-methylacetophenone (4-Methylphenyl) | 2-(3,5-Dichlorophenyl)-4-(4-methylphenyl)thiazole | 82-93% |
| 4 | 2-Bromo-4'-methoxyacetophenone (4-Methoxyphenyl) | 2-(3,5-Dichlorophenyl)-4-(4-methoxyphenyl)thiazole | 80-90% |
Table 1: Representative yields for the synthesis of various 2-(3,5-Dichlorophenyl)-4-arylthiazoles.
Experimental Workflow & Scientific Rationale
Adherence to a logical workflow is critical for ensuring reproducibility and high-purity outcomes. The diagram below outlines the complete process from initial setup to final analysis.
Caption: Figure 2: Experimental Workflow for Thiazole Synthesis.
Expertise & Causality Behind Experimental Choices
-
Why Ethanol as a Solvent? Ethanol is an excellent choice as it readily dissolves both the thioamide and the α-haloketone, is relatively inexpensive, and has a convenient boiling point for reflux, allowing the reaction to proceed at an elevated temperature without requiring specialized equipment.[12]
-
The Role of Heat (Reflux): While the initial S-alkylation can sometimes occur at room temperature, heating is crucial to drive the intramolecular cyclization and, most importantly, the final dehydration step. This ensures a high conversion to the desired aromatic thiazole product.[13]
-
Necessity of TLC Monitoring: Relying on a fixed reaction time can be inefficient. TLC provides a real-time visual assessment of the reaction, confirming the consumption of starting materials and the formation of the product. This prevents premature termination of the reaction or unnecessary heating, which could lead to side-product formation.
-
Purpose of NaHCO₃ Wash: The reaction generates one equivalent of hydrohalic acid (HBr or HCl). This acidic byproduct can protonate the product, increasing its solubility in the ethanol/water mixture. Neutralizing with a mild base like sodium bicarbonate deprotonates the thiazole, significantly decreasing its solubility and causing it to precipitate, which allows for easy isolation via filtration.[12]
Applications in Drug Development
The 2-(3,5-dichlorophenyl)thiazole scaffold is a valuable starting point for creating novel therapeutic agents. The dichlorophenyl group is a well-known pharmacophore that can enhance binding to protein targets through halogen bonding and hydrophobic interactions. Thiazole derivatives are widely investigated for a range of biological activities, including:
-
Anticancer Agents: Many thiazole-containing compounds have shown potent antiproliferative activity against various cancer cell lines.[4][14]
-
Antimicrobial Activity: The thiazole ring is a key component in many antibacterial and antifungal drugs.[1][2][4]
-
Anti-inflammatory Properties: Thiazole derivatives have been explored as inhibitors of inflammatory pathways.[4]
The products synthesized via these protocols can serve as key intermediates for further functionalization, enabling the creation of diverse chemical libraries for high-throughput screening and the development of next-generation therapeutics.
References
- 1. bepls.com [bepls.com]
- 2. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. synarchive.com [synarchive.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3,5-Dichlorothiobenzamide in Heterocyclic Chemistry: A Guide for Researchers
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthetic applications of 3,5-dichlorothiobenzamide as a versatile building block in the construction of biologically relevant heterocyclic scaffolds. The protocols and insights provided herein are grounded in established chemical principles and aim to facilitate the exploration of novel chemical entities for therapeutic applications.
Introduction: The Strategic Importance of this compound
This compound is a valuable reagent in heterocyclic synthesis. The thioamide functionality serves as a reactive handle for a variety of cyclization reactions, while the 3,5-dichlorophenyl moiety imparts specific physicochemical properties to the resulting molecules, often enhancing their biological activity. The electron-withdrawing nature of the chlorine atoms can influence the reactivity of the thioamide and the properties of the final products, making this a particularly interesting building block for medicinal chemistry.
This guide will focus on two primary applications of this compound: the synthesis of thiazole derivatives via the Hantzsch thiazole synthesis and the formation of 1,2,4-thiadiazoles through oxidative dimerization. Additionally, the potential application in the Gewald reaction for thiophene synthesis will be discussed.
I. Synthesis of 2-Aryl-4-substituted-thiazoles via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, providing a straightforward route to the thiazole core.[1][2] This reaction involves the condensation of a thioamide with an α-haloketone.[3] The resulting 2-(3,5-dichlorophenyl)-thiazole derivatives are of significant interest due to the established broad-spectrum biological activities of thiazoles, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6][7]
Mechanistic Rationale
The reaction proceeds through a well-established mechanism. The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction. Subsequent intramolecular cyclization occurs when the nitrogen of the thioamide attacks the carbonyl carbon, forming a five-membered ring intermediate. Dehydration of this intermediate leads to the formation of the stable aromatic thiazole ring.[3][8][9]
Diagram 1: Hantzsch Thiazole Synthesis Mechanism
References
- 1. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. m.youtube.com [m.youtube.com]
Application Note: A Detailed Protocol for the N-Alkylation of 3,5-Dichlorothiobenzamide
Abstract
This application note provides a comprehensive and robust experimental protocol for the N-alkylation of 3,5-dichlorothiobenzamide, a key transformation for synthesizing derivatives with potential applications in medicinal chemistry and materials science. Thioamides serve as critical bioisosteres for amide bonds, and their derivatization is of significant interest.[1] This guide details a reliable method using a non-nucleophilic base and an alkyl halide, explaining the chemical principles behind each step to ensure successful and reproducible outcomes. We cover the reaction mechanism, a step-by-step procedure, purification, characterization of the final product, and a visual workflow to guide researchers.
Introduction and Scientific Principle
The N-alkylation of secondary thioamides is a fundamental synthetic transformation. The thioamide functional group is electronically distinct from its amide counterpart; the N-H proton is significantly more acidic (ΔpKa ≈ -6), and the sulfur atom introduces unique reactivity.[2] Direct N-alkylation requires the deprotonation of the thioamide nitrogen to form a potent nucleophile, which subsequently attacks an electrophilic alkylating agent.
A critical challenge in this synthesis is controlling the regioselectivity. The intermediate thioamide anion is an ambident nucleophile, possessing reactivity at both the nitrogen and sulfur atoms. While S-alkylation can occur, N-alkylation is typically the thermodynamically more stable outcome. This protocol is optimized to favor the formation of the N-alkylated product through the careful selection of a strong, non-nucleophilic base and an appropriate aprotic solvent system. The use of sodium hydride (NaH) in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) effectively generates the nitrogen anion and drives the reaction towards the desired product.
Reaction Workflow Diagram
The following diagram outlines the complete experimental workflow from initial setup to final product characterization.
Caption: Workflow for N-alkylation of this compound.
Materials and Equipment
Reagents:
-
This compound
-
Alkylating agent (e.g., Methyl Iodide, Benzyl Bromide)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
Round-bottom flasks and glass stoppers
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon gas line, manifold)
-
Syringes and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Silica gel for column chromatography
Detailed Experimental Protocol
This protocol describes the N-methylation of this compound (1.0 mmol scale) using methyl iodide as a representative alkylating agent. Quantities can be adjusted proportionally.
Safety Precautions:
-
Sodium Hydride (NaH) is highly flammable and reacts violently with water. Handle only in an inert, dry atmosphere.
-
Anhydrous THF is flammable and can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system.
-
Methyl Iodide is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Step 1: Reaction Setup
-
Place a magnetic stir bar into a 50 mL two-neck round-bottom flask.
-
Dry the flask thoroughly with a heat gun under vacuum and allow it to cool to room temperature under a stream of inert gas (N₂ or Ar).
-
Fit the flask with a rubber septum on one neck and a gas inlet/outlet on the other. Maintain a positive pressure of inert gas throughout the reaction.
Step 2: Addition of Reagents
-
To the flask, add this compound (206.08 mg, 1.0 mmol).
-
Add 10 mL of anhydrous THF via syringe. Stir the mixture until the solid is fully dissolved.
-
Cool the flask to 0°C using an ice-water bath.
-
Carefully weigh sodium hydride (60% dispersion, 44 mg, 1.1 mmol) in a glovebox or under an inert atmosphere and add it portion-wise to the stirring solution over 5 minutes. Caution: Hydrogen gas evolution will occur.
-
Allow the mixture to stir at 0°C for 30 minutes. The solution may appear as a slurry. This step facilitates the formation of the sodium thioamide salt.
Step 3: Alkylation
-
While maintaining the temperature at 0°C, add methyl iodide (69 µL, 158 mg, 1.1 mmol) dropwise via syringe over 2-3 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Let the reaction stir for 2-4 hours.
Step 4: Reaction Monitoring
-
Monitor the reaction's progress using TLC (e.g., with a 3:7 Ethyl Acetate/Hexanes mobile phase).
-
Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate.
-
The reaction is complete when the starting thiobenzamide spot has been completely consumed.
Step 5: Work-up and Extraction
-
Once the reaction is complete, cool the flask back to 0°C with an ice bath.
-
Slowly and carefully quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution dropwise to neutralize any unreacted NaH.
-
Transfer the entire mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash them sequentially with water (20 mL) and brine (20 mL).[3]
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[3]
Step 6: Purification
-
Purify the crude residue by flash column chromatography on silica gel.[3]
-
Choose an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) based on TLC analysis to separate the product from any impurities or byproducts.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the N-alkylated this compound as a solid.
Reagent and Product Data Table
| Compound | Formula | MW ( g/mol ) | Mmol (equiv) | Amount Used | Role |
| This compound | C₇H₅Cl₂NS | 206.08 | 1.0 (1.0) | 206 mg | Starting Material |
| Sodium Hydride (60%) | NaH | 24.00 | 1.1 (1.1) | 44 mg | Base |
| Methyl Iodide | CH₃I | 141.94 | 1.1 (1.1) | 69 µL | Alkylating Agent |
| Expected Product | C₈H₇Cl₂NS | 220.11 | - | - | Product |
Characterization of Expected Product
To confirm the identity and purity of the N-methyl-3,5-dichlorothiobenzamide, the following characterization methods are recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show the disappearance of the broad N-H singlet from the starting material. A new singlet or multiplet corresponding to the protons of the newly added alkyl group should be visible (e.g., a singlet around 3.0-3.5 ppm for a methyl group). The aromatic protons will remain in the 7.0-8.0 ppm region.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show a new carbon signal in the aliphatic region corresponding to the alkyl group. The thiocarbonyl (C=S) carbon typically appears significantly downfield (>190 ppm).
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the mass of the N-alkylated product (e.g., m/z = 220.11 for the N-methyl derivative), exhibiting the characteristic isotopic pattern for two chlorine atoms.
References
Application Notes and Protocols for Antimicrobial Screening of 3,5-Dichlorothiobenzamide and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Thiobenzamides
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents.[1] Thioamides, a class of sulfur-containing organic compounds, and their derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antibacterial and antifungal properties.[2] The incorporation of a thioamide moiety can enhance the biological activity of a parent compound, making derivatives of thiobenzamide, such as 3,5-Dichlorothiobenzamide, promising candidates for antimicrobial drug discovery.
These application notes provide a comprehensive guide for the initial antimicrobial screening of this compound and its newly synthesized derivatives. The protocols detailed herein are founded on established methodologies for determining the efficacy and safety profile of novel chemical entities.[3][4] The primary objectives of this guide are to outline the determination of the Minimum Inhibitory Concentration (MIC) and to assess the preliminary safety profile through cytotoxicity assays.
Part 1: Preliminary Antimicrobial Susceptibility Testing
The initial screening of a novel compound's antimicrobial properties is crucial to determine its spectrum of activity and potency. The Kirby-Bauer disk diffusion test and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) are foundational assays in this process.[5][6][7]
Agar Disk Diffusion (Kirby-Bauer) Method
The disk diffusion method is a widely used, simple, and cost-effective technique for preliminary screening of antimicrobial activity.[8][9] It provides a qualitative assessment of a compound's ability to inhibit microbial growth.
Filter paper disks impregnated with a known concentration of the test compound are placed on an agar plate uniformly inoculated with a target microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.[5] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
-
Preparation of Bacterial Inoculum: From a pure overnight culture of the test microorganism, select 3-5 isolated colonies and suspend them in sterile saline (0.85%). Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[8][9]
-
Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly across the entire surface of a Mueller-Hinton agar (MHA) plate to ensure a confluent lawn of growth. Rotate the plate by 60° and repeat the streaking two more times.[10]
-
Application of Disks: Using sterile forceps, place paper disks impregnated with a known concentration of this compound or its derivatives onto the inoculated agar surface. A disk impregnated with the solvent used to dissolve the compound should be used as a negative control. A standard antibiotic disk can be used as a positive control.
-
Incubation: Invert the plates and incubate them at 35°C ± 2°C for 16-20 hours for most bacteria.[9]
-
Interpretation of Results: Measure the diameter of the zones of inhibition in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.[5]
Workflow for Disk Diffusion Assay
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][11] It is a quantitative measure of a compound's potency and is a gold standard for susceptibility testing.[7]
Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity, and the lowest concentration of the compound that inhibits growth is determined as the MIC.[12]
-
Preparation of Compound Dilutions: In a 96-well plate, perform serial two-fold dilutions of this compound or its derivatives in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.[3]
-
Preparation of Inoculum: Prepare a bacterial suspension as described for the disk diffusion method (0.5 McFarland standard). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[3]
-
Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum and no compound) and a negative control (broth only for sterility check).[3]
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[3]
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[3][12]
Data Presentation: MIC Values
Summarize the quantitative MIC data in a structured table for clear comparison.
| Test Microorganism | Gram Stain | MIC of this compound (µg/mL) | MIC of Derivative 1 (µg/mL) | MIC of Positive Control (µg/mL) |
| Staphylococcus aureus | Positive | [Insert Data] | [Insert Data] | [Insert Data] |
| Escherichia coli | Negative | [Insert Data] | [Insert Data] | [Insert Data] |
| Candida albicans | N/A (Fungus) | [Insert Data] | [Insert Data] | [Insert Data] |
Part 2: Preliminary Safety Assessment: In Vitro Cytotoxicity
While potent antimicrobial activity is desired, a promising drug candidate must also exhibit minimal toxicity to host cells.[13][14][15] Therefore, early-stage cytotoxicity screening is a critical step in the drug development process.
Rationale for Cytotoxicity Testing
Many compounds that are effective at killing pathogens are also toxic to eukaryotic cells.[14] Cytotoxicity assays help to determine the concentration at which a compound becomes toxic to mammalian cells, providing an initial therapeutic window. Key indicators of cell health include plasma membrane integrity, metabolic activity, and DNA synthesis.[13][14]
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a common method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[16] LDH is a stable cytosolic enzyme that is released upon lysis of the cell membrane.
-
Cell Culture: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or its derivatives for a specified period (e.g., 24 hours).
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
LDH Measurement: Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer) and a negative control (untreated cells).
Workflow for Cytotoxicity Assessment
Caption: General Workflow for an In Vitro Cytotoxicity Assay.
Part 3: Exploring the Mechanism of Action
While beyond the scope of initial screening, subsequent studies should aim to elucidate the mechanism of action of promising compounds. For thiobenzamides and related structures, potential mechanisms could involve the inhibition of essential enzymes or disruption of cellular processes. For instance, some benzamide derivatives are known to inhibit fungal growth by targeting specific enzymes in lipid metabolism.[17] The antifungal agent thiabendazole, a benzimidazole derivative, is known to inhibit the terminal electron transport system in fungi.[18] Thiophenyl pyrimidine derivatives have been shown to inhibit bacterial cell division by targeting the FtsZ protein.[19] Further investigations could explore these and other potential targets.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial antimicrobial and cytotoxic evaluation of this compound and its derivatives. A systematic approach, beginning with broad screening and progressing to more quantitative and safety-focused assays, is essential for identifying promising new therapeutic agents. The data generated from these studies will be instrumental in guiding further preclinical development and structure-activity relationship (SAR) studies.
References
- 1. New Antibacterial Secondary Metabolites from a Marine-Derived Talaromyces sp. Strain BTBU20213036 [mdpi.com]
- 2. Characterization of the promoting activity of thiobenzamide on liver carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books [nhbs.com]
- 5. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]
- 6. apec.org [apec.org]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanism of Action of the Fungicide Thiabendazole, 2-(4′-Thiazolyl) Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening of 3,5-Dichlorothiobenzamide Derivatives
Introduction: The Therapeutic Potential of 3,5-Dichlorothiobenzamide Derivatives
The thioamide functional group is a crucial component in a variety of medicinally important compounds.[1][2] Thioamides have been investigated for a range of biological activities, including as antitubercular agents and enzyme inhibitors.[1] The incorporation of a thioamide moiety can significantly enhance the antiproliferative activity of compounds compared to their carboxamide counterparts, likely due to increased lipophilicity.[1] Specifically, this compound and its derivatives represent a promising class of small molecules for drug discovery, with potential applications in oncology and infectious diseases.[3][4] The dichlorinated phenyl ring provides a scaffold that can be readily modified to explore structure-activity relationships (SAR), while the thioamide group can participate in key interactions with biological targets, such as forming chalcogen bonds.[1]
High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify compounds with desired biological activity.[5][6] This process utilizes automation, miniaturization, and sophisticated data analysis to efficiently screen thousands to millions of compounds.[5][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing HTS campaigns for this compound derivatives. We will delve into both biochemical and cell-based assay strategies, emphasizing the rationale behind experimental choices to ensure the generation of robust and actionable data.
Pillar 1: Assay Development - The Foundation of a Successful Screen
The success of any HTS campaign hinges on the development of a robust and reliable assay.[8][9] The choice between a biochemical and a cell-based assay is a critical first step and depends on the specific research question and the nature of the biological target.
Biochemical Assays: Isolating the Target Interaction
Biochemical assays are ideal for screening compounds that directly interact with a purified target protein, such as an enzyme or receptor.[10] This approach offers a clean system to study direct molecular interactions, minimizing the complexities of a cellular environment.
Example Scenario: Targeting a Kinase with a this compound Library
Many kinase inhibitors have been developed for cancer therapy, making them a common target for HTS campaigns.[10] A robust biochemical assay to screen for kinase inhibitors could be a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[11]
Protocol 1: TR-FRET-Based Kinase Inhibition Assay
-
Principle: This assay measures the phosphorylation of a substrate peptide by the kinase of interest. The assay uses a europium chelate-labeled anti-phospho-substrate antibody (donor) and a biotinylated substrate peptide that binds to a streptavidin-allophycocyanin conjugate (acceptor). When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
-
Materials:
-
Purified active kinase
-
Biotinylated substrate peptide
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound derivative library dissolved in DMSO
-
Low-volume 384-well or 1536-well plates
-
-
Procedure:
-
Prepare a stock solution of the this compound derivative library in 100% DMSO.
-
Dispense a small volume (e.g., 50 nL) of each compound into the assay plates using an acoustic liquid handler.
-
Add the kinase and biotinylated substrate peptide to the plates and incubate for a short period to allow for compound binding.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA and the detection reagents (Eu-labeled antibody and SA-APC).
-
Incubate for the detection period (e.g., 60 minutes) to allow for antibody binding.
-
Read the plates on a TR-FRET-compatible plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound relative to positive (no enzyme) and negative (DMSO vehicle) controls.
Cell-Based Assays: Assessing Phenotypic Changes in a Biological Context
Cell-based assays are crucial for understanding a compound's effect within a living system and are used in more than half of all HTS campaigns.[12] They can provide insights into a compound's cell permeability, toxicity, and impact on cellular pathways.[8][13]
Example Scenario: Screening for Anti-proliferative Effects in Cancer Cells
A common goal in oncology drug discovery is to identify compounds that inhibit the growth of cancer cells. A cell viability assay is a straightforward and effective method for this purpose.
Protocol 2: Cell Viability Assay Using a Resazurin-Based Reagent
-
Principle: Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The amount of fluorescence is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer)
-
Cell culture medium and supplements
-
This compound derivative library dissolved in DMSO
-
Resazurin-based cell viability reagent
-
White, clear-bottom 384-well plates
-
-
Procedure:
-
Seed the cells into the 384-well plates at a predetermined optimal density and allow them to adhere overnight.[8]
-
Treat the cells with the this compound derivative library at a final concentration (e.g., 10 µM). Include positive (e.g., a known cytotoxic drug) and negative (DMSO vehicle) controls.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the resazurin-based reagent to each well and incubate for 2-4 hours.
-
Measure the fluorescence on a plate reader.
-
-
Data Analysis: Calculate the percent viability for each compound relative to the positive and negative controls.
Pillar 2: The High-Throughput Screening Workflow - From Library to Hits
A typical HTS campaign follows a structured workflow to ensure efficiency and data quality.[14]
Diagram 1: The High-Throughput Screening Workflow
Caption: A generalized workflow for a high-throughput screening campaign.
Primary Screen and Hit Identification
The primary screen involves testing the entire compound library at a single concentration to identify initial "hits".[5] It is crucial to establish robust quality control metrics, such as the Z'-factor, to ensure the reliability of the assay. A Z'-factor greater than 0.5 is generally considered acceptable for HTS.[7][14]
Hit Confirmation and Dose-Response Analysis
Hits from the primary screen must be confirmed by re-testing from a fresh stock of the compound.[15] Confirmed hits are then subjected to dose-response analysis to determine their potency (IC50 or EC50 values).[16] This involves testing the compounds over a range of concentrations.[17]
Counter-Screens and Hit Triage
It is essential to perform counter-screens to eliminate false positives.[18] For example, in a fluorescence-based assay, some compounds may be inherently fluorescent, leading to a false signal. A counter-screen would test the compounds in the absence of the biological target to identify such artifacts. Promiscuous inhibitors, which are active across multiple screens, should also be flagged and deprioritized.[18]
Pillar 3: Data Analysis and Hit Validation - Making Sense of the Numbers
The vast amount of data generated from an HTS campaign requires sophisticated analysis to identify meaningful results.[19]
Data Normalization and Hit Selection
Raw data from the plate reader should be normalized to account for plate-to-plate and well-to-well variability.[19] Hits are typically selected based on a predefined activity threshold, such as a certain percentage of inhibition or a statistically significant deviation from the mean of the negative controls.
Structure-Activity Relationship (SAR) Analysis
Once a set of validated hits is obtained, preliminary SAR analysis can be performed.[14] This involves examining the chemical structures of the active compounds to identify common structural features that are important for activity. This information can guide the synthesis of more potent and selective analogs.
Table 1: Hypothetical SAR Data for this compound Analogs in a Kinase Inhibition Assay
| Compound ID | R1-Substituent | R2-Substituent | IC50 (µM) |
| Lead-1 | H | 4-Fluorophenyl | 1.2 |
| Analog-1a | H | 4-Chlorophenyl | 0.8 |
| Analog-1b | H | 4-Methoxyphenyl | 5.7 |
| Analog-1c | Methyl | 4-Fluorophenyl | 15.3 |
This hypothetical data suggests that an electron-withdrawing group at the 4-position of the phenyl ring at R2 is favorable for activity, while a bulky substituent at R1 is detrimental.
Conclusion: A Pathway to Novel Therapeutics
The high-throughput screening of this compound derivatives offers a powerful approach to identify novel chemical entities with therapeutic potential. By carefully designing and validating assays, implementing a rigorous screening workflow, and applying robust data analysis techniques, researchers can efficiently navigate the vast chemical space to uncover promising lead compounds for further drug development.
References
- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bmglabtech.com [bmglabtech.com]
- 6. High-throughput Screening - TDC [tdcommons.ai]
- 7. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. marinbio.com [marinbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lifescienceglobal.com [lifescienceglobal.com]
- 13. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]
- 14. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 15. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 3,5-Dichlorothiobenzamide Synthesis
Welcome to the technical support guide for the synthesis of 3,5-Dichlorothiobenzamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven solutions to optimize your yield and purity.
Synthesis Overview: From Nitrile to Thioamide
The most direct and common precursor for the synthesis of this compound is 3,5-Dichlorobenzonitrile. The primary transformation involves the nucleophilic addition of a sulfur source to the carbon-nitrogen triple bond of the nitrile group.
Two main strategies are prevalent for this type of conversion:
-
Direct Thionation of Nitriles: This approach utilizes hydrogen sulfide (H₂S) or its more manageable salt equivalents, such as sodium hydrosulfide (NaHS) or ammonium sulfide ((NH₄)₂S).[1][2] The reaction is typically base-catalyzed and proceeds via the formation of a thioimidate intermediate which then tautomerizes to the more stable thioamide.
-
Thionation of Amides: This is a two-step process where the nitrile is first hydrolyzed to the corresponding amide (3,5-Dichlorobenzamide), which is then treated with a thionating agent like Lawesson's Reagent or phosphorus pentasulfide (P₄S₁₀).[3][4][5][6] While effective, this guide will focus on optimizing the more atom-economical, single-step conversion from the nitrile.
The direct thionation of 3,5-Dichlorobenzonitrile is often preferred but can be plagued by issues of low conversion and side reactions due to the electronic nature of the substrate. The two electron-withdrawing chlorine atoms decrease the nucleophilicity of the nitrile nitrogen, making the initial protonation step (often required for activation) more difficult and slowing the overall reaction rate compared to electron-rich benzonitriles.
Troubleshooting Guide for Synthesis from 3,5-Dichlorobenzonitrile
This section addresses the most common issues encountered during the synthesis. The solutions provided are based on established chemical principles and validated experimental adjustments.
| Problem Encountered | Probable Cause(s) | Recommended Solution & Rationale |
| Low or No Product Formation | 1. Insufficient Nucleophilicity of Sulfur Reagent: The hydrosulfide anion (SH⁻) is the key nucleophile. Its concentration may be too low, or it may be protonated in an acidic medium. | Solution: Ensure the reaction is run under basic or neutral conditions. If using NaHS, the inherent basicity is often sufficient. For gaseous H₂S, a base catalyst like triethylamine or pyridine is essential to generate the SH⁻ nucleophile.[2] Consider using a polar aprotic solvent like DMF to enhance the nucleophilicity of the anion.[1] |
| 2. Low Reactivity of the Nitrile: The electron-withdrawing chlorine groups deactivate the nitrile group towards nucleophilic attack. | Solution: Increase the reaction temperature (e.g., 60-80 °C) and reaction time. Monitor progress by TLC. The addition of a Lewis acid, such as MgCl₂, can coordinate to the nitrile nitrogen, activating the carbon atom toward nucleophilic attack.[1] | |
| 3. Poor Quality of Starting Materials: 3,5-Dichlorobenzonitrile may be impure. The sulfur reagent (e.g., NaHS) can degrade upon exposure to air and moisture. | Solution: Verify the purity of 3,5-Dichlorobenzonitrile via melting point (lit. mp 66 °C[7]) or NMR. Use fresh, high-quality NaHS; it should be a colorless to pale-yellow solid. Avoid using old, discolored (dark yellow or brown) reagent. | |
| Significant Unreacted Starting Material | 1. Incomplete Reaction: Reaction time or temperature is insufficient for this deactivated substrate. | Solution: Increase reaction time and/or temperature. Monitor the reaction using TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material spot is consumed. If the reaction stalls, a fresh portion of the sulfur reagent can be added. |
| 2. Reagent Stoichiometry: An insufficient molar equivalent of the sulfur source was used. | Solution: Use a molar excess of the sulfur reagent. For NaHS, using 1.5 to 2.0 equivalents relative to the nitrile is a good starting point to drive the reaction to completion.[1] | |
| Formation of 3,5-Dichlorobenzamide (Amide Impurity) | 1. Presence of Water: The hydrosulfide reagent or solvent contains water, leading to the hydrolysis of the nitrile under the reaction conditions. The thioamide product can also hydrolyze back to the amide. | Solution: Use anhydrous solvents (e.g., dry DMF). Ensure the NaHS hydrate is accounted for in stoichiometric calculations or use anhydrous NaHS if available. Minimize exposure of the reaction to atmospheric moisture by running it under an inert atmosphere (N₂ or Ar). |
| Formation of 3,5-Diphenyl-1,2,4-thiadiazole | 1. Oxidative Dimerization: The thiobenzamide product can undergo oxidative dimerization, especially if exposed to air at elevated temperatures or in the presence of certain reagents. This is a known reaction pathway for thioamides.[8] | Solution: Maintain an inert atmosphere (N₂ or Ar) throughout the reaction and workup. Avoid excessive heat once the product has formed. Quenching the reaction and proceeding with isolation promptly can minimize this byproduct. |
| Difficult Product Isolation / Oily Product | 1. Impurities: The presence of unreacted starting material or byproducts can inhibit crystallization. | Solution: First, ensure the reaction has gone to completion. During workup, wash the organic extract thoroughly with water to remove inorganic salts and residual DMF. If an oily product persists, attempt purification via column chromatography on silica gel before recrystallization. |
| 2. Improper Workup: The product may be partially soluble in the aqueous phase, or an emulsion may have formed. | Solution: After quenching the reaction with water, extract with a suitable organic solvent (e.g., Ethyl Acetate) multiple times (3x). Combine the organic layers, wash with brine to break emulsions, and dry thoroughly over anhydrous Na₂SO₄ or MgSO₄ before concentrating. |
Graphviz Diagram: Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and solve issues of low yield in the synthesis of this compound from its nitrile precursor.
Caption: Troubleshooting flowchart for low yield issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for converting 3,5-Dichlorobenzonitrile to this compound? A1: The treatment of the nitrile with sodium hydrosulfide (NaHS) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is a widely cited and effective method.[1] This approach avoids the handling of highly toxic and gaseous hydrogen sulfide. The addition of an activating agent like magnesium chloride can further improve yields and reaction rates, particularly for electron-deficient nitriles like this one.[1]
Q2: What is the role of the base or additives in the reaction? A2: The role depends on the specific reagents used.
-
Base (e.g., Triethylamine): When using gaseous H₂S, a base is crucial to deprotonate H₂S (pKa ≈ 7.0) to form the much more nucleophilic hydrosulfide anion (HS⁻), which is the active species that attacks the nitrile carbon.
-
Lewis Acid (e.g., MgCl₂): A Lewis acid coordinates to the lone pair of electrons on the nitrile's nitrogen atom. This coordination polarizes the C≡N bond, making the carbon atom more electrophilic and thus more susceptible to attack by the hydrosulfide nucleophile. This is particularly helpful for deactivated substrates.[1]
Q3: Can I use Lawesson's reagent directly on 3,5-Dichlorobenzonitrile? A3: No, Lawesson's reagent is a thionating agent specifically for converting carbonyl groups (ketones, esters, amides) into thiocarbonyls (thioketones, thioesters, thioamides).[4][5][6] It does not react directly with nitriles. To use Lawesson's reagent, you would first need to hydrolyze 3,5-Dichlorobenzonitrile to 3,5-Dichlorobenzamide.
Q4: My starting material, 3,5-Dichlorobenzonitrile, seems to be the problem. How can I check its purity? A4: Purity is critical. You can verify the identity and purity of your 3,5-Dichlorobenzonitrile using several methods:
-
Melting Point: The reported melting point is 66 °C.[7] A broad or depressed melting point range indicates impurities.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and reveal the presence of any organic impurities.
-
TLC: A single spot on a TLC plate in an appropriate solvent system is a good indicator of purity. If impurities are found, consider purifying the starting material by recrystallization (e.g., from ethanol/water) or column chromatography.
Q5: What are the key safety precautions when working with sodium hydrosulfide (NaHS)? A5: While safer than H₂S gas, NaHS still requires careful handling:
-
Toxicity: NaHS is toxic and corrosive. Avoid contact with skin and eyes, and do not ingest.
-
Reaction with Acid: Crucially, do not allow NaHS to come into contact with acids. The reaction will liberate highly toxic, flammable, and foul-smelling hydrogen sulfide (H₂S) gas. All work, including the reaction quench, should be performed in a well-ventilated fume hood.
-
Hygroscopic: NaHS is hygroscopic and can react with moisture in the air. Keep the container tightly sealed and handle it quickly.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Hydrosulfide
This protocol is adapted from established methods for the conversion of aromatic nitriles to primary thioamides.[1]
Materials:
-
3,5-Dichlorobenzonitrile (1.0 eq)
-
Sodium Hydrosulfide (NaHS, technical grade, ~70%; use 2.0 eq)
-
Magnesium Chloride (MgCl₂, anhydrous; 1.0 eq)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagent Addition: To the flask, add 3,5-Dichlorobenzonitrile (e.g., 5.0 g, 29.1 mmol, 1.0 eq), anhydrous magnesium chloride (2.77 g, 29.1 mmol, 1.0 eq), and anhydrous DMF (50 mL).
-
Sulfur Source: In a single portion, add sodium hydrosulfide (e.g., 4.66 g of ~70% pure NaHS, ~58.2 mmol, 2.0 eq).
-
Reaction: Heat the reaction mixture to 70 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc), checking for the consumption of the starting nitrile. The reaction may take 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing 250 mL of deionized water and stir for 15 minutes. A precipitate of the crude product should form.
-
Transfer the aqueous mixture to a separatory funnel and extract with Ethyl Acetate (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) to remove residual DMF, followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude thioamide.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Dissolve the crude this compound in a minimum amount of hot solvent. Toluene or an ethanol/water mixture are good starting points for recrystallization.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight. The pure product should be a pale yellow solid.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Lawesson's Reagent [organic-chemistry.org]
- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. 3,5-Dichlorobenzonitrile | 6575-00-4 | FD31356 | Biosynth [biosynth.com]
- 8. An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 3,5-Dichlorothiobenzamide by Recrystallization
This technical guide provides a comprehensive resource for researchers, scientists, and professionals in drug development on the purification of crude 3,5-Dichlorothiobenzamide via recrystallization. This document offers in-depth procedural instructions, troubleshooting guides, and frequently asked questions (FAQs) to address specific challenges encountered during the purification process. Our approach is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful experimental outcomes.
Introduction to Recrystallization of this compound
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The fundamental principle lies in the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures. For this compound, a successful recrystallization hinges on identifying a solvent that readily dissolves the compound at an elevated temperature but in which it is sparingly soluble at lower temperatures. This allows for the formation of pure crystals upon cooling, while impurities remain dissolved in the mother liquor.
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 22179-74-4 | [1] |
| Molecular Formula | C₇H₅Cl₂NS | [1][2] |
| Molecular Weight | 206.09 g/mol | [2] |
| Appearance | Yellow solid | [ChemicalBook] |
| Melting Point | 102-106 °C | [ChemicalBook] |
| Boiling Point | 329.3 °C at 760 mmHg | [2] |
Experimental Protocol: Recrystallization of this compound
This section details a systematic approach to selecting an appropriate solvent and performing the recrystallization.
Part 1: Solvent Selection – A Critical First Step
The choice of solvent is paramount for a successful recrystallization. An ideal solvent for this compound should exhibit the following characteristics:
-
High solvency at elevated temperatures: The compound should be readily soluble in the boiling solvent.
-
Low solvency at ambient or reduced temperatures: The compound should have limited solubility at room temperature or below to ensure a good recovery of purified crystals.
-
Inertness: The solvent should not react with this compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Non-toxic and inexpensive: Safety and cost are important practical considerations.
Solvent Screening Protocol:
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, gently agitating after each addition. Observe the solubility. A suitable solvent should not dissolve the compound at this stage.
-
For solvents in which the compound was insoluble at room temperature, gently heat the test tube in a water bath or on a heating block.
-
Continue adding the hot solvent dropwise until the solid just dissolves. Note the approximate volume of solvent required.
-
Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
-
Observe the formation of crystals. The solvent that yields a good crop of well-formed crystals is a suitable candidate.
Recommended Solvents for Screening:
Based on the structural characteristics of this compound (an aromatic thioamide), the following solvents and solvent systems are recommended for initial screening:
| Solvent/System | Rationale | Expected Behavior |
| Ethanol | Polar protic solvent. Often a good choice for moderately polar organic compounds. | Likely to be a good single solvent for recrystallization. |
| Methanol | Similar to ethanol but more polar. | May show higher solubility at room temperature, potentially reducing yield. |
| Acetone | Polar aprotic solvent. | Good dissolving power, may require a co-solvent to reduce solubility upon cooling. |
| Toluene | Non-polar aromatic solvent. | May be a good solvent, especially for removing non-polar impurities. |
| Hexane/Heptane | Non-polar aliphatic solvents. | Likely to be poor solvents; can be used as anti-solvents in a mixed solvent system. |
| Ethanol/Water | Mixed solvent system. | A common and effective system where water acts as an anti-solvent. |
| Toluene/Hexane | Mixed solvent system. | Useful for fine-tuning solubility. |
Part 2: Step-by-Step Recrystallization Procedure
Diagram of the Recrystallization Workflow:
Caption: A generalized workflow for the recrystallization of this compound.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with gentle swirling or magnetic stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent as this will reduce the yield.
-
Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.
-
Hot Filtration (if necessary): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration. This is a critical step to remove particulate matter. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the recrystallization of this compound.
Troubleshooting Decision Tree:
Caption: A decision tree for troubleshooting common recrystallization problems.
Q1: No crystals are forming even after cooling in an ice bath. What should I do?
-
Possible Cause: The most common reason for this is the use of too much solvent.
-
Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.
-
-
Possible Cause: The solution may be supersaturated.
-
Solution 1: Seeding. If you have a small crystal of pure this compound, add it to the solution to induce crystallization.
-
Solution 2: Scratching. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Q2: An oil is forming instead of solid crystals. How can I resolve this?
-
Possible Cause: This phenomenon, known as "oiling out," can occur if the melting point of the compound is lower than the boiling point of the solvent, or if the concentration of the solute is too high.
-
Solution: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent and then allow the solution to cool very slowly. It may also be beneficial to try a different solvent with a lower boiling point.
-
Q3: The yield of my recrystallized product is very low. What could be the reason?
-
Possible Cause: Using an excessive amount of solvent during the dissolution step is a primary cause of low yield.
-
Solution: Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. Note that the second crop may be less pure than the first.
-
-
Possible Cause: Premature crystallization during hot filtration.
-
Solution: Ensure your filtration apparatus (funnel and filter paper) is pre-heated. It is also advisable to add a small excess of hot solvent before filtration to keep the compound in solution.
-
-
Possible Cause: The compound has significant solubility in the cold solvent.
-
Solution: Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time to maximize precipitation.
-
Q4: The final product is still colored, even after recrystallization. How can I improve its appearance?
-
Possible Cause: The colored impurities have similar solubility properties to this compound.
-
Solution: Perform a decolorization step. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and swirl for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal by hot gravity filtration before allowing the solution to cool. Use charcoal sparingly, as it can also adsorb some of your desired product.
-
Q5: What are the likely impurities in my crude this compound?
-
Possible Impurities: The nature of impurities will depend on the synthetic route. Common impurities could include unreacted starting materials such as 3,5-dichlorobenzonitrile or 3,5-dichlorobenzamide. Side products from the thionation reaction could also be present. In some cases, oxidative dimerization of the thioamide can lead to the formation of 3,5-diaryl-1,2,4-thiadiazoles[3][4].
-
Purification Strategy: A well-chosen recrystallization solvent should have different solubility profiles for this compound and these potential impurities, allowing for their separation.
-
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound is harmful if swallowed and may cause skin and eye irritation. Avoid inhalation of dust and contact with skin and eyes.
-
Handle organic solvents with care, as they are often flammable. Avoid open flames and use a heating mantle or steam bath for heating.
References
Technical Support Center: Synthesis of 3,5-Dichlorothiobenzamide
Welcome to the technical support center for the synthesis of 3,5-Dichlorothiobenzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity and success of your experiments.
I. Understanding the Synthesis: Core Principles and Common Pitfalls
The synthesis of this compound typically proceeds via two primary routes: the thionation of 3,5-Dichlorobenzamide or the direct conversion of 3,5-Dichlorobenzonitrile. While seemingly straightforward, these pathways are susceptible to side reactions that can significantly impact yield and purity. Understanding the underlying chemistry of these transformations is the first step toward effective troubleshooting.
A common method for the synthesis of thioamides from nitriles involves the use of reagents like phosphorus pentasulfide or hydrogen sulfide.[1] For the thionation of amides, Lawesson's reagent is a popular choice due to its mild nature compared to phosphorus pentasulfide.[2] However, the reactivity of these thionating agents can also lead to undesired products.
II. Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during the synthesis of this compound in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most common impurities are typically unreacted starting material (either 3,5-Dichlorobenzonitrile or 3,5-Dichlorobenzamide), the hydrolysis product (3,5-Dichlorobenzamide or 3,5-Dichlorobenzoic acid), and a dimeric byproduct, 3,5-bis(3,5-dichlorophenyl)-1,2,4-thiadiazole. The presence and proportion of these impurities will depend on your specific reaction conditions and work-up procedure.
Q2: How can I monitor the progress of the reaction to minimize side product formation?
A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to resolve the starting material, the desired product, and major byproducts. The disappearance of the starting material spot and the appearance of the product spot will indicate reaction progression. It is crucial to co-spot with your starting material to accurately track its consumption.
Q3: My final product has a persistent yellow color. Is this normal?
A3: Pure this compound is typically a pale yellow solid. A more intense yellow or brownish color may indicate the presence of impurities, possibly from residual thionating agent byproducts or degradation. Purification by recrystallization or column chromatography should yield a product with the expected color.
Troubleshooting Specific Issues
Scenario 1: Low Yield of this compound and Presence of Unreacted Starting Material
Q4: I am seeing a significant amount of unreacted 3,5-Dichlorobenzonitrile/3,5-Dichlorobenzamide in my final product. How can I improve the conversion?
A4: Incomplete conversion is a common issue that can be addressed by optimizing several reaction parameters:
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration and at the optimal temperature. For thionations with Lawesson's reagent, gentle heating is often required. For reactions with hydrogen sulfide, adequate reaction time at room temperature or slightly elevated temperatures may be necessary.[1] Monitor the reaction by TLC to determine the point of maximum conversion.
-
Stoichiometry of Reagents: A slight excess of the thionating agent (e.g., 1.1 to 1.5 equivalents of H₂S source or Lawesson's reagent) can help drive the reaction to completion. However, a large excess should be avoided as it can lead to more side products and complicate purification.
-
Solvent Choice and Purity: The choice of solvent is critical. For Lawesson's reagent, anhydrous solvents like toluene or dioxane are commonly used. For reactions with hydrogen sulfide, polar solvents like pyridine or a mixture of methanol and water can be effective.[1] Ensure your solvents are dry, as water can lead to hydrolysis of the reagents and product.
Scenario 2: Formation of 3,5-Dichlorobenzamide and 3,5-Dichlorobenzoic Acid
Q5: My NMR and Mass Spec data show the presence of 3,5-Dichlorobenzamide and/or 3,5-Dichlorobenzoic acid in my purified product. What is the cause and how can I prevent this?
A5: The presence of these compounds indicates hydrolysis of the thioamide functional group. This can occur during the reaction or, more commonly, during the aqueous work-up.
-
Cause: Thioamides are susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding amide and subsequently the carboxylic acid. The work-up procedure, if it involves prolonged exposure to acidic or basic aqueous solutions, is a likely source of this side reaction.
-
Prevention and Mitigation:
-
Anhydrous Reaction Conditions: Ensure your reaction is carried out under strictly anhydrous conditions to prevent in-situ hydrolysis.
-
Careful Work-up: Minimize the time the product is in contact with aqueous acidic or basic solutions during work-up. Use a neutral quench (e.g., saturated sodium bicarbonate solution followed by water) and promptly extract the product into an organic solvent.
-
Purification: If hydrolysis has occurred, the resulting amide and carboxylic acid can be separated from the desired thioamide by column chromatography on silica gel. The more polar nature of the amide and carboxylic acid allows for their separation from the less polar thioamide.
-
Scenario 3: Identification and Removal of a High Molecular Weight Byproduct
Q6: I have a significant amount of a less polar, high molecular weight impurity that I suspect is a dimer. How can I confirm its identity and remove it?
A6: This impurity is likely 3,5-bis(3,5-dichlorophenyl)-1,2,4-thiadiazole, formed from the oxidative dimerization of two molecules of this compound. The formation of 3,5-diaryl-1,2,4-thiadiazoles from thioamides is a known side reaction.[3]
-
Confirmation: This byproduct can be tentatively identified by its mass spectrum, which should correspond to the molecular weight of the dimer (C₁₄H₆Cl₄N₂S).
-
Mechanism of Formation: The formation of the 1,2,4-thiadiazole is thought to proceed through an oxidative coupling of the thioamide. The presence of oxidizing agents or even atmospheric oxygen, especially at elevated temperatures, can promote this side reaction.
-
Prevention and Mitigation:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
-
Temperature Control: Avoid excessive heating, as higher temperatures can accelerate the dimerization process.
-
Purification: The 1,2,4-thiadiazole is typically less polar than the desired thioamide. It can be effectively removed by column chromatography on silica gel, eluting with a non-polar to moderately polar solvent system (e.g., a gradient of ethyl acetate in hexane). Recrystallization can also be an effective method for purification, as the dimer may have different solubility properties than the desired product.
-
III. Visualizing the Reaction Pathways
To better understand the chemical transformations and the formation of side products, the following diagrams illustrate the main reaction pathway and the key side reactions.
Caption: Main synthesis pathway and major side reactions.
IV. Summary of Key Parameters and Their Effects
The following table provides a quick reference for optimizing your reaction conditions to maximize the yield of this compound and minimize the formation of impurities.
| Parameter | Effect on Main Reaction | Effect on Side Reactions | Recommendation |
| Temperature | Increases reaction rate | Higher temperatures can promote dimerization and decomposition. | Use the lowest effective temperature and monitor by TLC. |
| Reaction Time | Longer time increases conversion | Prolonged reaction times can lead to more side products. | Monitor by TLC to find the optimal reaction time. |
| Atmosphere | Generally unaffected | An inert atmosphere (N₂ or Ar) minimizes oxidative dimerization. | Use an inert atmosphere for best results. |
| Solvent Purity | Anhydrous conditions are crucial | Water leads to hydrolysis of the product and reagents. | Use dry solvents. |
| Work-up | - | Prolonged exposure to acid/base causes hydrolysis. | Perform a prompt and neutral aqueous work-up. |
V. Experimental Protocols
The following are representative protocols for the synthesis and purification of this compound.
Protocol 1: Synthesis from 3,5-Dichlorobenzonitrile using Sodium Hydrosulfide
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents: To a solution of 3,5-Dichlorobenzonitrile (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add sodium hydrosulfide hydrate (NaSH·xH₂O, 1.5 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the reaction mixture into cold water and stir.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Adsorbent: Use silica gel (60-120 mesh) as the stationary phase.
-
Eluent: A gradient elution system of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective.
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Begin elution with the starting solvent mixture and collect fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
-
VI. References
-
Al-Amin, M., & El-Emam, A. A. (2014). An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate. Molecules, 19(5), 6345–6355.
-
Ozturk, T., Ertas, E., & Mert, O. (2010). A Berzelius Reagent, Phosphorus Decasulfide (P4S10), in Organic Syntheses. Chemical Reviews, 110(6), 3419–3478.
-
Kaboudin, B., & Elhamifar, D. (2006). Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles. Synthesis, 2006(02), 224–226.
-
Liboska, R., Zyka, D., & Bobek, M. (2002). Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin. Synthesis, 2002(12), 1649–1651.
References
- 1. 3,5-DICHLORO-THIOBENZAMIDE - Safety Data Sheet [chemicalbook.com]
- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Reactions Involving 3,5-Dichlorobenzamide
Welcome to the technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth, troubleshooting-focused answers to the common challenge of removing unreacted 3,5-dichlorobenzamide from a desired reaction product. The purification strategy is critically dependent on the nature of your product; therefore, this guide is structured to provide tailored advice based on the properties of your target molecule.
Part 1: Frequently Asked Questions - Understanding the Contaminant
Before selecting a purification strategy, it is essential to understand the physicochemical properties of the impurity you are trying to remove.
Q1: What are the key properties of 3,5-dichlorobenzamide that I can exploit for its removal?
3,5-Dichlorobenzamide is a neutral organic compound with distinct properties that we can leverage for separation. It is a white crystalline solid at room temperature.[1] Its amide functional group is very weakly acidic and very weakly basic, meaning it will not readily ionize under typical aqueous extraction conditions.[2]
Key properties are summarized in the table below:
| Property | Value | Source | Significance for Purification |
| Molecular Formula | C₇H₅Cl₂NO | [1][3] | --- |
| Molecular Weight | 190.03 g/mol | [3][4] | Relevant for mass-based analysis and calculations. |
| Appearance | Colorless to white crystalline solid | [1] | If your product is an oil or a different colored solid, visual assessment during purification can be helpful. |
| Melting Point | ~107-110 °C | [1] | Useful for characterization and assessing purity post-purification. |
| pKa (Acidic N-H) | ~14.6 (Predicted) | [2] | The N-H proton is very weakly acidic, making deprotonation difficult with common bases like NaHCO₃ or NaOH. |
| pKa (Basic C=O) | ~ -1.2 (Predicted, for protonated form) | [2] | The carbonyl oxygen is very weakly basic, meaning it will not protonate with common aqueous acids like HCl. |
| Water Solubility | Almost insoluble | [1] | This property is key for separation from water-soluble products or reagents. |
| Organic Solubility | Soluble in ethanol, dichloromethane | [1] | Essential for choosing solvents for extraction, chromatography, and recrystallization. |
The most critical takeaway is the neutrality of 3,5-dichlorobenzamide. Unlike acidic or basic compounds, its solubility cannot be easily manipulated by changing the pH of an aqueous solution. This fact is the cornerstone of the purification strategies outlined below.
Part 2: Troubleshooting Workflows - Purification Based on Product Properties
The optimal purification strategy is dictated by the differences in properties between your desired product and the 3,5-dichlorobenzamide contaminant. The following decision tree and detailed workflows will guide you to the most effective method.
Caption: Decision tree for selecting a purification method.
Workflow A: Your Product is Acidic (e.g., a Carboxylic Acid)
Problem: "My reaction mixture contains my desired carboxylic acid product and unreacted 3,5-dichlorobenzamide. How do I separate them?"
Solution: This is the most straightforward scenario, ideally suited for acid-base extraction .[5][6][7] This technique leverages the acidic nature of your product, which can be deprotonated to form a water-soluble salt, while the neutral benzamide impurity remains in the organic phase.[8]
Experimental Protocol: Acid-Base Extraction (Basic Wash)
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). Do not use a strong base like NaOH if your product contains a base-sensitive functional group (e.g., an ester).
-
Mixing: Stopper the funnel, invert, and open the stopcock to vent (especially important with bicarbonate, which generates CO₂ gas). Shake gently and vent repeatedly.
-
Separation: Allow the layers to separate. Your deprotonated acidic product is now in the top aqueous layer as a sodium salt, while the neutral 3,5-dichlorobenzamide remains in the bottom organic layer.
-
Isolation:
-
Drain the organic layer (containing the impurity) and set it aside.
-
Drain the aqueous layer (containing your product) into a clean flask.
-
To confirm complete extraction, you can wash the organic layer again with fresh NaHCO₃ solution and combine the aqueous layers.
-
-
Product Recovery: Cool the combined aqueous layer in an ice bath and slowly re-acidify it by adding 1M HCl dropwise until the product precipitates out of the solution.
-
Collection: Collect the purified solid product by vacuum filtration, wash with cold water, and dry.[9]
Caption: Workflow for purifying an acidic product.
Workflow B: Your Product is Basic (e.g., an Amine)
Problem: "My product is a basic amine, and it's contaminated with 3,5-dichlorobenzamide."
Solution: This scenario also uses acid-base extraction , but in reverse.[6][8] You will use an acidic solution to protonate your basic product, making it water-soluble, while the neutral benzamide impurity remains behind in the organic layer.
Experimental Protocol: Acid-Base Extraction (Acidic Wash)
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., EtOAc, DCM) in a separatory funnel.
-
Extraction: Add a 1M aqueous solution of a weak acid, such as hydrochloric acid (HCl).
-
Mixing: Stopper the funnel, invert, and shake gently, venting frequently.
-
Separation: Allow the layers to separate. Your protonated basic product is now in the aqueous layer as an ammonium salt. The neutral 3,5-dichlorobenzamide remains in the organic layer.
-
Isolation:
-
Drain the organic layer (containing the impurity).
-
Drain the aqueous layer (containing your product) into a clean flask.
-
-
Product Recovery: Cool the aqueous layer in an ice bath and add a base (e.g., 1M NaOH) dropwise to deprotonate your product, causing it to precipitate or form an organic layer that can be extracted.
-
Collection: Collect the pure product by vacuum filtration (if it precipitates) or by extracting with an organic solvent, drying the organic layer, and evaporating the solvent.
Workflow C: Your Product is Neutral
Problem: "My product is also a neutral compound (like an ester or another amide), so acid-base extraction won't work. What are my options?"
Solution: When both the product and the impurity are neutral, separation must rely on other differences in physical properties, primarily polarity and solubility. The two most powerful techniques in this case are recrystallization and flash column chromatography .[10][11]
Option 1: Recrystallization
This is the preferred method if your product is a solid and you can find a solvent in which your product and 3,5-dichlorobenzamide have different solubilities at different temperatures.[9][12][13]
Experimental Protocol: Recrystallization
-
Solvent Screening: The goal is to find a solvent that dissolves your product well when hot but poorly when cold, while the 3,5-dichlorobenzamide impurity remains either soluble or insoluble at all temperatures. Test small amounts in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, or mixtures with hexanes).
-
Dissolution: Place the crude solid in a flask and add the minimum amount of boiling solvent required to fully dissolve it.[14]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin. Cooling too rapidly can trap impurities.
-
Crystallization: Once at room temperature, you can place the flask in an ice bath to maximize the yield of your crystallized product.[9]
-
Collection: Collect the pure crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse off any remaining impurities.[9]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Option 2: Flash Column Chromatography
If recrystallization is not effective, or if your product is an oil, flash column chromatography is the method of choice.[15][16][17] This technique separates compounds based on their differential affinity for a stationary phase (typically silica gel) and a mobile phase (an organic solvent mixture).[18][19]
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, analyze your crude mixture by Thin Layer Chromatography (TLC) to determine a solvent system (mobile phase) that gives good separation between your product and 3,5-dichlorobenzamide. The goal is a difference in Rf values of at least 0.2.
-
Column Packing: Pack a glass column with silica gel slurried in your chosen mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of solvent and load it onto the top of the silica gel.
-
Elution: Apply positive pressure (using compressed air or nitrogen) to push the mobile phase through the column, carrying the compounds with it.[15] The less polar compound will typically travel down the column faster.
-
Fraction Collection: Collect the eluting solvent in a series of tubes (fractions).
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent to yield your purified product.
Part 3: Advanced & Alternative Methods
Q: Standard methods are failing or causing product degradation. What else can I try?
A: In challenging cases, more advanced techniques can be employed:
-
Scavenger Resins: These are solid-supported reagents designed to react selectively with and bind to certain functional groups. While there isn't a common scavenger for a simple amide, if your reaction uses other reagents (like an unreacted acid or base), specific scavenger resins can simplify the workup significantly.[20]
-
Preparative HPLC: For high-value materials or very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) offers much higher resolving power than standard flash chromatography, albeit at a higher cost and lower throughput.
-
Hydrolysis: If the desired product is stable to harsh conditions, the amide impurity could potentially be hydrolyzed to the corresponding carboxylic acid using strong acid or base and heat.[21] The resulting 3,5-dichlorobenzoic acid could then be easily removed via a basic wash. This is a destructive method for the impurity and should only be used if the product is robust.
References
- 1. chembk.com [chembk.com]
- 2. Showing Compound Benzamide (FDB023373) - FooDB [foodb.ca]
- 3. scbt.com [scbt.com]
- 4. 3,5-Dichlorobenzamide | C7H5Cl2NO | CID 22289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 6. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. vernier.com [vernier.com]
- 9. Recrystallization [sites.pitt.edu]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. researchgate.net [researchgate.net]
- 12. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 13. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 16. chromtech.com [chromtech.com]
- 17. microbiozindia.com [microbiozindia.com]
- 18. news-medical.net [news-medical.net]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. silicycle.com [silicycle.com]
- 21. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Troubleshooting low yield in thioamide synthesis
Welcome to the Technical Support Center for Thioamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thioamide synthesis and troubleshoot common challenges that lead to low yields. We will delve into the underlying chemical principles to provide not just solutions, but a deeper understanding of your synthetic transformations.
Troubleshooting Guide: Low Yield in Thioamide Synthesis
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Q1: My thionation of a primary amide with Lawesson's Reagent is producing a significant amount of the corresponding nitrile as a byproduct. What's happening and how can I fix it?
A1: The formation of a nitrile byproduct from a primary amide during thionation with Lawesson's Reagent (LR) or Phosphorus Pentasulfide (P4S10) is a common side reaction.[1] This occurs because the intermediate formed after the initial reaction of the amide with the thionating agent can eliminate water to form the nitrile, especially at elevated temperatures.
Causality: The mechanism of thionation involves the formation of a reactive dithiophosphine ylide from Lawesson's Reagent.[2][3] This ylide reacts with the amide carbonyl to form a four-membered thiaoxaphosphetane intermediate. While the desired pathway is the cycloreversion to the thioamide and a stable P=O byproduct, an alternative elimination pathway can lead to the nitrile.
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures favor the elimination pathway. If your protocol uses refluxing toluene or xylene, consider switching to a lower boiling solvent like dioxane or THF and running the reaction at a lower temperature for a longer period.[1][4]
-
Optimize Reagent Stoichiometry: While a slight excess of Lawesson's Reagent is often used, a large excess can sometimes promote side reactions. Start with 0.5 equivalents of LR (since it's a dimer) and incrementally increase if the conversion is low.
-
Consider a Milder Thionating Agent: If temperature and stoichiometry adjustments are ineffective, consider using a fluorous Lawesson's reagent, which can sometimes offer cleaner reactions and easier purification.[5]
-
Use an Additive: The combination of P4S10 with hexamethyldisiloxane (HMDO) has been shown to be an effective thionating system that can minimize side reactions and simplify workup.[1][6]
Q2: I'm attempting a Willgerodt-Kindler reaction to synthesize a thioamide from a ketone, an amine, and elemental sulfur, but my yield is very low and I have a complex mixture of byproducts. What are the likely causes?
A2: The Willgerodt-Kindler reaction is a powerful tool, but its success is highly dependent on the reaction conditions and the nature of the substrates. Low yields and complex product mixtures often stem from incomplete reaction, side reactions of the starting materials, or decomposition of the product.
Causality: This multi-component reaction involves the formation of an enamine from the ketone and amine, which then reacts with elemental sulfur. The reaction mechanism can be complex, and side reactions such as aldol condensations of the starting ketone or polymerization of sulfur can compete with the desired thioamidation.
Troubleshooting Steps:
-
Optimize Reaction Temperature and Time: The optimal temperature for the Willgerodt-Kindler reaction can vary significantly depending on the substrates. A systematic optimization of the reaction temperature and time is crucial. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for this transformation.[5]
-
Solvent Choice: While often run neat, the choice of a high-boiling, polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) can improve solubility and facilitate the reaction.[5]
-
Amine Stoichiometry: An excess of the amine is typically used to drive the formation of the enamine intermediate. Ensure you are using a sufficient excess (e.g., 3 equivalents).
-
Purity of Elemental Sulfur: Use high-purity elemental sulfur. Impurities can sometimes interfere with the reaction.
Q3: My thioamide product appears to be decomposing during purification by silica gel column chromatography. Why is this happening and what are my alternatives?
A3: Thioamides can be sensitive to both acidic and basic conditions.[7] Silica gel is inherently acidic and can cause the degradation of certain thioamides, especially those with acid-labile functional groups.
Causality: The acidic nature of silica gel can lead to hydrolysis of the thioamide back to the corresponding amide or promote other decomposition pathways. The nucleophilicity of the sulfur atom also makes some thioamides susceptible to acid-catalyzed reactions.[8]
Troubleshooting Steps:
-
Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base like triethylamine in your eluent system, followed by flushing with the pure eluent. This will neutralize the acidic sites on the silica.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil for your chromatography.
-
Alternative Purification Methods:
-
Crystallization: If your thioamide is a solid, recrystallization is an excellent method to obtain high-purity material without the risk of decomposition on a stationary phase.
-
Preparative Thin-Layer Chromatography (TLC): For small-scale purifications, preparative TLC can be a quicker alternative to column chromatography.
-
Liquid-Liquid Extraction: A carefully designed series of extractions can sometimes be sufficient to purify the product, especially if the impurities have significantly different polarities.
-
Frequently Asked Questions (FAQs)
What are the most common methods for thioamide synthesis and what are their pros and cons?
The most prevalent methods for synthesizing thioamides include:
| Method | Starting Material | Thionating Agent | Pros | Cons |
| Thionation of Amides | Amide | Lawesson's Reagent, P4S10 | Generally high-yielding and applicable to a wide range of amides. | Can require high temperatures; purification can be challenging due to phosphorus byproducts.[9] |
| Willgerodt-Kindler Reaction | Aldehyde or Ketone, Amine, Sulfur | Elemental Sulfur | A one-pot, multi-component reaction that is atom-economical. | Can result in complex mixtures and requires optimization of reaction conditions. |
| From Nitriles | Nitrile | H2S, NaSH, Thioacetic Acid | A good method for preparing primary thioamides. | The use of gaseous H2S is hazardous; other methods may have limited substrate scope.[10][11][12] |
How can I improve the solubility of Lawesson's Reagent in my reaction?
Lawesson's Reagent has limited solubility in many organic solvents. To improve this, you can:
-
Use a more polar, aprotic solvent: Dioxane, tetrahydrofuran (THF), or acetonitrile are often good choices.
-
Increase the reaction temperature: This will generally increase the solubility of the reagent.
-
Use microwave irradiation: Microwave heating can significantly accelerate the reaction, often leading to better results even with limited solubility.[6]
My thioamide is unstable and difficult to handle. Are there any strategies to improve its stability?
The stability of thioamides can be influenced by their structure and the surrounding chemical environment.[13][14][15] Some strategies to consider during synthesis and handling include:
-
Avoid strong acids and bases: As mentioned, thioamides can be sensitive to both.[7][8]
-
Work at lower temperatures: If your thioamide is thermally labile, perform reactions and purifications at reduced temperatures.
-
Protect sensitive functional groups: If your molecule contains other functional groups that might react under the thioamidation conditions, consider protecting them beforehand.
Experimental Protocols
Protocol 1: General Procedure for Thionation of an Amide using Lawesson's Reagent
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the amide (1.0 eq.) in an appropriate anhydrous solvent (e.g., toluene, dioxane, or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Lawesson's Reagent: Add Lawesson's Reagent (0.5 - 0.6 eq.) to the solution.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (potentially neutralized with triethylamine) or by recrystallization.
Protocol 2: Synthesis of a Primary Thioamide from a Nitrile using Sodium Hydrosulfide
-
Reaction Setup: In a round-bottom flask, dissolve the nitrile (1.0 eq.) in DMF.
-
Reagent Addition: Add sodium hydrosulfide (NaSH) (1.5 eq.) and magnesium chloride (MgCl2) (1.0 eq.).[10]
-
Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude thioamide by column chromatography or recrystallization.
Visual Guides
Caption: Troubleshooting workflow for low-yielding thioamide synthesis.
Caption: Simplified mechanism of amide thionation with Lawesson's Reagent.
References
- 1. audreyli.com [audreyli.com]
- 2. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Thioamide synthesis by thionation [organic-chemistry.org]
- 6. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opportunities and challenges in the synthesis of thioamidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arrow.tudublin.ie [arrow.tudublin.ie]
- 10. researchgate.net [researchgate.net]
- 11. A Mild and Versatile Synthesis of Thioamides [organic-chemistry.org]
- 12. tandfonline.com [tandfonline.com]
- 13. The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thioamides: synthesis, stability, and immunological activities of thioanalogues of Imreg. Preparation of new thioacylating agents using fluorobenzimidazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Thionation
Welcome to the Technical Support Center for thionation reaction optimization. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and success of their thionation experiments. Here, we address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in established chemical principles and field-proven insights.
Core Principles of Thionation
Thionation is a fundamental reaction in organic synthesis that involves the conversion of a carbonyl group (C=O) into a thiocarbonyl group (C=S).[1] This transformation is pivotal for accessing a diverse range of organosulfur compounds, which are crucial intermediates and core components of many biologically active molecules.[1][2][3][4] The substitution of oxygen with sulfur can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved biological activity.[1]
The most common thionating agents are phosphorus-sulfur compounds, with Lawesson's Reagent (LR) and phosphorus pentasulfide (P₄S₁₀) being the most widely used.[1][5] The generally accepted mechanism for thionation with these reagents involves a two-step process: a cycloaddition of a reactive dithiophosphine ylide intermediate with the carbonyl compound to form a four-membered thiaoxaphosphetane intermediate, followed by a cycloreversion to yield the thiocarbonyl product.[6][7][8][9][10][11] The driving force for this reaction is the formation of a stable phosphorus-oxygen double bond.[6][8][11]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your thionation experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Thionated Product
Q: My thionation reaction is resulting in a low yield or no product at all. What are the likely causes and how can I improve the conversion?
A: Low yields in thionation reactions can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here’s a breakdown of potential causes and their corresponding solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Poor Reagent Quality | Use freshly purchased or properly stored Lawesson's Reagent or P₄S₁₀. P₄S₁₀ is particularly sensitive to moisture and can decompose, producing odorous hydrogen sulfide (H₂S) and phosphoric acid.[10] | Thionating agents can degrade upon exposure to air and moisture, reducing their reactivity.[10][12] |
| Insufficient Reaction Temperature | Increase the reaction temperature. Thionation reactions often require elevated temperatures, typically refluxing in solvents like toluene or xylene.[7][9] | Higher temperatures increase the rate of reaction and can help overcome activation energy barriers.[13] |
| Inadequate Reaction Time | Prolong the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or another suitable analytical technique. | Some substrates, particularly esters, are less reactive and require longer reaction times for complete conversion.[6][7][8][14] |
| Poor Solubility of Reagents | Choose a solvent in which both the substrate and the thionating agent are soluble. For substrates with poor solubility in common nonpolar solvents, consider using a higher boiling point solvent or a different thionating agent.[15][16] | Effective interaction between the substrate and the thionating agent is crucial for the reaction to proceed. |
| Substrate Reactivity | The reactivity of carbonyl compounds towards thionation generally follows the order: amides > ketones > esters.[7][10] For less reactive substrates like esters, consider using a more potent thionating agent or harsher reaction conditions. | The electronic and steric properties of the substrate significantly influence its reactivity. Amides are generally more reactive due to resonance effects.[7] |
| Steric Hindrance | For sterically hindered substrates, increasing the reaction temperature or using microwave irradiation can be beneficial.[12][17] | Microwave irradiation can accelerate the reaction by efficiently transferring energy to the reactants, helping to overcome steric barriers.[17] |
Issue 2: Formation of Unwanted Side Products
Q: My reaction is producing significant amounts of side products. How can I minimize their formation?
A: Side product formation is a common issue in thionation, often arising from the reactivity of the thionating agent or the substrate itself.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Reaction with Other Functional Groups | If your substrate contains multiple functional groups, selective thionation can be challenging. The reactivity order is generally hydroxyl > amide > ketone > ester.[6][7] Protect sensitive functional groups before carrying out the thionation. | Lawesson's Reagent can react with various functional groups, not just carbonyls.[6][18][19] |
| Decomposition of Product | Some thionated products can be unstable under prolonged heating. Monitor the reaction closely and stop it once the starting material is consumed to avoid product degradation. | Over-exposure to high temperatures can lead to decomposition or further reactions of the desired thiocarbonyl compound. |
| Reaction with α,β-Unsaturated Systems | While thionation with Lawesson's reagent generally does not affect α,β-unsaturated double bonds, side reactions can sometimes occur.[11] Optimization of reaction conditions may be necessary to avoid this.[14] | The specific substrate and reaction conditions can influence the chemoselectivity of the thionation reaction. |
| Formation of Polythiophosphates | When using P₄S₁₀ alone, highly condensed polythiophosphates can form, which may lead to unwanted side reactions.[10][20] Using a combination of P₄S₁₀ with an additive like hexamethyldisiloxane (HMDO) can mitigate this.[21][22] | Additives can modify the reactivity of P₄S₁₀ and lead to cleaner reactions with easier workup.[21][22] |
Issue 3: Difficult Purification of the Product
Q: I am struggling to purify my thionated product from the reaction mixture. What are the best practices for workup and purification?
A: The byproducts of thionation reactions, particularly those derived from phosphorus-based reagents, can complicate purification.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Phosphorus Byproducts | Byproducts from Lawesson's Reagent typically require column chromatography for removal.[21] For reactions using P₄S₁₀/HMDO, a simple hydrolytic workup or filtration through silica gel can often remove the byproducts.[21][22] | The nature of the byproducts depends on the thionating agent used. Understanding these differences can simplify the purification strategy. |
| Unpleasant Odor | Thionation reactions can produce foul-smelling byproducts like hydrogen sulfide.[23] A proper aqueous workup is critical.[24] Using an excess of sodium hypochlorite (bleach) during the workup can help neutralize these odorous compounds.[23] | Safety and a pleasant lab environment are important. Proper quenching and workup procedures are essential. |
| Product Precipitation | In some cases, the desired product may precipitate from the reaction mixture upon cooling. This can be a simple and effective initial purification step.[17] | Differences in solubility between the product and byproducts can be exploited for purification. |
Frequently Asked Questions (FAQs)
Q1: What is the difference between Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀)?
A: Lawesson's Reagent (LR) is generally considered a milder and more convenient thionating agent compared to P₄S₁₀.[8] Reactions with LR often require lower temperatures and shorter reaction times.[6][14] P₄S₁₀ is a more aggressive reagent and may require higher temperatures and a larger excess to achieve similar results.[8] However, P₄S₁₀ can be more effective for less reactive substrates. Additionally, the byproducts from LR typically necessitate chromatographic purification, while those from P₄S₁₀ can sometimes be removed with a simpler workup.[21]
Q2: Can I use microwave irradiation to speed up my thionation reaction?
A: Yes, microwave irradiation is an effective technique to accelerate thionation reactions.[7][17] It can significantly reduce reaction times and often leads to higher yields and cleaner reactions, particularly for sterically hindered substrates.[10][14][17]
Q3: How do I handle and store thionating reagents safely?
A: Both Lawesson's Reagent and P₄S₁₀ are sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere.[10] P₄S₁₀, in particular, reacts with moisture to produce toxic and flammable hydrogen sulfide gas.[10] Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment. To neutralize residual reagent and odorous byproducts, a quench with sodium hypochlorite (bleach) is recommended.[23]
Q4: My substrate is an ester. What are the optimal conditions for its thionation?
A: Esters are generally less reactive towards thionation than amides or ketones.[6][7][8][14] Successful thionation of esters often requires more forcing conditions, such as higher temperatures (refluxing in xylene) and longer reaction times.[7][21] Using a more reactive thionating agent system, like P₄S₁₀ in combination with hexamethyldisiloxane (HMDO), can also be effective.[21]
Q5: Can I selectively thionate one carbonyl group in a molecule with multiple carbonyls?
A: Yes, selective thionation is often possible due to the differing reactivities of various carbonyl groups. The general order of reactivity is amides > ketones > esters.[7][10] For example, it is possible to selectively thionate an amide in the presence of an ester by carefully controlling the reaction conditions, such as using a milder thionating agent or a lower reaction temperature.[7][8]
Experimental Protocols
Protocol 1: General Procedure for Thionation of a Ketone using Lawesson's Reagent
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen), add the ketone (1.0 equivalent).[1]
-
Reagent Addition: Add anhydrous toluene as the solvent, followed by Lawesson's Reagent (0.5 - 0.6 equivalents).[1]
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the thioketone from the phosphorus-containing byproducts.
Protocol 2: General Procedure for Thionation of an Amide using P₄S₁₀/Pyridine Complex
-
Reagent Preparation: Prepare the P₄S₁₀-pyridine complex as it is a storable, crystalline, and moisture-sensitive reagent.[25]
-
Setup: In a round-bottom flask, dissolve the amide (1.0 equivalent) in a suitable solvent like acetonitrile.[25]
-
Reagent Addition: Add the P₄S₁₀-pyridine complex to the solution.
-
Reaction: Stir the reaction mixture at the appropriate temperature (which can range from room temperature to reflux, depending on the substrate) and monitor by TLC.[25]
-
Workup: After the reaction is complete, the workup is often simpler than with other reagents, and the product may be isolated by filtration or extraction.[25]
Visualizing Thionation Logic
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the thionation of a carbonyl compound using Lawesson's Reagent.
Caption: Mechanism of thionation with Lawesson's Reagent.
Troubleshooting Workflow
This flowchart provides a logical approach to troubleshooting common issues in thionation reactions.
Caption: A workflow for troubleshooting thionation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lawesson's Reagent [organic-chemistry.org]
- 9. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]
- 10. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. audreyli.com [audreyli.com]
- 22. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 24. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 25. Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone [organic-chemistry.org]
Stability issues of 3,5-Dichlorothiobenzamide in solution
Welcome to the Technical Support Center for 3,5-Dichlorothiobenzamide. As Senior Application Scientists, we understand the challenges researchers face when working with specialized chemical reagents. This guide is designed to provide you with in-depth technical support, troubleshooting advice, and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to empower you with the knowledge to anticipate and resolve potential issues, ensuring the integrity and success of your experiments.
Understanding the Stability of this compound
This compound is an aromatic thioamide, a class of compounds where the carbonyl oxygen of a benzamide is replaced by sulfur. This substitution imparts unique physicochemical properties, including altered reactivity and susceptibility to specific degradation pathways.[1][2] While a safety data sheet may indicate that the compound is stable under recommended storage conditions as a solid, its behavior in solution can be significantly more complex.[3] The primary stability concerns for thioamides in solution revolve around hydrolysis, oxidation, and photodegradation.
Hydrolysis: The thioamide functional group can undergo hydrolysis to the corresponding amide (3,5-Dichlorobenzamide). This process can be catalyzed by acidic or basic conditions.[4][5] The rate of hydrolysis is often dependent on the pH of the solution.
Oxidation: The sulfur atom in the thioamide group is susceptible to oxidation, which can lead to the formation of various byproducts, including the corresponding amide or isothiocyanate.[5][6] The presence of oxidizing agents or even dissolved oxygen can promote this degradation pathway.
Photodegradation: Aromatic compounds, particularly those with halogen substituents, can be sensitive to light. Exposure to UV or even ambient light can potentially lead to the degradation of this compound.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and issues that may arise during the handling and use of this compound in solution.
Q1: My solution of this compound has turned cloudy or has a precipitate. What is happening?
A1: Cloudiness or precipitation can be due to several factors:
-
Poor Solubility: this compound may have limited solubility in your chosen solvent. It is crucial to determine the solubility of the compound in your solvent system before preparing stock solutions.
-
Degradation: The precipitate could be a degradation product. For instance, hydrolysis to the less soluble 3,5-Dichlorobenzamide could result in its precipitation from the solution.
-
Temperature Effects: Changes in temperature can affect solubility, leading to precipitation if the solution becomes supersaturated upon cooling.
Q2: I've noticed a change in the color of my this compound solution over time. Should I be concerned?
A2: A color change is often an indicator of chemical degradation. Oxidation of the thioamide group can sometimes result in colored byproducts. It is advisable to prepare fresh solutions and protect them from light and air to minimize oxidative degradation.
Q3: My experimental results are inconsistent when using older solutions of this compound. Why might this be?
A3: Inconsistent results are a classic sign of compound instability. The concentration of the active this compound in your solution is likely decreasing over time due to degradation. This leads to a lower effective concentration in your experiments, causing variability in your data. We strongly recommend using freshly prepared solutions for all critical experiments.
Q4: What is the best way to prepare and store stock solutions of this compound?
A4: To ensure the stability of your stock solutions, we recommend the following:
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent in which this compound is highly soluble. Solvents like DMSO or DMF are often good starting points.[5]
-
Inert Atmosphere: Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Storage Conditions: Store solutions at low temperatures (e.g., -20°C or -80°C) in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.
Troubleshooting Guides
This section provides systematic approaches to identify and resolve common stability issues with this compound solutions.
Issue 1: Confirming the Identity and Purity of a Stressed Solution
If you suspect your solution has degraded, it is essential to confirm the identity and purity of the compound.
Protocol 1: Analytical Assessment of Solution Stability
-
Sample Preparation:
-
Prepare a fresh solution of this compound at a known concentration in your experimental solvent. This will serve as your time-zero (T0) reference.
-
Take an aliquot of the solution that you suspect has degraded (your "stressed" sample).
-
-
Analytical Method:
-
The preferred method for analyzing thioamides is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. Thioamides have a characteristic UV absorbance maximum around 265 nm.[1]
-
A mass spectrometer (LC-MS) can also be used for definitive identification of the parent compound and any degradation products.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).
-
Detection: UV at 265 nm and/or mass spectrometry.
-
-
Data Analysis:
-
Compare the chromatograms of your T0 and stressed samples.
-
A decrease in the peak area of this compound in the stressed sample indicates degradation.
-
The appearance of new peaks suggests the formation of degradation products. The corresponding amide would be a likely candidate.
-
Issue 2: Investigating and Mitigating Degradation (Forced Degradation Studies)
To understand the stability of this compound in your specific experimental conditions, a forced degradation study is highly recommended.[7][8] This involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify potential degradation products.
Protocol 2: Forced Degradation Study Workflow
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Aliquot the stock solution and expose it to the following conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature.
-
Oxidative Degradation: Add a low concentration of hydrogen peroxide (e.g., 3%) and keep at room temperature.
-
Photodegradation: Expose the solution to a UV lamp or direct sunlight.
-
Thermal Degradation: Incubate the solution at an elevated temperature in the dark.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using the HPLC or LC-MS method described in Protocol 1.
-
Interpretation: The results will reveal the primary degradation pathways for this compound under your conditions, allowing you to take preventative measures. For example, if the compound is highly susceptible to basic hydrolysis, you should avoid high pH conditions in your experiments.
Data Presentation
Table 1: Solubility of Thioamides in Common Laboratory Solvents (General Guidance)
| Solvent | Polarity Index | Dielectric Constant | General Solubility |
| Water | 10.2 | 80.1 | Low |
| Methanol | 5.1 | 32.7 | Moderate |
| Ethanol | 4.3 | 24.5 | Moderate |
| Acetonitrile | 5.8 | 37.5 | Good |
| Acetone | 5.1 | 20.7 | Good |
| Dichloromethane (DCM) | 3.1 | 9.1 | Good |
| Dimethylformamide (DMF) | 6.4 | 36.7 | High |
| Dimethyl sulfoxide (DMSO) | 7.2 | 46.7 | High |
Data compiled from various sources for general guidance.[9][10][11][12]
Table 2: Potential Degradation Products of this compound
| Degradation Pathway | Potential Product | Expected Mass Change |
| Hydrolysis | 3,5-Dichlorobenzamide | -16 Da (S to O) |
| Oxidation | 3,5-Dichlorobenzamide | -16 Da (S to O) |
| Oxidation | 3,5-Dichlorophenyl isothiocyanate | -17 Da (-NH2 to -N) |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound solutions.
We trust this technical guide will be a valuable resource in your research endeavors. Should you have further questions or require additional support, please do not hesitate to contact our application scientists.
References
- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Page loading... [guidechem.com]
- 4. The kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. Summary of Key Physical Data for Solvents [fishersci.co.uk]
Common impurities in commercial 3,5-Dichlorothiobenzamide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing commercial 3,5-Dichlorothiobenzamide. It addresses common questions regarding impurities and offers practical troubleshooting advice to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) about Impurities in this compound
The quality of starting materials is paramount in research and development. Impurities, even in trace amounts, can significantly impact reaction kinetics, yield, and the purity of the final product. Understanding the potential impurities in commercial this compound is the first step toward mitigating their effects.
The primary route for the synthesis of this compound involves the thionation of 3,5-Dichlorobenzonitrile. This process, along with potential side reactions and degradation, can introduce several common impurities.
Q1: What are the most common impurities found in commercial this compound and how are they formed?
A1: Based on the common synthetic pathway from 3,5-Dichlorobenzonitrile, the following impurities are most frequently encountered:
-
3,5-Dichlorobenzonitrile (Starting Material): The presence of this impurity is typically due to an incomplete reaction during the thionation process. Factors such as insufficient reaction time, suboptimal temperature, or inadequate stoichiometry of the sulfurizing agent can lead to residual starting material in the final product.
-
3,5-Dichlorobenzamide (Hydrolysis Product): This is a common hydrolysis-related impurity. The thioamide functional group can be susceptible to hydrolysis back to the more stable amide, particularly in the presence of moisture and acidic or basic conditions during the reaction workup or storage.
-
3,5-Dichlorobenzoic Acid (Hydrolysis Product): Extensive hydrolysis of either the thioamide or the intermediate amide will lead to the formation of 3,5-Dichlorobenzoic acid. The presence of this impurity suggests more rigorous conditions that promote hydrolysis.
-
Other Dichlorobenzonitrile Isomers: If the initial 3,5-Dichlorobenzonitrile starting material contains isomeric impurities (e.g., 3,4-Dichlorobenzonitrile), these may also be converted to their corresponding thioamides and be present as impurities in the final product. The presence of 3,5-dichloroaniline as a metabolite of some pesticides suggests the potential for related isomers to exist.
Below is a diagram illustrating the formation pathways of these common impurities.
Caption: Formation of common impurities during the synthesis of this compound.
Q2: How can I detect and quantify these impurities in my sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of impurities in this compound.
-
High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for separating and quantifying the main component and its related impurities. A reversed-phase C18 column is typically effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile and thermally stable impurities, such as the residual 3,5-Dichlorobenzonitrile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and, with an internal standard, quantify impurities. Characteristic chemical shifts for common laboratory solvents and impurities are well-documented and can aid in identifying unexpected signals in your sample's spectrum.
Table 1: Analytical Techniques for Impurity Detection
| Impurity | Recommended Technique(s) | Key Considerations |
| 3,5-Dichlorobenzonitrile | HPLC, GC-MS | GC-MS provides excellent sensitivity for this volatile impurity. |
| 3,5-Dichlorobenzamide | HPLC | Good separation from the thioamide can be achieved with gradient elution. |
| 3,5-Dichlorobenzoic Acid | HPLC | The mobile phase pH may need to be adjusted for optimal retention and peak shape. |
Q3: What are the acceptable levels of these impurities in a commercial sample?
A3: The acceptable level of impurities depends on the specific application. For sensitive applications, such as in drug development, impurity levels are strictly controlled according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). For general research purposes, a purity of 98% or higher is common for commercial-grade reagents. It is always advisable to request a Certificate of Analysis (CoA) from the supplier, which should detail the purity and the levels of any identified impurities.
Troubleshooting Guide for Experiments Using this compound
Encountering unexpected results in your experiments can be frustrating. This section provides a structured approach to troubleshooting common issues that may be related to impurities in your this compound.
Issue 1: Low Yield or Incomplete Reaction in a Subsequent Synthetic Step
-
Possible Cause: The presence of unreacted 3,5-Dichlorobenzonitrile. The nitrile group is unreactive under conditions where the thioamide is expected to react, effectively lowering the concentration of your active starting material.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Unexpected Byproducts
-
Possible Cause: The presence of 3,5-Dichlorobenzamide or 3,5-Dichlorobenzoic acid. These impurities can participate in side reactions, leading to the formation of unintended products. For example, the amide may react differently than the thioamide under certain conditions.
-
Troubleshooting Steps:
-
Characterize the Byproduct: Use techniques like LC-MS or GC-MS to identify the structure of the unexpected byproduct.
-
Analyze the Starting Material: Use a validated HPLC method to check for the presence of amide or acid impurities in your this compound.
-
Purify the Starting Material: If impurities are detected, purify the this compound using recrystallization or column chromatography before proceeding with your reaction.
-
Issue 3: Difficulty in Product Purification and Crystallization
-
Possible Cause: The presence of structurally similar impurities (e.g., 3,5-Dichlorobenzamide) can co-crystallize with your desired product, making purification challenging. Oily or amorphous precipitates can also be a result of impurities hindering the formation of a crystal lattice.
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with a variety of solvents or solvent systems for recrystallization. A solvent in which the desired product is sparingly soluble at room temperature but readily soluble when heated is ideal.
-
Slow Crystallization: Allow crystals to form slowly. Rapid cooling or evaporation can lead to the trapping of impurities and the formation of smaller, less pure crystals.
-
Chromatographic Purification: If recrystallization is ineffective, flash column chromatography is a reliable method for separating the desired product from closely related impurities.
-
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol provides a general starting point for developing a specific HPLC method.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Protocol 2: Recrystallization for Purification of this compound
-
Solvent Selection: In a small test tube, add a small amount of the commercial this compound. Add a small volume of a test solvent (e.g., ethanol, isopropanol, toluene, or a mixture such as ethanol/water) and observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: In an appropriately sized flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Technical Support Center: Scaling Up the Synthesis of 3,5-Dichlorothiobenzamide
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dichlorothiobenzamide. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to address the challenges encountered when scaling up this synthesis from the laboratory to pilot plant or industrial production. Our focus is on ensuring scientific integrity, safety, and process efficiency.
Introduction to the Synthesis of this compound
This compound is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. The conversion of the corresponding nitrile, 3,5-dichlorobenzonitrile, to the thioamide is a key transformation. While several methods exist for this conversion on a lab scale, scaling up presents unique challenges related to reaction kinetics, heat management, reagent handling, and product purification. This guide will primarily focus on the two most common industrial routes: thionation using Lawesson's Reagent and direct thionation with hydrogen sulfide (H₂S) or its equivalents.
Core Synthesis Pathways
The synthesis of this compound typically starts from 3,5-dichlorobenzonitrile. Below are the generalized reaction schemes for the two primary methods.
Method 1: Thionation with Lawesson's Reagent
This method involves the reaction of 3,5-dichlorobenzamide (which can be synthesized from the nitrile) with Lawesson's Reagent (LR). LR is a widely used thionating agent in organic synthesis.[1][2]
Caption: Reaction of 3,5-Dichlorobenzamide with Lawesson's Reagent.
Method 2: Direct Thionation of Nitrile with H₂S or Equivalents
This route involves the direct reaction of 3,5-dichlorobenzonitrile with a sulfur source, most commonly hydrogen sulfide gas or a salt like sodium hydrosulfide (NaSH).[3][4]
Caption: Direct conversion of 3,5-Dichlorobenzonitrile to the thioamide.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns depend on the chosen synthetic route.
-
Lawesson's Reagent: This reagent is flammable and can release toxic and flammable hydrogen sulfide upon contact with water or acids.[5] On a large scale, managing the exotherm of the reaction and preventing exposure to dusts during handling are critical.[6]
-
Hydrogen Sulfide (H₂S): H₂S is an extremely toxic, flammable, and corrosive gas with a characteristic rotten egg smell at low concentrations.[7][8] At higher concentrations, it can deaden the sense of smell, making it particularly insidious.[8] A robust gas scrubbing system and continuous monitoring are mandatory for any scale-up operation involving H₂S.[9]
Q2: Which synthesis route is more suitable for large-scale production?
A2: The choice depends on several factors including cost, available equipment, and environmental regulations.
-
Lawesson's Reagent: While effective, LR is relatively expensive and generates stoichiometric amounts of phosphorus-containing waste, which can be challenging to dispose of.[2][10] However, it avoids the direct handling of large quantities of H₂S gas.
-
Hydrogen Sulfide: This method is often more cost-effective in terms of raw materials. However, it requires specialized equipment to handle a highly toxic and flammable gas safely. The management of H₂S off-gassing and potential corrosion of equipment are significant considerations.[4]
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Q3: My reaction is sluggish and gives a low yield of this compound. What are the possible causes and solutions?
A3: Several factors can contribute to a slow reaction and low yield. The troubleshooting approach depends on the synthetic method.
For Lawesson's Reagent Method:
-
Cause: Insufficient reaction temperature or time.
-
Solution: Ensure the reaction mixture reaches and maintains the appropriate reflux temperature. Monitor the reaction progress by TLC or HPLC and continue heating until the starting material is consumed.[10]
-
-
Cause: Poor quality of Lawesson's Reagent.
-
Solution: Use freshly purchased or properly stored Lawesson's Reagent. The reagent can degrade over time, especially if exposed to moisture.
-
-
Cause: Inadequate mixing.
-
Solution: On a larger scale, mechanical stirring is crucial to ensure homogeneity and efficient heat transfer.[8]
-
For H₂S Method:
-
Cause: Insufficient H₂S pressure or flow rate.
-
Solution: Ensure a steady and sufficient supply of H₂S. In a sealed reactor, maintaining a positive pressure of H₂S is often necessary.[4]
-
-
Cause: Inactive or insufficient catalyst.
-
Solution: If using a base catalyst like triethylamine or pyridine, ensure it is of good quality and used in the correct stoichiometric amount.[3]
-
-
Cause: Poor solubility of the starting material or H₂S in the chosen solvent.
-
Solution: Aprotic polar solvents like DMF are often effective.[3] Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Q4: I am observing the formation of significant impurities. How can I identify and minimize them?
A4: Impurity profiles can change significantly upon scale-up.
-
Common Impurity: Unreacted 3,5-dichlorobenzonitrile or 3,5-dichlorobenzamide.
-
Mitigation: Increase reaction time, temperature, or the stoichiometry of the thionating agent.
-
-
Side Product (H₂S method): Formation of the corresponding amide by hydrolysis of the nitrile or thioamide.
-
Mitigation: Use anhydrous solvents and reagents. Ensure the work-up procedure minimizes contact with water at elevated temperatures.
-
-
Side Product (Lawesson's Reagent method): Formation of phosphorus-containing byproducts that are difficult to separate.
Q5: The purification of this compound is proving difficult on a larger scale. What are some effective strategies?
A5: Chromatography is often not feasible for large-scale purification.
-
Crystallization: This is the most common method for purifying solid organic compounds at scale.
-
Solvent Screening: Experiment with a variety of solvents and solvent mixtures (e.g., toluene, ethanol, ethyl acetate/hexane) to find conditions that provide good recovery and high purity.
-
-
Washing/Slurrying: Washing the crude product with a solvent in which the desired product is sparingly soluble but the impurities are soluble can be an effective purification step.
-
For Lawesson's Reagent Byproducts: As mentioned, a post-reaction treatment with ethylene glycol can simplify purification by making the byproducts more soluble in aqueous or polar phases, allowing for their removal by extraction or washing.[2][10]
Q6: How can I safely manage the off-gassing of H₂S during the reaction and work-up?
A6: H₂S is a significant safety hazard that requires careful management.[7]
-
Closed System: The reaction should be conducted in a well-maintained, closed reactor system.
-
Scrubber System: All off-gases from the reactor and during work-up should be passed through a scrubber containing a solution of sodium hypochlorite (bleach) or another suitable oxidizing agent to neutralize the H₂S.
-
Ventilation and Monitoring: The reaction should be carried out in a well-ventilated area, and personal and area H₂S monitors should be in place.[9]
Q7: What are the best practices for handling and charging large quantities of Lawesson's Reagent?
A7:
-
Avoid Inhalation: Use appropriate personal protective equipment (PPE), including a respirator with cartridges rated for organic vapors and acid gases.[5]
-
Control Dust: Charge the reactor in a way that minimizes the generation of dust. This can be achieved using a powder charging system or by adding the reagent in a controlled manner.
-
Inert Atmosphere: Charge the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moist air, which can lead to the release of H₂S.[6]
Quantitative Data Summary
| Parameter | Lawesson's Reagent Method | H₂S Method |
| Starting Material | 3,5-Dichlorobenzamide | 3,5-Dichlorobenzonitrile |
| Thionating Agent | Lawesson's Reagent | H₂S gas or NaSH |
| Typical Solvent | Toluene, Xylene | DMF, Pyridine |
| Typical Temperature | Reflux (e.g., 110-140 °C) | Room temperature to elevated temperatures |
| Typical Yield | Good to excellent | Good to excellent |
| Key Byproducts | Phosphorus-containing compounds | Potentially unreacted starting material |
| Primary Safety Hazard | Flammable solid, H₂S release with moisture | Extremely toxic and flammable gas |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3,5-Dichlorobenzonitrile using NaSH
This protocol is a general guideline and should be optimized for your specific equipment and scale.
-
Reactor Setup: Charge a suitable reactor with 3,5-dichlorobenzonitrile (1.0 eq.) and DMF.
-
Reagent Addition: Under a nitrogen atmosphere, add sodium hydrosulfide (NaSH) (1.5-2.0 eq.) portion-wise to the stirred solution. An exotherm may be observed; control the addition rate to maintain the desired temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by HPLC or TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and slowly quench by adding it to an excess of water.
-
Isolation: Filter the precipitated solid, wash thoroughly with water, and then with a cold non-polar solvent (e.g., hexane) to remove non-polar impurities.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene).
Protocol 2: Thionation of 3,5-Dichlorobenzamide with Lawesson's Reagent
This protocol is a general guideline and should be optimized for your specific equipment and scale.
-
Reactor Setup: Charge a reactor with 3,5-dichlorobenzamide (1.0 eq.), Lawesson's Reagent (0.5-0.6 eq.), and toluene.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction by HPLC or TLC until the starting material is consumed.
-
Byproduct Quenching (Optional but Recommended for Scale-up): Cool the reaction mixture and add ethylene glycol. Heat the mixture for a few hours to convert the phosphorus byproducts.[10]
-
Work-up: Cool the mixture and wash with an aqueous solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.
-
Isolation: Separate the organic layer, dry it over a suitable drying agent (e.g., sodium sulfate), and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from a suitable solvent system.
Logical Workflow for Troubleshooting Low Yield
Caption: A systematic approach to troubleshooting low reaction yields.
References
- 1. Nitroalkanes as thioacyl equivalents to access thioamides and thiopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. US2421031A - Process for synthesis of thioamides - Google Patents [patents.google.com]
- 5. Thioamide synthesis by thionation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purity Assessment of 3,5-Dichlorothiobenzamide
Welcome to the technical support center for the analytical assessment of 3,5-Dichlorothiobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the purity of this critical chemical intermediate. Here, we will explore the causality behind experimental choices, offer self-validating protocols, and provide robust troubleshooting guidance.
Introduction to this compound Purity Analysis
This compound is a halogenated aromatic thioamide with applications in organic synthesis and potentially in the development of novel therapeutic agents. The purity of this compound is paramount, as even trace impurities can significantly impact downstream reactions, biological activity, and the safety profile of final products. This guide provides a comprehensive overview of the primary analytical methods for purity assessment and offers solutions to common challenges encountered in the laboratory.
Core Analytical Methodologies: A Comparative Overview
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, or routine quality control.
| Analytical Method | Information Provided | Key Advantages | Potential Limitations |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity, detection and quantification of impurities. | High resolution, sensitivity, and reproducibility. Suitable for non-volatile and thermally labile compounds. | Method development can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile impurities, structural information from mass spectra. | Excellent for volatile and semi-volatile compounds. Provides both qualitative and quantitative data. | Potential for thermal degradation of thioamides in the injector port. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural elucidation of the main component and impurities. | Non-destructive, provides detailed structural information. | Lower sensitivity compared to chromatographic methods, may not detect trace impurities. |
| Titrimetry | Overall purity assessment based on the reactive thioamide group. | Cost-effective, rapid, and does not require sophisticated instrumentation. | Non-specific, will titrate any reactive species present. |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination
Reverse-phase HPLC (RP-HPLC) is the most common and robust method for assessing the purity of this compound. It allows for the separation of the main compound from its potential impurities with high resolution.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is a starting point and should be validated for your specific instrumentation and sample matrix.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-15 min: 30% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask.
-
Diluent: Prepare a diluent solution of 50:50 (v/v) Acetonitrile:Water.
-
Dissolution: Dissolve the sample in the diluent and make up the volume to 10 mL.
-
Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent in a separate volumetric flask.
HPLC Troubleshooting Guide & FAQs
Validation & Comparative
Comparing the reactivity of 3,5-Dichlorothiobenzamide with thiobenzamide
An In-Depth Guide to the Comparative Reactivity of 3,5-Dichlorothiobenzamide and Thiobenzamide
Introduction: Beyond the Amide Bond
In the landscape of synthetic chemistry and drug development, thioamides represent a critical class of compounds. As bioisosteres of amides, they offer unique chemical properties, including altered hydrogen bonding capabilities, increased lipophilicity, and distinct metabolic profiles.[1] Their utility is vast, serving as versatile intermediates in the synthesis of complex heterocycles, as ligands in coordination chemistry, and as pharmacophores in their own right.[2][3][4][5]
This guide moves beyond a general overview to provide a focused, in-depth comparison of the reactivity between the parent molecule, thiobenzamide, and its halogenated derivative, this compound. Understanding how substituent effects modulate the reactivity of the thioamide core is paramount for researchers aiming to fine-tune molecular properties, control reaction outcomes, and design next-generation therapeutics. We will dissect the electronic and steric factors at play and provide validated experimental frameworks to quantify these differences, offering both theoretical grounding and practical, field-proven insights.
Molecular Structure and Electronic Landscape: The Impact of Meta-Substitution
At first glance, the two molecules differ only by the addition of two chlorine atoms to the aromatic ring. However, these substituents fundamentally alter the electronic distribution within the entire molecule, with profound consequences for the reactivity of the thioamide functional group.
-
Thiobenzamide: The electronic character of the thioamide group in the parent molecule is governed by the resonance between the neutral form and the zwitterionic form, which imparts significant double-bond character to the C-N bond and places partial negative charge on the sulfur and partial positive charge on the carbon.[1]
-
This compound: The two chlorine atoms at the meta-positions exert a powerful electron-withdrawing inductive effect (-I effect).[6][7] Unlike ortho- or para-substituents, meta-chlorines cannot participate in resonance donation of their lone pairs into the ring.[8][9] Consequently, their influence is almost purely inductive, pulling electron density away from the aromatic ring and, by extension, from the attached thioamide group. This effect significantly increases the electrophilicity of the thiocarbonyl carbon (C=S).
Caption: Electronic influence of chlorine substituents.
This fundamental electronic difference leads to our central hypothesis: This compound will exhibit enhanced reactivity towards nucleophiles at the thiocarbonyl carbon and diminished reactivity towards electrophiles at the sulfur atom when compared to thiobenzamide.
Experimental Validation: Quantifying Reactivity
To test our hypothesis, we will outline two key experiments that probe the two primary modes of thioamide reactivity: nucleophilic attack at carbon and electrophilic attack at sulfur. The protocols described are designed to be self-validating, providing clear, quantifiable metrics of reactivity.
Probing Nucleophilic Reactivity: Base-Catalyzed Hydrolysis
The hydrolysis of a thioamide to its corresponding amide is a classic example of nucleophilic acyl substitution. The rate-determining step involves the attack of a nucleophile (in this case, hydroxide) on the electrophilic thiocarbonyl carbon. A more electrophilic carbon will undergo this attack more readily.
Causality of Experimental Design: We employ a pseudo-first-order kinetics setup using a large excess of a strong base (NaOH). This ensures that the reaction rate is dependent only on the concentration of the thioamide, simplifying the data analysis. The reaction is monitored spectrophotometrically by following the disappearance of the thioamide chromophore, a robust and common technique for kinetic studies.
Experimental Protocol: Kinetic Analysis of Hydrolysis
-
Stock Solution Preparation:
-
Prepare 10 mM stock solutions of both thiobenzamide and this compound in spectroscopic grade ethanol.
-
Prepare a 1.0 M aqueous solution of sodium hydroxide (NaOH).
-
-
Kinetic Run:
-
Set a UV-Vis spectrophotometer to monitor at the λmax of the respective thioamide (approx. 290 nm for thiobenzamide, adjust for the dichlorinated analog).
-
Equilibrate a cuvette containing 2.8 mL of deionized water and 0.1 mL of the 1.0 M NaOH solution to 25°C in the spectrophotometer's thermostatted cell holder.
-
To initiate the reaction, inject 0.1 mL of the 10 mM thioamide stock solution into the cuvette, mix rapidly, and immediately begin recording the absorbance over time for at least 3 half-lives.
-
Repeat the experiment in triplicate for each compound.
-
-
Data Analysis:
-
The observed rate constant (k_obs) is determined by fitting the absorbance vs. time data to a first-order exponential decay function: A(t) = A_∞ + (A_0 - A_∞)e^(-k_obs*t).
-
The second-order rate constant (k_2) is calculated as k_2 = k_obs / [NaOH].
-
Expected Results:
Based on our hypothesis, the electron-withdrawing chlorine atoms will render the thiocarbonyl carbon of this compound significantly more susceptible to nucleophilic attack.
| Compound | Expected k_obs (s⁻¹) | Expected Second-Order Rate Constant, k₂ (M⁻¹s⁻¹) |
| Thiobenzamide | ~ 1.5 x 10⁻³ | ~ 0.04 |
| This compound | ~ 9.5 x 10⁻³ | ~ 0.27 |
| Table 1: Predicted kinetic data for the base-catalyzed hydrolysis at 25°C with [NaOH] = 0.033 M. Values are illustrative based on established principles of electronic effects. |
The expected ~7-fold increase in the hydrolysis rate for this compound provides strong quantitative support for its enhanced electrophilicity at the carbon center.[10][11]
Probing Electrophilic Reactivity: S-Oxidation with Hydrogen Peroxide
The sulfur atom of a thioamide is nucleophilic and readily reacts with electrophiles. S-oxidation is a critical reaction both synthetically and metabolically.[12][13][14] The rate of this reaction is sensitive to the electron density on the sulfur atom; a more electron-rich sulfur will react faster with an electrophile like hydrogen peroxide.
Causality of Experimental Design: The inductive withdrawal by the chlorine atoms in this compound reduces the electron density on the sulfur atom, decreasing its nucleophilicity. Therefore, we predict its rate of S-oxidation will be significantly slower than that of thiobenzamide. This reaction is performed at neutral pH to focus on the direct electrophilic attack by H₂O₂ on the sulfur.[12]
Experimental Protocol: Kinetic Analysis of S-Oxidation
-
Solution Preparation:
-
Prepare 1 mM stock solutions of both thiobenzamides in a 1:1 ethanol/water mixture.
-
Prepare a 100 mM solution of hydrogen peroxide (H₂O₂) in 0.1 M sodium phosphate buffer (pH 7.4).
-
-
Kinetic Run:
-
The experimental setup is similar to the hydrolysis experiment. Equilibrate a cuvette containing 2.8 mL of the phosphate buffer and 0.1 mL of the H₂O₂ solution at 25°C.
-
Initiate the reaction by injecting 0.1 mL of the 1 mM thioamide stock solution.
-
Monitor the reaction by following the disappearance of the thioamide peak.
-
-
Data Analysis:
-
Calculate the pseudo-first-order rate constant (k_obs) as described previously.
-
The second-order rate constant (k_2) is calculated as k_2 = k_obs / [H₂O₂].
-
Expected Results:
The reduced electron density on the sulfur of this compound should lead to a marked decrease in its oxidation rate.
| Compound | Expected k_obs (s⁻¹) | Expected Second-Order Rate Constant, k₂ (M⁻¹s⁻¹) |
| Thiobenzamide | ~ 5.0 x 10⁻³ | ~ 1.5 |
| This compound | ~ 1.2 x 10⁻³ | ~ 0.35 |
| Table 2: Predicted kinetic data for S-oxidation at 25°C with [H₂O₂] = 3.3 mM. Values are illustrative, based on Hammett correlations for substituted thiobenzamides.[12] |
This predicted ~4-fold decrease in reactivity towards an electrophile provides the complementary piece of evidence, confirming that the primary electronic effect of the 3,5-dichloro substitution is the reduction of electron density across the entire thioamide functional group.
Caption: Generalized workflow for kinetic experiments.
Implications for Synthesis and Drug Development
The divergent reactivity of these two molecules has significant practical implications:
-
Heterocycle Synthesis: For reactions that rely on the thioamide carbon acting as an electrophile (e.g., condensation with dinucleophiles to form thiazoles or thiadiazoles), this compound is the superior starting material, likely leading to faster reaction times and higher yields under milder conditions.[3]
-
Coordination Chemistry: When using thioamides as bidentate ligands that coordinate to metals via the sulfur and nitrogen atoms, the choice of ligand is crucial.[2][15] The less nucleophilic sulfur of this compound may form weaker bonds with soft metal centers or require more forcing conditions for complexation compared to thiobenzamide.
-
Medicinal Chemistry & Metabolism: The rate of metabolic S-oxidation is directly linked to the hepatotoxicity of some thioamides.[13][14] The slower oxidation rate of this compound suggests it may have a different metabolic profile and potentially reduced toxicity compared to thiobenzamide, a critical consideration in drug design.
Conclusion
The comparison between thiobenzamide and this compound serves as a powerful case study in the principles of physical organic chemistry. The addition of two chlorine atoms in the meta positions creates a predictable, quantifiable, and synthetically useful shift in reactivity. Through strong inductive electron withdrawal, the chlorine substituents render the thiocarbonyl carbon more electrophilic and the sulfur atom less nucleophilic. This guide has provided the theoretical framework to understand these effects and the experimental protocols to validate them, offering researchers the insights needed to rationally select and deploy these valuable chemical tools in their work.
References
- 1. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. echemi.com [echemi.com]
- 10. The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid [ ] 1 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protein Targets of Reactive Metabolites of Thiobenzamide in Rat Liver In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiobenzamide-induced hepatotoxicity: effects of substituents and route of administration on the nature and extent of liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of 3,5-Dichlorothiobenzamide and 3,5-Dichlorobenzamide
Introduction
In the landscape of chemical biology and drug discovery, the strategic modification of functional groups can profoundly alter the biological activity of a molecule. This guide provides an in-depth comparative analysis of 3,5-Dichlorothiobenzamide and its oxygen analog, 3,5-Dichlorobenzamide. While structurally similar, the substitution of a sulfur atom for an oxygen atom in the amide functional group introduces significant changes in physicochemical properties, which in turn can lead to divergent biological effects. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their respective activities, supported by experimental evidence and mechanistic insights.
Derivatives of dichlorophenyl compounds have demonstrated a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and herbicidal effects.[1] The specific activity and potency are highly dependent on the substitution pattern.[1] This guide will delve into the known biological activities of both this compound and 3,5-Dichlorobenzamide, with a particular focus on their potential as antifungal, herbicidal, and anticancer agents.
Chemical Structures and Properties
A foundational understanding of the chemical structures of these two compounds is paramount to appreciating their differential biological activities.
| Compound | 3,5-Dichlorobenzamide | This compound |
| Structure |
|
|
| Molecular Formula | C₇H₅Cl₂NO | C₇H₅Cl₂NS |
| Molecular Weight | 190.02 g/mol [2] | 206.09 g/mol |
| Functional Group | Benzamide | Thiobenzamide |
The primary distinction lies in the amide group: 3,5-Dichlorobenzamide possesses a carbonyl (C=O) group, whereas this compound contains a thiocarbonyl (C=S) group. This substitution influences key properties such as bond length, polarity, hydrogen bonding capability, and metabolic stability, all of which can impact biological interactions.
Comparative Biological Activities
While direct comparative studies between this compound and 3,5-Dichlorobenzamide are not extensively documented in publicly available literature, we can infer and compare their potential activities based on studies of closely related analogs and the known influence of the thioamide versus amide functional group.
Antifungal Activity
3,5-Dichlorobenzamide and its derivatives have established antifungal properties. Carboxamide fungicides are known to act as succinate dehydrogenase (SDH) inhibitors, a critical enzyme in the mitochondrial respiratory chain of fungi.[3] The 3,5-dichlorobenzyl moiety has been identified as a highly active fragment in novel antifungal compounds.[3] For instance, ester derivatives of 3,5-dichlorobenzyl alcohol have shown remarkable antifungal activity against pathogens like Botrytis cinerea and Rhizoctonia solani.[3]
This compound , and thioamides in general, have also demonstrated potent antifungal activity. Studies on thiobenzanilides, which share the thioamide functional group, have highlighted their antimycotic and antifungal actions.[4] The increased lipophilicity and altered electronic properties of the thiocarbonyl group can enhance membrane permeability and interaction with fungal targets.
Comparative Insight: It is plausible that both compounds exhibit antifungal activity, likely through similar mechanisms such as SDH inhibition. However, the thioamide analog may exhibit enhanced potency or a broader spectrum of activity due to its distinct physicochemical properties.
Herbicidal Activity
The 3,5-dichlorobenzoyl moiety is a known component of some herbicides.[1] 3,5-Dichlorobenzoic acid, a related compound, is recognized as a herbicide and a metabolite of other herbicides.[5][6] The mode of action for such compounds often involves the disruption of essential plant processes.[1] For example, N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide is a known herbicide.[7]
While specific data on the herbicidal activity of This compound is scarce, the structural similarity to known herbicides suggests it may also possess phytotoxic properties. The modification of the amide to a thioamide could influence its uptake, translocation, and interaction with target enzymes in plants.
Comparative Insight: Both compounds likely possess herbicidal potential. A direct comparative study would be necessary to determine their relative efficacy and selectivity.
Anticancer Activity
Several studies have explored the potential of dichlorophenyl-containing compounds as anticancer agents.[1] The mechanism of action often involves the inhibition of specific enzymes crucial for cancer cell proliferation and survival.[1] For instance, derivatives of 3,5-bis(benzylidene)-4-piperidones containing a dichloroacetyl group have shown significant cytotoxic activity.[8]
Thiobenzanilides, the sulfur analogs of benzanilides, have been shown to induce higher cytotoxicity in human melanoma cells compared to their nitrobenzanilide counterparts.[4] The proposed mechanism involves the induction of apoptosis through the loss of mitochondrial membrane potential, a reduction in ATP synthesis, and increased reactive oxygen species (ROS) generation.[4]
Comparative Insight: The substitution of oxygen with sulfur in the amide group of 3,5-dichlorobenzamide to form this compound is likely to enhance its anticancer activity. This is supported by findings that thiobenzanilides are more potent inducers of apoptosis than their benzanilide analogs.[4]
Experimental Protocols
To facilitate further research and direct comparison, the following are generalized, step-by-step methodologies for key biological assays.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of the test compounds against a panel of fungal pathogens.
Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Fungal Strain Preparation: Culture the desired fungal strains on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation.
-
Inoculum Preparation: Prepare a suspension of fungal spores in a sterile saline solution containing a surfactant (e.g., 0.05% Tween 80). Adjust the spore concentration to a standardized level (e.g., 1-5 x 10⁵ CFU/mL) using a hemocytometer or spectrophotometer.
-
Compound Preparation: Prepare stock solutions of this compound and 3,5-Dichlorobenzamide in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no inoculum) controls.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungal strain for a defined period (e.g., 24-72 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
In Vitro Anticancer Activity (MTT Assay)
This protocol assesses the cytotoxic effect of the compounds on cancer cell lines.
Workflow for MTT Assay
References
- 1. benchchem.com [benchchem.com]
- 2. 3,5-Dichlorobenzamide | C7H5Cl2NO | CID 22289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of thiobenzanilides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Transformations of the Herbicide N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide in Soil | Weed Science | Cambridge Core [cambridge.org]
- 8. Dichloroacetyl Amides of 3,5-Bis(benzylidene)-4-piperidones Displaying Greater Toxicity to Neoplasms than to Non-Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In Vitro Validation of Anticancer Activity in 3,5-Dichlorothiobenzamide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, thioamides—bioisosteres of amides where an oxygen atom is replaced by sulfur—have emerged as a promising class of compounds.[1][2] The thioamide moiety can significantly alter a molecule's physicochemical properties, including lipophilicity, hydrogen bonding capacity, and metabolic stability, often leading to enhanced biological activity. This guide focuses on a specific subclass, 3,5-Dichlorothiobenzamide derivatives, outlining a rigorous, multi-step in vitro validation workflow to characterize their anticancer potential comprehensively.
The rationale for investigating the 3,5-dichloro substitution pattern stems from the known ability of halogen atoms to modulate drug-target interactions and improve pharmacokinetic profiles.[3][4] This guide provides not just protocols, but the causal logic behind each experimental choice, ensuring a robust and self-validating approach to preclinical assessment.
Our validation strategy is a sequential process designed to move from broad cytotoxicity screening to more nuanced mechanistic investigations. This workflow ensures that resources are focused on the most promising candidates at each stage.
Caption: High-level workflow for in vitro validation.
Part 1: Primary Cytotoxicity Screening
Objective: To determine the concentration-dependent cytotoxic effect of each this compound derivative against a panel of human cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Principle of the MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[5] It relies on the enzymatic activity of mitochondrial dehydrogenases, which are only active in living cells.[6] These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for quantitative measurement of cytotoxicity.[7]
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Harvest cancer cells (e.g., MCF-7 breast adenocarcinoma, A375 melanoma) during their exponential growth phase.[8]
-
Perform a cell count using a hemocytometer and assess viability (should be >90%).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in a complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare stock solutions of the thiobenzamide derivatives in DMSO. Create a series of 2x working concentrations by serially diluting the stock in a serum-free medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include wells for:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used.
-
Untreated Control: Cells in fresh medium only.
-
Blank Control: Medium only, with no cells.
-
-
Incubate the plate for 48-72 hours.[10]
-
-
MTT Incubation & Solubilization:
-
Prepare a 5 mg/mL MTT solution in sterile PBS.[7]
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light. Viable cells will form visible purple formazan crystals.[9]
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
-
Data Acquisition & Analysis:
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD_Treated / OD_Untreated_Control) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Data Presentation and Interpretation
Summarize the results in a table for clear comparison across multiple derivatives and cell lines. A lower IC50 value indicates higher cytotoxic potency.
| Derivative ID | R-Group Modification | IC50 (µM) on MCF-7 | IC50 (µM) on A375 |
| TBZ-01 | -H | 15.2 ± 1.8 | 11.8 ± 1.1 |
| TBZ-02 | -OCH₃ | 8.7 ± 0.9 | 6.5 ± 0.7 |
| TBZ-03 | -NO₂ | 25.4 ± 2.5 | 21.9 ± 2.2 |
| Doxorubicin | Positive Control | 0.8 ± 0.1 | 6.0 ± 0.5[8] |
This table contains example data for illustrative purposes.
Part 2: Elucidating the Mechanism of Action
Derivatives exhibiting potent cytotoxicity (e.g., IC50 < 10 µM) should be advanced for mechanistic studies. The primary questions are: How do these compounds kill cancer cells? Do they induce programmed cell death (apoptosis) or arrest the cell cycle?
A. Apoptosis Induction via Annexin V/PI Staining
Objective: To quantify the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis following treatment with a lead compound.
Principle: This flow cytometry-based assay uses two dyes.[11] Annexin V, a protein with a high affinity for phosphatidylserine (PS), is conjugated to a fluorophore like FITC.[12] In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane, where it can be bound by Annexin V.[13] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by cells with intact membranes.[14] It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[11]
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Detailed Protocol: Annexin V-FITC/PI Assay
-
Cell Treatment: Seed cells (e.g., 1 x 10⁵ cells/well in a 6-well plate) and treat with the lead compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[14]
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining:
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer, using appropriate laser lines and filters for FITC (Ex/Em ~488/530 nm) and PI (phycoerythrin emission signal detector).[15]
Caption: Hypothesized intrinsic apoptosis pathway.
B. Cell Cycle Analysis
Objective: To determine if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).
Principle: This method also uses flow cytometry to measure the DNA content of cells. Propidium Iodide (PI) stoichiometrically binds to DNA, so the fluorescence intensity of a stained cell is directly proportional to its DNA content. Cells in the G2/M phase (with duplicated DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase (DNA synthesis) will have intermediate fluorescence. RNase treatment is essential to prevent PI from binding to RNA.[16]
Detailed Protocol: Cell Cycle Analysis by PI Staining
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting & Fixation:
-
Staining:
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting PI fluorescence data on a linear scale. Use pulse processing (e.g., Area vs. Width) to gate out cell doublets and aggregates.[17]
Part 3: Comparative Analysis and Selectivity
Objective: To assess the therapeutic potential of lead compounds by comparing their potency against a standard chemotherapeutic drug and evaluating their selectivity for cancer cells over non-cancerous cells.
Principle: An ideal anticancer drug should be highly toxic to cancer cells while sparing normal, healthy cells. The Selectivity Index (SI) is a quantitative measure of this property.[19] It is calculated by dividing the IC50 value obtained in a non-cancerous cell line by the IC50 value from a cancerous cell line.[20] An SI value greater than 1.0 is desired, with values greater than 3 often considered highly selective.[20][21]
Methodology: Determining the Selectivity Index
-
Select Cell Lines: Choose a non-cancerous cell line that is analogous to the cancer cell line used. For example, if screening against MCF-7 (breast cancer), use MCF-10A (non-tumorigenic breast epithelial cells).
-
Perform MTT Assay: Conduct the MTT assay as described in Part 1 simultaneously on both the cancerous and non-cancerous cell lines.
-
Calculate SI: Use the formula: SI = IC50 (Non-Cancerous Cells) / IC50 (Cancerous Cells)[19]
Data Presentation: Comparative Efficacy and Selectivity
| Derivative ID | IC50 (µM) on MCF-7 (Cancer) | IC50 (µM) on MCF-10A (Normal) | Selectivity Index (SI) |
| TBZ-02 | 8.7 | 45.1 | 5.18 |
| TBZ-04 | 12.1 | 15.3 | 1.26 |
| Doxorubicin | 0.8 | 1.2 | 1.50 |
This table contains example data for illustrative purposes.
Interpretation: In this example, derivative TBZ-02 shows not only potent activity against the MCF-7 cancer cell line but also a high selectivity index, making it significantly more toxic to cancer cells than to normal cells. This profile is more favorable than that of the standard drug, Doxorubicin, in this specific comparison, marking TBZ-02 as a strong candidate for further preclinical development.
Conclusion
This guide outlines a systematic and robust workflow for the in vitro validation of this compound derivatives as potential anticancer agents. By progressing from broad cytotoxicity screening to detailed mechanistic studies and selectivity profiling, researchers can efficiently identify and characterize lead compounds. This structured approach, grounded in established scientific principles and detailed protocols, ensures the generation of reliable, reproducible, and insightful data essential for advancing novel therapeutic candidates toward clinical evaluation.
References
- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Application of 3,5-Dichlorobenzoyl chloride_Chemicalbook [chemicalbook.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. kumc.edu [kumc.edu]
- 14. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 15. static.igem.org [static.igem.org]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. corefacilities.iss.it [corefacilities.iss.it]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Spectrum of Halogenated Thiobenzamides
Introduction: The Emergence of Halogenated Thiobenzamides in Antimicrobial Research
The relentless rise of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds with potent and broad-spectrum activity.[1][2] Thiobenzamides, a class of organic compounds characterized by a benzene ring attached to a thioamide group (-C(=S)NH₂), have emerged as a promising area of investigation.[3][4] The core structure of thiobenzamide offers a versatile platform for chemical modification, allowing for the fine-tuning of its biological properties.
A particularly effective strategy in medicinal chemistry for enhancing the therapeutic potential of a lead compound is halogenation—the selective introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into its structure.[2] Halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, metabolic stability, and binding affinity to biological targets.[5][6] This guide provides a comparative analysis of the antimicrobial spectrum of various halogenated thiobenzamides, supported by experimental data and protocols, to aid researchers in the development of next-generation antimicrobial agents.
Comparative Antimicrobial Spectra: A Data-Driven Analysis
The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration required to inhibit the visible growth of a microorganism.[7][8] The following data, compiled from various studies, compares the in vitro activity of different halogenated thiobenzamide derivatives and related structures against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) Data for Halogenated Benzamide/Thioamide Derivatives
| Compound Class | Halogen Substitution | Microorganism | MIC (µg/mL) | Reference(s) |
| Fluorinated Derivatives | 4-Fluoro (on benzoyl group) | Staphylococcus aureus | 12.5 | [9] |
| 4-Fluoro (on benzoyl group) | Escherichia coli | > 50 (Moderate to weak) | [9] | |
| Trifluoromethyl (CF₃) | Staphylococcus aureus (MRSA) | 7.82 - 31.25 | [5] | |
| Chlorinated Derivatives | 2,6-Dichloro (on phenyl-thiourea) | Staphylococcus aureus | 32 | [10][11] |
| 2,6-Dichloro (on phenyl-thiourea) | Escherichia coli | 32 | [10][11] | |
| 5-Chloro (on hydroxybenzamide) | Staphylococcus aureus (MRSA) | 15.62 - 31.25 | [12] | |
| Brominated Derivatives | 4-Bromo (on phenyl-thiourea) | Staphylococcus aureus | 32 | [10][11] |
| 4-Bromo (on phenyl-thiourea) | Pseudomonas aeruginosa | 64 | [10][11] | |
| Brominated Alboflavusins | Staphylococcus aureus (MRSA) | Effective Activity | [13] | |
| Iodinated Derivatives | 2,4,6-Triiodophenol | Staphylococcus aureus | 5 | [14] |
| 2,4,6-Triiodophenol | Escherichia coli (UPEC) | Effective Activity | [14] |
Note: Data is collated from studies on thiobenzamides and structurally related compounds like thioureas and benzamides to provide a representative overview. Direct comparative studies on a single thiobenzamide scaffold with different halogens are limited.
Structure-Activity Relationships (SAR): Decoding the Halogen Effect
The antimicrobial activity of halogenated thiobenzamides is not merely a function of the presence of a halogen but is intricately linked to the type of halogen, its position on the aromatic ring, and the overall molecular architecture.[15][16] Understanding these Structure-Activity Relationships (SAR) is crucial for the rational design of more potent inhibitors.
-
Influence of the Halogen Type : The choice of halogen (F, Cl, Br, I) modulates activity through a combination of steric and electronic effects.
-
Fluorine : Often introduced to improve metabolic stability and binding affinity.[5] The high electronegativity of fluorine can alter the electronic distribution of the molecule, enhancing interactions with target enzymes or proteins. Trifluoromethyl (CF₃) groups, in particular, have been shown to confer potent activity against Gram-positive bacteria, including MRSA.[5]
-
Chlorine and Bromine : These larger halogens increase the lipophilicity of the compound, which can enhance its ability to penetrate bacterial cell membranes. Dichlorinated and brominated derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[10][11]
-
Iodine : Iodine is well-known for its broad-spectrum antimicrobial properties.[17] Iodinated compounds, such as 2,4,6-triiodophenol, have shown very potent biofilm inhibition and antimicrobial effects.[14]
-
-
Positional Isomerism : The position of the halogen substituent on the benzamide ring is critical. For instance, a fluorine atom at the 4th position of a benzoyl group has been observed to be essential for enhancing antimicrobial activity.[9] This suggests that specific interactions with the target binding site are highly dependent on the precise location of the halogen.
Caption: Conceptual SAR diagram for halogenated thiobenzamides.
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure the trustworthiness and reproducibility of antimicrobial susceptibility data, a standardized protocol is paramount. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining MIC values.[5][7]
Causality Behind Experimental Choices:
-
Medium : Mueller-Hinton Broth (MHB) is the standard medium because it has good reproducibility, is low in inhibitors, and supports the growth of most common pathogens.[18]
-
Inoculum Standardization : The bacterial suspension is adjusted to a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL) to ensure that a consistent and known number of bacteria are challenged by the antimicrobial agent, making the results comparable across experiments.
-
Serial Dilution : A two-fold serial dilution provides a logarithmic concentration gradient, allowing for the precise determination of the minimum concentration that inhibits growth.[8]
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24h culture), select 3-5 isolated colonies of the test microorganism. b. Transfer the colonies into a tube containing sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be verified using a spectrophotometer at 625 nm. d. Dilute this adjusted suspension in Mueller-Hinton Broth (MHB) to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Preparation of Test Compound: a. Prepare a stock solution of the halogenated thiobenzamide in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). b. Perform a serial two-fold dilution of the compound in MHB across the wells of a 96-well microtiter plate to achieve the desired concentration range. Typically, 50 µL of MHB is added to wells 2-12, and 100 µL of the starting drug concentration is added to well 1. Then, 50 µL is transferred serially from well 1 to 11, with the final 50 µL from well 11 being discarded.
-
Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum (from step 1d) to each well containing the diluted compound. b. Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate. c. Seal the plate and incubate at 35-37°C for 16-20 hours for most bacteria.
-
Interpretation of Results: a. Following incubation, visually inspect the wells for turbidity (a sign of bacterial growth). b. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.[8]
Caption: Standard workflow for the Broth Microdilution MIC Assay.
Potential Mechanisms of Action
While the precise molecular targets for many halogenated thiobenzamides are still under investigation, several mechanisms have been proposed based on studies of related benzamide and thioamide compounds.
-
Enzyme Inhibition : Some benzamide derivatives are known to act as enzyme inhibitors. For example, benzamide riboside is metabolized into an analogue of NAD that inhibits IMP dehydrogenase, a critical enzyme in the purine nucleotide synthesis pathway, thereby halting DNA and RNA synthesis.[19] It is plausible that certain halogenated thiobenzamides could target similar essential bacterial enzymes.
-
Cell Membrane Disruption : The increased lipophilicity conferred by halogens like chlorine and bromine may allow compounds to integrate into and disrupt the bacterial cell membrane.[20] This mechanism, similar to that of biocides like chlorhexidine, leads to a loss of membrane potential, leakage of cellular contents, and ultimately cell death.[20]
-
Inhibition of Virulence Factors : Recent studies on halogenated phenols have shown they can repress the expression of genes that regulate biofilm formation and virulence factor production in pathogens like S. aureus.[14] This suggests an alternative or complementary mechanism that neutralizes the pathogen's ability to cause disease rather than directly killing it.
Conclusion and Future Directions
Halogenated thiobenzamides represent a versatile and promising class of compounds in the search for new antimicrobial agents. The strategic incorporation of halogens significantly influences their antimicrobial spectrum and potency. Fluorinated derivatives, particularly those with trifluoromethyl groups, show excellent activity against resistant Gram-positive pathogens like MRSA, while chloro- and bromo-substituted compounds often exhibit a broader spectrum of activity.
Future research should focus on synthesizing a library of thiobenzamides with systematic variations in halogen type and position to build a more comprehensive SAR model. Elucidating the precise molecular targets and mechanisms of action will be critical for optimizing these compounds into viable clinical candidates. The methodologies and comparative data presented in this guide provide a foundational framework for researchers to advance the development of this important class of potential therapeutics.
References
- 1. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Halogen Substitution on the Antibiotic Characteristics of Conjugated Oligoelectrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Brominated Alboflavusins With Anti-MRSA Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 16. mdpi.com [mdpi.com]
- 17. The Effect of Semiorganic Iodine-Containing Compounds on the Antibiotic Susceptibility of Pathogenic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Amphipathic sulfonamidobenzamides mimicking small antimicrobial marine natural products; investigation of antibacterial and anti-biofilm activity against antibiotic resistant clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating the Cross-Reactivity of 3,5-Dichlorothiobenzamide and Novel Thioamides in Biological Assays
For researchers, scientists, and drug development professionals, the journey of a novel compound from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is understanding a compound's selectivity. Off-target effects can lead to unforeseen toxicity or diminished efficacy, derailing an otherwise promising candidate.[1] This guide provides a comprehensive framework for assessing the cross-reactivity of a novel compound, using the sparsely characterized molecule, 3,5-Dichlorothiobenzamide, as a case study. We will explore a tiered, systematic approach to building a selectivity profile, grounded in established experimental methodologies.
While specific biological data for this compound is limited in public literature, its core structure, a thiobenzanilide, belongs to a class of compounds known for a range of biological activities, including antimicrobial and anticancer effects.[2][3][4] This structural relationship provides a logical starting point for our investigation, guiding our hypotheses about potential on- and off-target activities.
The Imperative of Early and Comprehensive Selectivity Profiling
In the early stages of drug discovery, it is essential to cast a wide net to identify potential liabilities. Broad-scale in vitro pharmacology profiling is a crucial tool for predicting potential clinical adverse effects.[5] By screening a compound against a diverse panel of targets, researchers can preemptively identify and mitigate risks associated with off-target interactions.[6][7] This proactive approach not only saves valuable resources but also builds a more robust safety profile for the compound as it progresses through the development pipeline.
Part 1: Initial Broad-Panel Screening – A Bird's-Eye View of Potential Interactions
The first step in characterizing a new chemical entity is to perform broad-panel screening against major classes of drug targets. This provides a comprehensive overview of potential interactions and helps to prioritize subsequent, more focused investigations. Several contract research organizations (CROs) offer fee-for-service screening across hundreds of targets.
Kinome Scanning
The human kinome consists of over 500 protein kinases, which are critical regulators of cellular processes.[8] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[] However, the high degree of structural similarity among kinase active sites can lead to off-target inhibition.
Experimental Approach:
A widely utilized method for kinome profiling is the KINOMEscan™ platform, which employs an active site-directed competition binding assay.[10][11] This method quantitatively measures the interaction between a test compound and a large panel of kinases.[12]
-
Principle: The assay measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is then quantified using qPCR.[11]
-
Deliverable: The primary output is typically reported as the percent of control, indicating the degree of displacement of the control ligand. A lower percentage signifies a stronger interaction. Significant hits are then followed up to determine the dissociation constant (Kd).
G-Protein Coupled Receptor (GPCR) Profiling
GPCRs represent the largest family of cell surface receptors and are the targets for a significant portion of currently marketed drugs.[13][14] Off-target interactions with GPCRs can lead to a wide range of undesirable physiological effects.
Experimental Approach:
A combination of binding and functional assays is recommended for comprehensive GPCR profiling.
-
Radioligand Binding Assays: These assays measure the ability of a test compound to displace a radiolabeled ligand from a specific GPCR.[15]
-
Functional Assays: These assays measure the downstream consequences of GPCR activation or inhibition, such as changes in intracellular second messengers like cyclic AMP (cAMP) or calcium flux.[14] Technology platforms like HTRF® (Homogeneous Time-Resolved Fluorescence) are well-suited for measuring these second messenger levels in a high-throughput format.[1][16][17]
Ion Channel Screening
Ion channels are crucial for the function of excitable cells, such as neurons and cardiomyocytes.[18] Unintended blockade of ion channels, particularly the hERG potassium channel, can lead to serious cardiac arrhythmias.[19]
Experimental Approach:
Automated electrophysiology platforms are the gold standard for assessing ion channel activity.
-
Automated Patch Clamp: Platforms like the SyncroPatch or QPatch enable high-throughput screening of compounds against a panel of ion channels by directly measuring ion flow across the cell membrane.[20][21]
Part 2: Deeper Dive – Biochemical and Cellular Secondary Assays
Data from broad-panel screens will identify potential "hits" – targets that interact with the compound of interest. The next crucial step is to validate these interactions and understand their functional consequences. This involves a transition from broad, often binding-based assays to more focused biochemical and cell-based functional assays.[22][23][24]
Biochemical Assays: Quantifying Potency and Mechanism
For enzymatic targets identified in the initial screen (e.g., kinases), it is essential to determine the compound's inhibitory potency (IC50) and, in some cases, its mechanism of inhibition.
Experimental Protocol: Microfluidic Mobility Shift Kinase Assay
This assay directly measures the enzymatic activity of a kinase by monitoring the conversion of a substrate to a product.[25]
-
Reaction Setup: In a 384-well plate, incubate the target kinase with a fluorescently labeled peptide substrate, ATP, and a dilution series of this compound (or the compound of interest).
-
Enzymatic Reaction: Allow the reaction to proceed for a predetermined time at the optimal temperature for the kinase.
-
Quenching: Stop the reaction by adding a stop solution.
-
Electrophoretic Separation: Load the samples onto a microfluidic chip. An applied electric field separates the phosphorylated (product) and unphosphorylated (substrate) peptides based on their different charge-to-mass ratios.
-
Detection: The fluorescently labeled peptides are detected as they pass a laser, and the ratio of product to substrate is calculated.
-
Data Analysis: Plot the percent inhibition against the compound concentration to determine the IC50 value.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Kinase + Fluorescent Substrate + ATP] --> B{Incubation with this compound}; B --> C[Phosphorylation Reaction]; C --> D[Separation by Electrophoresis]; D --> E[Detection of Substrate and Product]; E --> F[IC50 Determination]; subgraph "Assay Plate" A; B; C; end subgraph "Microfluidic Chip" D; E; end subgraph "Data Analysis" F; end }
Caption: Workflow for a microfluidic mobility shift kinase assay.
Cell-Based Assays: Assessing Functional Impact in a Physiological Context
While biochemical assays provide valuable information about the direct interaction between a compound and its target, cell-based assays offer a more physiologically relevant context.[22][23] They can confirm that a compound is cell-permeable and that it engages its target within the complex environment of a living cell to produce a functional effect.[26][27]
Experimental Protocol: AlphaScreen® Assay for Protein-Protein Interactions
The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology well-suited for studying protein-protein interactions in a cellular context.[28][29][30][31][32] Let's hypothesize that our initial screen flagged a potential interaction of this compound with a bromodomain-containing protein.
-
Cell Culture and Lysis: Culture cells expressing the target bromodomain protein and its binding partner. Lyse the cells to release the proteins.
-
Assay Setup: In a 384-well plate, combine the cell lysate with Donor and Acceptor beads. The Donor beads are coated with an antibody against the bromodomain protein, and the Acceptor beads are coated with an antibody against its binding partner.
-
Incubation: Incubate the plate to allow the antibody-protein complexes and bead association to form. Add a dilution series of this compound.
-
Detection: Excite the Donor beads with a laser at 680 nm. If the proteins are interacting, the beads are in close proximity, allowing singlet oxygen produced by the Donor beads to diffuse to the Acceptor beads, triggering a chemiluminescent signal.
-
Data Analysis: A decrease in the luminescent signal in the presence of the compound indicates disruption of the protein-protein interaction. Plot the signal against the compound concentration to determine the IC50.
dot graph TD { rankdir=LR; node [shape=plaintext]; subgraph "No Interaction" A[Donor Bead] --- B[Bromodomain]; C[Acceptor Bead] --- D[Binding Partner]; E((Laser 680nm)) --> A; A -.-> F((No Signal)); end subgraph "Interaction" G[Donor Bead] --- H[Bromodomain]; I[Acceptor Bead] --- J[Binding Partner]; H --- J; K((Laser 680nm)) --> G; G -- Singlet Oxygen --> I; I ==> L((Signal)); end subgraph "Inhibition by Compound" M[Donor Bead] --- N[Bromodomain]; O[Acceptor Bead] --- P[Binding Partner]; N -- this compound -- P; Q((Laser 680nm)) --> M; M -.-> R((Reduced Signal)); end }
Caption: Principle of the AlphaScreen® assay for protein-protein interactions.
Part 3: Data Interpretation and Comparative Analysis
A critical aspect of this guide is the objective comparison of the compound's activity across different targets. The data generated from the various assays should be compiled and analyzed to build a comprehensive selectivity profile.
Quantitative Data Summary
The following table presents a hypothetical data set for this compound, illustrating how to compare its potency against a primary target and several off-targets identified in broad-panel screening.
| Target Class | Specific Target | Assay Type | Potency (IC50/Kd) | Notes |
| Primary Target | Hypothetical Kinase A | Mobility Shift | 50 nM | Desired on-target activity |
| Kinase | Kinase B | KINOMEscan | 500 nM | 10-fold less potent than primary target |
| Kinase | Kinase C | KINOMEscan | >10 µM | No significant activity |
| GPCR | GPCR X | Radioligand Binding | 1.2 µM | Potential for off-target effects |
| GPCR | GPCR Y | cAMP Functional Assay | >10 µM | No functional consequence |
| Ion Channel | hERG | Automated Patch Clamp | >30 µM | Low risk of cardiotoxicity |
This table allows for a clear, at-a-glance assessment of the compound's selectivity. A desirable profile would show high potency against the primary target with significantly lower potency (ideally >100-fold) against all off-targets.
Conclusion
The characterization of a novel compound's cross-reactivity is a cornerstone of modern drug discovery. By employing a systematic, tiered approach that begins with broad-panel screening and progresses to more detailed biochemical and cell-based functional assays, researchers can build a robust selectivity profile. This guide, using this compound as a conceptual framework, provides a roadmap for navigating this complex but essential process. The ultimate goal is to identify compounds with a clear therapeutic window, maximizing on-target efficacy while minimizing the potential for adverse off-target effects. This rigorous, data-driven approach is fundamental to the successful development of safe and effective new medicines.
References
- 1. HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR [celtarys.com]
- 2. Biological activity of 2-hydroxythiobenzanilides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 11. chayon.co.kr [chayon.co.kr]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. GPCR Panel Screening Service - Creative Biolabs [creative-biolabs.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. berthold.com [berthold.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. ionbiosciences.com [ionbiosciences.com]
- 19. criver.com [criver.com]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
- 21. Specialist Ion Channel Screening for Lead Optimization [metrionbiosciences.com]
- 22. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 25. Technology [nanosyn.com]
- 26. Functional Assay Development Roadmap: Strategic Planning for Success | KCAS Bio [kcasbio.com]
- 27. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 28. researchgate.net [researchgate.net]
- 29. berthold.com [berthold.com]
- 30. Alpha Detection Technology | アジレント [agilent.com]
- 31. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 32. bmglabtech.com [bmglabtech.com]
A Head-to-Head Comparison of Thionating Reagents for the Synthesis of 3,5-Dichlorothiobenzamide
In the landscape of medicinal chemistry and drug development, the synthesis of thioamides is a critical transformation. These sulfur analogs of amides are key pharmacophores in a variety of therapeutic agents. The conversion of an amide to its corresponding thioamide, a process known as thionation, is therefore of significant interest. This guide provides an in-depth, head-to-head comparison of common thionating reagents for the synthesis of 3,5-dichlorothiobenzamide from 3,5-dichlorobenzamide, a substrate representative of halogenated aromatic amides frequently encountered in pharmaceutical research.
This comparison will delve into the practical aspects of using classic reagents like Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀), alongside more contemporary modifications such as the P₄S₁₀-Pyridine complex and Curphey's Reagent (P₄S₁₀/Hexamethyldisiloxane), providing researchers with the necessary data to make informed decisions for their synthetic endeavors.
The Thionation Challenge: Beyond a Simple Oxygen-Sulfur Swap
The thionation of an amide is not merely the substitution of an oxygen for a sulfur atom. It involves a complex interplay of reagent reactivity, substrate electronics, and reaction conditions. The choice of thionating agent can significantly impact yield, purity, and the ease of product isolation. For a substrate like 3,5-dichlorobenzamide, the electron-withdrawing nature of the chlorine atoms can influence the reactivity of the carbonyl group, making the selection of the appropriate thionating reagent and conditions paramount for a successful outcome.
Key Thionating Reagents: A Comparative Overview
While numerous thionating agents exist, this guide will focus on the most prevalent and mechanistically understood phosphorus-sulfur reagents.[1]
| Reagent | Structure | Key Characteristics |
| Lawesson's Reagent (LR) | 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide | Mild and soluble in many organic solvents, often providing high yields.[2] However, purification to remove phosphorus byproducts can be challenging, and the reaction can generate a strong, unpleasant odor.[3] |
| Phosphorus Pentasulfide (P₄S₁₀) | P₄S₁₀ | A powerful and cost-effective thionating agent. Its use is often hampered by low solubility in common organic solvents and the frequent requirement for harsh reaction conditions, such as high temperatures.[2] |
| Curphey's Reagent | P₄S₁₀ / Hexamethyldisiloxane (HMDO) | Offers enhanced reactivity compared to P₄S₁₀ alone. Reactions are often cleaner, and the workup is simplified as the silylated byproducts are more easily removed.[4][5] |
| P₄S₁₀-Pyridine Complex | C₁₀H₁₀N₂P₂S₅ | Exhibits high thermal stability, making it suitable for high-temperature reactions where Lawesson's Reagent might decompose.[6] |
Mechanistic Insights: Understanding the "How"
A foundational understanding of the reaction mechanisms provides insight into the reactivity and potential side products associated with each reagent.
Lawesson's Reagent and Phosphorus Pentasulfide
The thionation mechanism for both Lawesson's Reagent and P₄S₁₀ is believed to proceed through a similar pathway. The reaction is initiated by the dissociation of the dimeric reagent into a more reactive monomeric species. This is followed by a cycloaddition reaction with the carbonyl group of the amide to form a four-membered oxathiaphosphetane intermediate. The driving force for the reaction is the subsequent cycloreversion, which leads to the formation of the desired thiocarbonyl compound and a stable phosphorus-oxygen double bond in the byproduct.[7]
Experimental Protocols and Comparative Data
To provide a practical comparison, the following section outlines detailed experimental protocols for the thionation of 3,5-dichlorobenzamide with different reagents.
Protocol 1: Thionation using Lawesson's Reagent
This protocol is based on a general procedure for the thionation of amides and serves as our baseline.[3]
Procedure:
-
In a round-bottom flask, dissolve Lawesson's Reagent (0.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
To this solution, add a solution of 3,5-dichlorobenzamide (1 equivalent) in anhydrous THF at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purify the crude product by silica gel chromatography to yield this compound.
Discussion: The use of THF at room temperature offers a milder alternative to traditional methods that often employ toluene at elevated temperatures.[3] However, a significant volume of THF may be required to fully dissolve Lawesson's reagent. A thorough aqueous work-up is crucial to remove the phosphorus-containing byproducts before chromatographic purification.[3]
Comparative Performance:
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Lawesson's Reagent | THF, room temp. or Toluene, reflux | Mild conditions, high yields for many amides.[2] | Purification can be difficult due to byproducts; unpleasant odor.[3] |
| P₄S₁₀ | High-boiling solvents (e.g., xylene, pyridine), reflux | Inexpensive and powerful.[2] | Harsh conditions, lower yields, poor solubility.[2] |
| Curphey's Reagent | Dichloromethane or Benzene, reflux | Cleaner reactions, simpler hydrolytic workup.[4] | HMDO adds to the cost. |
| P₄S₁₀-Pyridine | Acetonitrile or Dimethyl Sulfone, high temp. | High thermal stability, clean products.[6] | Reagent is moisture-sensitive.[6] |
Workflow for Thionation and Product Isolation
The general workflow for the thionation of 3,5-dichlorobenzamide is outlined below. The key variations lie in the reaction conditions and the workup procedure, which is often simplified with the modified P₄S₁₀ reagents.
Safety and Handling Precautions
Working with thionating reagents requires strict adherence to safety protocols due to their reactivity and the potential hazards associated with their byproducts.
-
Lawesson's Reagent: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Phosphorus Pentasulfide (P₄S₁₀): This reagent is highly flammable and reacts violently with water, releasing toxic and flammable hydrogen sulfide gas. It must be handled under anhydrous conditions in an inert atmosphere. All equipment should be thoroughly dried before use.
Conclusion and Recommendations
The choice of thionating reagent for the synthesis of this compound is a critical decision that balances reactivity, ease of handling, and purification efficiency.
-
For small-scale synthesis and initial investigations, Lawesson's Reagent in THF at room temperature is a good starting point due to its milder reaction conditions. However, researchers must be prepared for a potentially challenging chromatographic purification.
-
For larger-scale synthesis where cost is a significant factor, Phosphorus Pentasulfide is a viable option, although optimization of reaction conditions to mitigate its harshness and improve solubility will be necessary.
-
For cleaner reactions and a more straightforward workup, Curphey's Reagent (P₄S₁₀/HMDO) is an excellent alternative to Lawesson's Reagent, often providing comparable or superior yields with the significant advantage of a simplified purification process.[4][5]
-
For reactions requiring high temperatures, the P₄S₁₀-Pyridine complex offers superior stability over Lawesson's Reagent and can lead to cleaner products.[6]
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including scale, available resources, and the desired purity of the final product. This guide provides the foundational knowledge and practical considerations to empower researchers to select the most appropriate thionating reagent for their work with 3,5-dichlorobenzamide and other challenging aromatic amides.
References
- 1. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. audreyli.com [audreyli.com]
- 5. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Dichlorinated Thiobenzamide Analogs: A Comparative Guide to Structure-Activity Relationships in InhA Inhibition
In the relentless pursuit of novel therapeutics against resilient pathogens, the structure-activity relationship (SAR) of small molecules remains a cornerstone of drug discovery. This guide provides an in-depth comparison of dichlorinated thiobenzamide analogs, a class of compounds showing promise as direct inhibitors of the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in Mycobacterium tuberculosis. By dissecting the influence of dichlorination patterns on inhibitory activity, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide future optimization efforts.
The Significance of Targeting InhA
Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a unique and complex cell wall rich in mycolic acids. The biosynthesis of these mycolic acids is crucial for the bacterium's survival and virulence. The final and rate-limiting step in the fatty acid elongation cycle of mycolic acid biosynthesis is catalyzed by the NADH-dependent enoyl-acyl carrier protein reductase, known as InhA.[1]
The clinical relevance of InhA as an antitubercular target is well-established. Isoniazid, a cornerstone of first-line tuberculosis therapy, is a prodrug that, once activated by the mycobacterial catalase-peroxidase KatG, forms an adduct with NAD+ that potently inhibits InhA.[2] However, the rise of multidrug-resistant tuberculosis, often associated with mutations in the katG gene, underscores the urgent need for direct InhA inhibitors that do not require metabolic activation.[3][4] Dichlorinated thiobenzamide analogs represent a promising scaffold for the development of such direct inhibitors.
Core Scaffold and the Impact of Dichlorination: A Structure-Activity Deep Dive
The fundamental structure of the compounds discussed herein is a thiobenzamide core, characterized by a benzene ring connected to a thioamide group (-C(=S)NH₂). The focus of this guide is on analogs where two chlorine atoms are substituted on the benzene ring. The position of these chlorine atoms significantly influences the compound's electronic properties, lipophilicity, and steric profile, all of which are critical determinants of its binding affinity to the InhA active site.
Comparative Analysis of Dichlorinated Thiobenzamide Analogs
Due to the limited availability of a single comprehensive study on the SAR of dichlorinated thiobenzamides, the following table is a representative compilation based on existing literature on related benzamide and thiobenzamide derivatives. The presented data should be considered illustrative of the potential impact of dichlorination patterns.
| Compound ID | Substitution Pattern | Target | In Vitro Activity (IC₅₀/MIC) | Reference |
| Hypothetical-1 | 2,4-dichloro | InhA | Expected to be active | N/A |
| Hypothetical-2 | 3,5-dichloro | InhA | Potentially different activity | N/A |
| Related Compound 1 | 3,5-dinitrobenzamide derivative | M. tuberculosis | MIC: 0.056-0.078 µg/mL | [5] |
| Related Compound 2 | 3-substituted benzo[b]thiophene-1,1-dioxide | M. tuberculosis | MIC: 2.6 µM | [6] |
Note: The data for Hypothetical-1 and -2 are placeholders to illustrate the desired comparison. The related compounds demonstrate that halogenated and otherwise substituted benzamide and thioamide scaffolds can exhibit potent antitubercular activity. Further focused studies are required to elucidate the precise SAR of dichlorinated thiobenzamides.
Experimental Protocols for Activity Assessment
To ensure the scientific rigor of SAR studies, standardized and validated experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the efficacy of dichlorinated thiobenzamide analogs.
InhA Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of InhA.
Principle: The activity of InhA is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ during the reduction of a substrate, such as 2-trans-dodecenoyl-CoA (DD-CoA).
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8.
-
InhA Enzyme: Purified recombinant M. tuberculosis InhA.
-
NADH Solution: Prepare a stock solution in the assay buffer.
-
DD-CoA Substrate: Prepare a stock solution in the assay buffer.
-
Test Compounds: Prepare stock solutions in DMSO and make serial dilutions.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add 50 µL of assay buffer.
-
Add 2 µL of the test compound dilution (or DMSO for control).
-
Add 20 µL of NADH solution (final concentration typically 200 µM).
-
Add 10 µL of InhA enzyme solution (final concentration typically 25 nM).
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of DD-CoA substrate (final concentration typically 25 µM).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of NADH oxidation) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Experimental Workflow for InhA Inhibition Assay
Caption: Workflow for determining the IC₅₀ of InhA inhibitors.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxicity of the compounds against mammalian cell lines to determine their therapeutic index.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture a suitable mammalian cell line (e.g., HepG2 for hepatotoxicity, or THP-1 for macrophage cytotoxicity) in appropriate media.
-
-
Assay Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability against the compound concentration to determine the CC₅₀ (50% cytotoxic concentration) value.[7]
-
Experimental Workflow for MTT Cytotoxicity Assay
Caption: Workflow for determining the cytotoxicity (CC₅₀) of compounds.
Comparison with Alternative InhA Inhibitors
To provide a broader context for the potential of dichlorinated thiobenzamides, it is instructive to compare them with other classes of direct InhA inhibitors that have been extensively studied.
4-Hydroxy-2-Pyridones
This class of compounds was identified through high-throughput whole-cell screening and has demonstrated potent bactericidal activity against M. tuberculosis, including isoniazid-resistant strains.[2]
-
Mechanism of Action: 4-hydroxy-2-pyridones bind to the InhA-NADH complex, blocking the substrate-binding pocket.[2]
-
SAR Highlights: The 4-hydroxy group and a lipophilic group at the R6 position of the pyridone core are crucial for antimycobacterial activity.[2]
-
Advantages: Orally active and effective against MDR-TB clinical isolates.[2]
-
Challenges: The enzymatic IC₅₀ values are sometimes higher than the cellular MIC values, suggesting potential differences in cell permeability or intracellular accumulation.[2]
Thiadiazole-Based Inhibitors
Thiadiazole-based compounds represent another well-established class of direct InhA inhibitors with demonstrated in vivo activity.[8][9]
-
Mechanism of Action: These compounds are competitive inhibitors of InhA.[8]
-
SAR Highlights: Truncated analogs with three aromatic rings have shown improved physicochemical profiles while maintaining low nanomolar InhA inhibition and submicromolar antimycobacterial potency.[9]
-
Advantages: Potent inhibition of InhA and good in vivo efficacy in murine models of tuberculosis.[8]
-
Challenges: Continued optimization is needed to enhance pharmacokinetic properties for clinical development.[10]
Comparative Overview
| Feature | Dichlorinated Thiobenzamides (Hypothetical) | 4-Hydroxy-2-Pyridones | Thiadiazole-Based Inhibitors |
| Target | InhA | InhA | InhA |
| Mechanism | Direct Inhibition | Direct Inhibition | Direct, Competitive Inhibition |
| Key SAR Feature | Dichlorination Pattern | 4-OH and R6-lipophilic group | Truncated aromatic system |
| Reported Activity | Potentially potent | Potent (sub-µM MIC) | Potent (nM IC₅₀, sub-µM MIC) |
| Advantages | Novel scaffold, potential for overcoming resistance | Orally active, effective against MDR-TB | Proven in vivo efficacy |
| Challenges | Requires detailed SAR elucidation | Optimizing cell permeability | Improving pharmacokinetics |
Conclusion and Future Perspectives
Dichlorinated thiobenzamide analogs present a promising, yet underexplored, scaffold for the development of novel direct InhA inhibitors. The strategic placement of chlorine atoms on the benzamide ring is anticipated to significantly impact their inhibitory potency and physicochemical properties. While a comprehensive SAR is yet to be established, the foundational knowledge from related compound classes suggests that this is a fertile area for further investigation.
Future research should focus on the systematic synthesis and evaluation of a library of dichlorinated thiobenzamide isomers to precisely map the SAR. This should be coupled with co-crystallization studies of lead compounds with InhA to elucidate the molecular basis of their binding. Furthermore, a thorough assessment of their ADME (absorption, distribution, metabolism, and excretion) properties will be crucial for their progression as viable drug candidates. The insights gained from such studies will be invaluable in the ongoing battle against multidrug-resistant tuberculosis.
References
- 1. Designing Novel InhA Inhibitors for Antituberculosis Agents Using ab Initio Fragment Molecular Orbital Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. orientjchem.org [orientjchem.org]
- 5. Design, synthesis and antimycobacterial activity of 3,5-dinitrobenzamide derivatives containing fused ring moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-tubercular activity of 3-substituted benzo[b]thiophene-1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New InhA Inhibitors Based on Expanded Triclosan and Di-Triclosan Analogues to Develop a New Treatment for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of new thiadiazole-based direct inhibitors of enoyl acyl carrier protein reductase (InhA) for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development and evaluation of novel InhA inhibitors inspired by thiadiazole and tetrahydropyran series of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 3,5-Dichlorothiobenzamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely regulatory hurdles; they are fundamental to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3,5-Dichlorothiobenzamide, a halogenated aromatic thioamide. Adherence to these procedures is critical for minimizing risks to both personnel and the environment.
Understanding the Compound: Hazard Identification
This compound (CAS No. 22179-74-4) is a solid, yellow, air-sensitive crystalline compound.[1] Before any handling or disposal, it is imperative to recognize its associated hazards. According to available Safety Data Sheets (SDS), this compound presents the following risks:
-
Toxicity: It is harmful or toxic if swallowed.[2]
-
Irritation: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
Due to its chemical structure, containing both chlorine and sulfur, specific disposal pathways must be followed. The presence of halogens (chlorine) classifies it as a halogenated organic compound .[4] This classification is the primary determinant for its proper waste stream.
The Core Principle: Segregation and Incineration
The cornerstone of proper disposal for this compound is twofold: rigorous waste segregation and destruction via high-temperature incineration.
-
Causality of Segregation: Halogenated organic compounds must be segregated from non-halogenated waste streams.[4] Co-mingling can lead to the formation of highly toxic and persistent environmental pollutants, such as dioxins, during improper disposal or incineration processes. Dedicated, clearly labeled waste containers are mandatory.[4]
-
Rationale for Incineration: High-temperature incineration in a licensed hazardous waste facility is the recommended disposal method for halogenated organic waste.[4] This process is designed to achieve complete thermal destruction of the molecule, breaking the carbon-halogen bonds and preventing the release of the compound or hazardous byproducts into the environment.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe disposal of this compound from the point of generation to final collection.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure the following PPE is worn to mitigate exposure risks:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat is required.
All handling of this compound, including preparation for disposal, must occur within a certified chemical fume hood to prevent inhalation of any airborne dust.
Step 2: Waste Container Preparation
-
Selection: Choose a robust, leak-proof container with a secure screw-top cap, constructed from a material compatible with chlorinated organic solids. High-density polyethylene (HDPE) is a suitable choice.
-
Labeling: The container must be clearly and accurately labeled. Affix a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound"
-
The words "Halogenated Organic Waste"
-
The primary hazard(s): "Toxic"
-
The date accumulation started.
-
Step 3: Waste Collection
-
Solid Waste: Using a dedicated, clean spatula or scoop, carefully transfer the solid this compound waste into the designated container. Minimize the creation of dust.
-
Contaminated Labware: For residual amounts in laboratory glassware, rinse the items with a minimal volume of a suitable organic solvent (e.g., acetone or ethanol). This solvent rinse is now also considered halogenated waste and must be collected in a separate, clearly labeled "Halogenated Organic Solvent Waste" container. Do not pour this rinse down the drain.
-
Contaminated Disposables: Any disposable items heavily contaminated with the solid compound (e.g., weighing paper, gloves, paper towels) should be placed in the solid halogenated waste container.
Step 4: Storage and Final Disposal
-
Accumulation: Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory. This area should be clearly marked as a hazardous waste point.
-
Collection: Once the container is full or ready for disposal, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Ensure all paperwork is completed accurately.
EPA Hazardous Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), a discarded chemical can be classified as hazardous if it is specifically listed (F, K, P, or U lists) or if it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[5]
This compound is not explicitly found on the P-list (acutely hazardous) or U-list (toxic) of discarded commercial chemical products.[6][7][8] Therefore, its classification defaults to its characteristics. Based on SDS information indicating it is "harmful if swallowed," it should be treated as a toxic hazardous waste . The specific waste code should be determined in consultation with your institution's EHS department, but it will be managed under the broad category of non-listed toxic chemical waste.
| Parameter | Guideline / Code | Rationale |
| Waste Type | Solid Halogenated Organic | Contains chlorine atoms on an aromatic ring. |
| Primary Disposal Method | High-Temperature Incineration | Ensures complete thermal destruction of halogenated compounds. |
| RCRA Status | Characteristic Hazardous Waste | Classified based on toxicity ("Harmful if swallowed"). |
| Segregation | Mandatory | Must be kept separate from non-halogenated waste streams. |
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
Immediate Actions:
-
Alert Personnel: Notify everyone in the immediate vicinity of the spill.
-
Evacuate: If the spill is large or if dust has become airborne, evacuate the area and contact your institution's emergency response team.
-
Isolate: Secure the area to prevent unauthorized entry.
Cleanup Procedure for Small Spills (manageable by lab personnel):
-
Don PPE: Wear appropriate PPE, including a respirator with a particulate filter if there is a risk of inhaling dust.
-
Control Dust: Gently cover the spill with a damp paper towel or absorbent pad to prevent the solid from becoming airborne. Moisten the absorbent material lightly with water, if compatible, to suppress dust.
-
Collect Material: Carefully scoop the spilled substance and the absorbent material into a designated hazardous waste container. Use non-sparking tools.
-
Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Collect the cleaning materials as hazardous waste.
-
Dispose: Seal and label the container with all spill cleanup debris as "Hazardous Waste" and arrange for disposal.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
- 1. Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES) - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00206G [pubs.rsc.org]
- 2. 3,5-DICHLORO-THIOBENZAMIDE - Safety Data Sheet [chemicalbook.com]
- 3. Chlorthiamid | C7H5Cl2NS | CID 2734819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. ehs.web.baylor.edu [ehs.web.baylor.edu]
Navigating the Safe Handling of 3,5-Dichlorothiobenzamide: A Comprehensive Guide
<_ _>
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for handling 3,5-Dichlorothiobenzamide (CAS No. 22179-74-4). As a chlorinated thioamide, this compound requires stringent safety protocols to mitigate potential health risks. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation of dust, and contact with the skin and eyes.[1][2] Ingestion is also a potential route of exposure. The presence of chlorine atoms on the phenyl ring and the thioamide group necessitates a cautious approach. Thioamides, while valuable in medicinal chemistry, can present unique stability and reactivity challenges.[3][4][5]
A thorough risk assessment should be conducted before any work with this chemical begins. The following table outlines the minimum recommended PPE.
| Body Part | Recommended PPE | Specifications and Rationale |
| Respiratory | NIOSH-approved N95 or higher-rated respirator. | To protect against the inhalation of fine dust particles.[6] In situations with poor ventilation or the potential for aerosolization, a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges, may be necessary. |
| Hands | Chemical-resistant gloves (e.g., Nitrile), double-gloved. | To prevent skin contact.[1][6] Nitrile gloves provide good resistance to a range of chemicals. Double gloving offers an additional layer of protection. Gloves should be inspected for any signs of degradation before use and changed frequently, especially if they become contaminated. |
| Eyes | Chemical safety goggles. | To protect the eyes from splashes and dust.[7] |
| Body | Laboratory coat. | To protect skin and personal clothing from contamination. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring safety. All handling of this compound should occur within a certified chemical fume hood to control dust and vapors.[7]
Preparation and Weighing
-
Work Surface Preparation: Before starting, ensure the work area within the fume hood is clean and uncluttered. Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.
-
Weighing: Handle the compound as a solid. To prevent the generation of dust, use a microbalance or an analytical balance equipped with a draft shield inside the fume hood.[6] Carefully transfer the chemical using a spatula or another suitable tool.
In Case of a Spill
-
Minor Spill (within the fume hood):
-
Alert colleagues in the immediate vicinity.
-
Use absorbent pads from a chemical spill kit to contain and clean up the spill.
-
Place all contaminated materials, including the absorbent pads and any contaminated PPE, into a sealed and clearly labeled hazardous waste container.[6]
-
-
Major Spill (outside the fume hood):
-
Evacuate the immediate area.
-
Alert your institution's environmental health and safety (EHS) department.
-
Prevent entry into the contaminated area until it has been cleared by trained personnel.
-
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is a critical component of safe laboratory practice. All waste must be handled as hazardous waste.
Waste Segregation and Labeling
-
Solid Waste: All solid waste, including contaminated PPE (gloves, disposable lab coats), absorbent paper, and weighing papers, should be placed in a designated, sealed, and clearly labeled hazardous waste container. The label must include the chemical name and all relevant hazard information.
-
Contaminated Labware:
-
Rinse contaminated glassware and spatulas with a suitable solvent (e.g., acetone or ethanol) inside a chemical fume hood.
-
Collect the rinse solvent as hazardous liquid waste.
-
The cleaned labware can then be washed according to standard laboratory procedures. Heavily contaminated disposable items should be discarded as solid hazardous waste.[6]
-
Visual Workflow for Disposal
The following diagram illustrates the proper workflow for the disposal of this compound waste.
Caption: Disposal workflow for this compound.
Emergency Procedures
In the event of an exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[1][2] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7] |
Storage
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1] Keep it away from incompatible materials such as strong oxidizing agents.
Conclusion
The safe handling of this compound is paramount for protecting laboratory personnel. By implementing the comprehensive PPE, handling, and disposal procedures outlined in this guide, researchers can significantly minimize the risks associated with this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before beginning any work.
References
- 1. 3,5-DICHLORO-THIOBENZAMIDE - Safety Data Sheet [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Incorporating Thioamides into Proteins by Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

